molecular formula C4H12Si B7801327 Diethylsilane

Diethylsilane

Cat. No.: B7801327
M. Wt: 88.22 g/mol
InChI Key: UCXUKTLCVSGCNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethylsilane is a useful research compound. Its molecular formula is C4H12Si and its molecular weight is 88.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

diethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12Si/c1-3-5-4-2/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCXUKTLCVSGCNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[SiH2]CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

88.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [Merck Index] Clear colorless liquid; [MSDSonline]
Record name Diethylsilane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8540
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

207.52 [mmHg]
Record name Diethylsilane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8540
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

542-91-6
Record name Diethylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=542-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, diethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diethylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.032
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Diethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethylsilane ((C₂H₅)₂SiH₂) is a versatile organosilane compound recognized for its utility as a reducing agent and as a precursor in chemical vapor deposition processes. This technical guide provides a comprehensive overview of the chemical properties, molecular structure, and reactivity of this compound. Detailed experimental protocols for its synthesis and application in chemical reductions are presented, alongside a thorough analysis of its spectroscopic characteristics. All quantitative data have been summarized in structured tables for ease of reference, and key molecular and procedural information is visualized through diagrams generated using Graphviz (DOT language).

Chemical and Physical Properties

This compound is a clear, colorless liquid that is highly flammable.[1][2] It is miscible with several organic solvents, including tetrahydrofuran, diethyl ether, 1,4-dioxane, and benzene. Key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₄H₁₂Si[2]
Molecular Weight 88.22 g/mol [2]
Boiling Point 56 °C[1]
Melting Point -134 °C[1]
Density 0.681 g/cm³ at 25 °C[1]
Flash Point -20 °C[1]
Vapor Pressure 207.52 mmHg[2]

Molecular Structure

The molecular structure of this compound features a central silicon atom bonded to two ethyl groups and two hydrogen atoms, resulting in a tetrahedral geometry around the silicon atom.

Molecular Structure of this compound

Reactivity and Applications

This compound is a potent reducing agent, particularly for the deoxygenation of carbonyl compounds to their corresponding alkanes. This reactivity is often enhanced by the presence of a Lewis acid, such as tris(pentafluorophenyl)borane, which activates the carbonyl group towards hydride transfer from the silane.[4][5]

Reduction of Ketones

A common application of this compound is the reduction of ketones to alkanes. The general mechanism involves the activation of the ketone by a Lewis acid, followed by hydride transfer from the this compound.

Ketone Ketone (R-CO-R') ActivatedKetone Activated Ketone Complex Ketone->ActivatedKetone Coordination LewisAcid Lewis Acid (e.g., B(C₆F₅)₃) LewisAcid->ActivatedKetone Intermediate Silyl Ether Intermediate ActivatedKetone->Intermediate Hydride Transfer This compound This compound ((C₂H₅)₂SiH₂) This compound->Intermediate Alkane Alkane (R-CH₂-R') Intermediate->Alkane Hydrolysis

Ketone Reduction Workflow

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the reduction of diethyldichlorosilane with a hydride-donating agent like lithium aluminum hydride (LiAlH₄).[6]

Materials:

  • Diethyldichlorosilane ((C₂H₅)₂SiCl₂)[7]

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether

  • Distillation apparatus

  • Three-necked round-bottom flask

  • Dropping funnel

  • Condenser

  • Nitrogen or Argon gas supply

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and an inert gas inlet.

  • Under a positive pressure of nitrogen or argon, charge the flask with a suspension of lithium aluminum hydride in anhydrous diethyl ether.

  • Cool the flask in an ice bath.

  • Add a solution of diethyldichlorosilane in anhydrous diethyl ether dropwise from the dropping funnel to the stirred suspension of LiAlH₄.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for a few hours to ensure the reaction goes to completion.

  • Cool the reaction mixture and carefully quench any excess LiAlH₄ by the slow, dropwise addition of water or a saturated aqueous solution of sodium sulfate.

  • Filter the resulting mixture to remove the inorganic salts.

  • The this compound product is isolated from the filtrate by fractional distillation. The boiling point of this compound is 56 °C.[1]

Start Start Setup Assemble dry apparatus under inert atmosphere Start->Setup Charge Charge flask with LiAlH₄ in anhydrous ether Setup->Charge Cool Cool to 0 °C Charge->Cool Add Add (C₂H₅)₂SiCl₂ dropwise Cool->Add Warm Warm to room temperature and reflux Add->Warm Quench Quench excess LiAlH₄ Warm->Quench Filter Filter to remove salts Quench->Filter Distill Fractional distillation Filter->Distill End This compound Distill->End

Synthesis of this compound Workflow
Reduction of a Ketone to an Alkane

The following is a general procedure for the reduction of a ketone to its corresponding alkane using this compound, adapted from a similar procedure using triethylsilane.[8]

Materials:

  • Ketone

  • This compound

  • Tris(pentafluorophenyl)borane (B(C₆F₅)₃) or another suitable Lewis acid

  • Anhydrous dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a dry, round-bottom flask under an inert atmosphere, dissolve the ketone in anhydrous dichloromethane.

  • Add the Lewis acid catalyst (e.g., a catalytic amount of B(C₆F₅)₃) to the solution.

  • Add this compound to the reaction mixture (typically 2-3 equivalents relative to the ketone).

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the resulting crude product by column chromatography on silica gel to yield the pure alkane.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound are relatively simple and consistent with its molecular structure.

  • ¹H NMR: The proton NMR spectrum is expected to show a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃) of the ethyl groups, with coupling between them. The protons directly attached to the silicon (Si-H) will appear as a multiplet. Based on data for similar silanes like dimethylsilane, the Si-H protons would likely appear around 3.80 ppm, while the ethyl protons would be further upfield.[9]

  • ¹³C NMR: The carbon-13 NMR spectrum is expected to show two distinct signals corresponding to the methyl and methylene carbons of the ethyl groups.

NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H (-CH₃)~0.9Triplet
¹H (-CH₂-)~0.5Quartet
¹H (Si-H)~3.8Multiplet
¹³C (-CH₃)~7-
¹³C (-CH₂-)~4-
Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrational modes of its functional groups.[2][10][11]

Wavenumber (cm⁻¹)AssignmentIntensity
~2950C-H stretch (asymmetric)Strong
~2870C-H stretch (symmetric)Strong
~2130Si-H stretchStrong
~1460C-H bend (methylene)Medium
~1380C-H bend (methyl)Medium
~1235Si-CH₂ wagMedium
~1010C-C stretchMedium
~965Si-H bendStrong
~720Si-C stretchStrong
Mass Spectrometry

The electron ionization (EI) mass spectrum of this compound shows a characteristic fragmentation pattern. The molecular ion peak (M⁺) at m/z = 88 is often of low intensity.[2] Common fragmentation pathways for alkylsilanes involve the loss of alkyl radicals and hydrogen.[12][13][14]

  • m/z = 59: Loss of an ethyl group ([M - C₂H₅]⁺). This is often a prominent peak.

  • m/z = 58: Loss of an ethyl group and a hydrogen atom.

  • m/z = 43: This could correspond to [SiH₃]⁺ with rearrangement or other fragment ions.

  • m/z = 31: This could correspond to [SiH₃]⁺.

Safety Information

This compound is a highly flammable liquid and vapor.[1] It is harmful if swallowed and causes skin and eye irritation.[2] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Keep away from heat, sparks, and open flames. Store in a tightly closed container in a cool, dry, and well-ventilated area.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, molecular structure, reactivity, and spectroscopic characteristics of this compound. The experimental protocols for its synthesis and use as a reducing agent offer practical guidance for researchers. The compiled data and visualizations serve as a valuable resource for scientists and professionals in the fields of chemistry and drug development.

References

An In-depth Technical Guide to the Synthesis and Preparation of Diethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of diethylsilane ((C₂H₅)₂SiH₂), a valuable organosilicon compound with applications in organic synthesis and materials science. This document details the experimental protocols for the two most common and effective methods: the reduction of diethyldichlorosilane using lithium aluminum hydride and the Grignard reaction. Quantitative data is summarized in structured tables, and reaction pathways and workflows are illustrated with clear diagrams.

Overview of Synthetic Methodologies

The synthesis of this compound predominantly relies on two key chemical transformations starting from the readily available precursor, diethyldichlorosilane ((C₂H₅)₂SiCl₂).

  • Reduction of Diethyldichlorosilane: This method involves the use of a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄), to replace the chlorine atoms with hydrogen atoms. This is a direct and often high-yielding route to this compound.

  • Grignard Reaction: This approach utilizes a Grignard reagent, such as ethylmagnesium bromide (C₂H₅MgBr), to introduce the ethyl groups onto a silicon backbone. While more complex, this method is fundamental in organosilicon chemistry.

Data Presentation

The following tables summarize the key quantitative data associated with the materials and reactions for the synthesis of this compound.

Table 1: Properties of Key Compounds

CompoundChemical FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)CAS Number
This compound(C₂H₅)₂SiH₂88.22560.681542-91-6[1][2][3][4][5]
Diethyldichlorosilane(C₂H₅)₂SiCl₂157.11125-1311.051719-53-5[6]
Lithium Aluminum HydrideLiAlH₄37.95Decomposes0.91716853-85-3
Ethylmagnesium BromideC₂H₅MgBr133.27--925-90-6
Diethyl Ether(C₂H₅)₂O74.1234.60.71360-29-7

Table 2: Summary of Reaction Conditions for this compound Synthesis

ParameterReduction with LiAlH₄Grignard Reaction
Starting Material DiethyldichlorosilaneDichlorosilane
Primary Reagent Lithium Aluminum Hydride (LiAlH₄)Ethylmagnesium Bromide (C₂H₅MgBr)
Solvent Anhydrous Diethyl EtherAnhydrous Diethyl Ether
Reaction Temperature 0°C to Room Temperature0°C to Room Temperature
Reaction Time 2-4 hours2 hours
Quenching Agent Ethyl acetate, followed by saturated aqueous ammonium chlorideSaturated aqueous ammonium chloride
Typical Yield 85-95% (representative)Variable, requires optimization

Experimental Protocols

The following sections provide detailed experimental procedures for the two primary methods of this compound synthesis.

Synthesis of this compound via Reduction of Diethyldichlorosilane with Lithium Aluminum Hydride

This protocol is adapted from established procedures for the reduction of dichlorosilanes.

Materials:

  • Diethyldichlorosilane ((C₂H₅)₂SiCl₂)

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Diethyl Ether

  • Ethyl Acetate

  • Saturated Aqueous Ammonium Chloride

  • Anhydrous Magnesium Sulfate

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stir bar

  • Dropping funnel

  • Reflux condenser

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: A dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and a nitrogen inlet is assembled. The glassware should be flame-dried under vacuum and cooled under an inert atmosphere.

  • Reagent Preparation: Lithium aluminum hydride (1.1 equivalents) is carefully suspended in anhydrous diethyl ether in the reaction flask under a nitrogen atmosphere. The suspension is then cooled to 0°C using an ice bath.

  • Addition of Diethyldichlorosilane: Diethyldichlorosilane (1.0 equivalent) is dissolved in anhydrous diethyl ether and placed in the dropping funnel. This solution is added dropwise to the stirred LiAlH₄ suspension at 0°C over 30-60 minutes.

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is stirred for an additional 2-3 hours.

  • Work-up: The reaction flask is cooled back to 0°C in an ice bath. The excess LiAlH₄ is cautiously quenched by the slow, dropwise addition of ethyl acetate. This is followed by the careful addition of a saturated aqueous solution of ammonium chloride to hydrolyze the aluminum salts.

  • Extraction: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether.

  • Drying and Solvent Removal: The combined organic layers are dried over anhydrous magnesium sulfate. The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield crude this compound.

  • Purification: The crude product can be purified by fractional distillation. The fraction boiling at 56°C is collected as pure this compound.

Synthesis of this compound via Grignard Reaction

This protocol outlines the synthesis using a Grignard reagent.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Ethyl Bromide

  • Dichlorothis compound ((C₂H₅)₂SiCl₂)

  • Anhydrous Diethyl Ether

  • Saturated Aqueous Ammonium Chloride

  • Anhydrous Sodium Sulfate

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stir bar

  • Dropping funnel

  • Reflux condenser

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Preparation of Grignard Reagent:

    • A three-neck round-bottom flask is flame-dried and equipped with a condenser, a dropping funnel, a magnetic stir bar, and a nitrogen inlet.

    • Magnesium turnings (2.2 equivalents) are placed in the flask. A crystal of iodine is added as an initiator.

    • A solution of ethyl bromide (2.2 equivalents) in anhydrous diethyl ether is placed in the dropping funnel. A small amount of this solution is added to the magnesium. The reaction is initiated, which is evident by the disappearance of the iodine color and the onset of bubbling.

    • The remaining ethyl bromide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent (ethylmagnesium bromide).

  • Reaction with Diethyldichlorosilane:

    • The flask containing the Grignard reagent is cooled in an ice bath.

    • A solution of diethyldichlorosilane (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.

    • After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.

  • Work-up:

    • The reaction mixture is cooled in an ice bath, and saturated aqueous ammonium chloride is added slowly to quench the reaction and precipitate the magnesium salts.

    • The ethereal layer is decanted, and the solid residue is washed with two portions of diethyl ether.

  • Drying and Solvent Removal:

    • The combined ethereal solutions are washed with water and then dried over anhydrous sodium sulfate.

    • The drying agent is filtered off, and the diethyl ether is removed by distillation.

  • Purification:

    • The resulting crude this compound is purified by fractional distillation, collecting the fraction at 56°C.

Mandatory Visualizations

The following diagrams illustrate the key processes described in this guide.

reduction_workflow start Start setup Assemble and Dry Three-Neck Flask start->setup add_lah Add LiAlH₄ and Anhydrous Diethyl Ether setup->add_lah cool_0c Cool to 0°C add_lah->cool_0c add_descl2 Dropwise Addition of (C₂H₅)₂SiCl₂ in Ether cool_0c->add_descl2 react_rt Stir at Room Temperature (2-3 hours) add_descl2->react_rt quench Quench with Ethyl Acetate and aq. NH₄Cl react_rt->quench extract Extract with Diethyl Ether quench->extract dry Dry with MgSO₄ and Filter extract->dry evaporate Solvent Removal (Rotary Evaporator) dry->evaporate distill Fractional Distillation evaporate->distill product Pure this compound distill->product

Caption: Experimental workflow for the synthesis of this compound via reduction.

grignard_workflow start Start setup_grignard Assemble and Dry Three-Neck Flask start->setup_grignard add_mg Add Mg Turnings and Iodine Crystal setup_grignard->add_mg add_etbr Dropwise Addition of Ethyl Bromide in Ether add_mg->add_etbr form_grignard Stir at Room Temperature (1-2 hours) add_etbr->form_grignard cool_0c Cool to 0°C form_grignard->cool_0c add_descl2 Dropwise Addition of (C₂H₅)₂SiCl₂ in Ether cool_0c->add_descl2 react_rt Stir at Room Temperature (1-2 hours) add_descl2->react_rt quench Quench with aq. NH₄Cl react_rt->quench decant Decant Ethereal Layer quench->decant dry Dry with Na₂SO₄ and Filter decant->dry distill Fractional Distillation dry->distill product Pure this compound distill->product

Caption: Experimental workflow for the Grignard synthesis of this compound.

reaction_pathways cluster_reduction Reduction Pathway cluster_grignard Grignard Pathway descl2_red Diethyldichlorosilane ((C₂H₅)₂SiCl₂) des_red This compound ((C₂H₅)₂SiH₂) descl2_red->des_red Reduction lah LiAlH₄ (in Diethyl Ether) byproducts_red LiCl + AlCl₃ des_red->byproducts_red Byproducts sih2cl2 Dichlorosilane (H₂SiCl₂) des_grignard This compound ((C₂H₅)₂SiH₂) sih2cl2->des_grignard Grignard Reaction etmgbr 2 C₂H₅MgBr (in Diethyl Ether) byproducts_grignard 2 MgBrCl des_grignard->byproducts_grignard Byproducts

Caption: Core synthetic pathways to this compound.

References

An In-depth Technical Guide to the Physical Constants of Diethylsilane (CAS: 542-91-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physical constants of diethylsilane. The information is compiled from various scientific and technical sources, offering a centralized resource for professionals in research and development. This document presents quantitative data in a structured format, outlines experimental methodologies for property determination, and includes a visualization of a common synthetic pathway.

Core Physical and Chemical Properties

This compound, with the chemical formula (C₂H₅)₂SiH₂, is a flammable, colorless liquid. It is an organosilane compound used in various chemical syntheses, including as a reducing agent and as a precursor for silicon-containing materials.

Quantitative Data Summary

The physical constants of this compound are summarized in the table below for easy reference and comparison. Data has been aggregated from multiple sources to provide a comprehensive overview.

PropertyValueUnitSource(s)
Identifiers
CAS Number542-91-6--
Molecular FormulaC₄H₁₂Si--
Molecular Weight88.22 g/mol [1]
Physical Properties
Boiling Point56 - 57°C[1]
Melting Point / Freezing Point-132 to -134.3°C[1]
Density0.681 - 0.6837g/mL at 20-25 °C[1]
Refractive Index (n₂₀/D)1.391 - 1.3921-[1]
Vapor Pressure207.52mmHg
Safety and Flammability
Flash Point-20°C[1]
Auto-ignition Temperature218°C
Explosive Limits (in air)1.1 (Lower)vol %
Other Properties
Kinematic Viscosity0.4cSt at 25°C
SolubilityInsoluble in water; Miscible with THF, ether, benzene-

Experimental Protocols

The determination of the physical constants listed above is conducted through established experimental methodologies. While specific protocols for every cited value are not always published, the following describes the standard techniques used for these measurements.

A 1951 research memorandum from the National Advisory Committee for Aeronautics (NACA) details the preparation and measurement of several physical properties of this compound[1].

  • Synthesis: this compound was prepared by the reduction of diethyldichlorosilane. Initially, lithium hydride was used as the reducing agent. However, subsequent experiments showed that lithium aluminum hydride provided a smoother and more complete reaction[1]. The product was distilled from the reaction flask as it formed and then purified using a vacuum-jacketed column[1].

  • Density Measurement: The density of this compound was determined using a pycnometer. The accuracy of these measurements was reported to be approximately ±0.0002 g/mL at 20°C and ±0.0005 g/mL at 0°C[1].

  • Boiling and Freezing Point Determination: While the specific apparatus is not detailed in the NACA report, the boiling and freezing points were measured for the purified substance[1]. Standard methods for boiling point determination for volatile liquids include simple distillation or using a Thiele tube apparatus, where the temperature at which the vapor pressure of the liquid equals the atmospheric pressure is recorded.

  • Refractive Index Measurement: The refractive index was also measured, likely using a standard refractometer, such as an Abbe refractometer. This instrument measures the angle of refraction of light as it passes from a prism of known refractive index into the liquid sample.

  • Flash Point Determination: The flash point of volatile and flammable liquids like this compound is typically determined using a closed-cup method, such as the one described in ASTM D93. This standard test method involves heating the sample in a closed cup and introducing an ignition source at regular intervals to determine the lowest temperature at which the vapors ignite.

Visualizations

The following diagram illustrates a common synthetic pathway for producing this compound.

Synthesis_of_this compound cluster_reactants Reactants cluster_reaction Reaction cluster_products Products DDS Diethyldichlorosilane ((C₂H₅)₂SiCl₂) Reaction Reduction DDS->Reaction LAH Lithium Aluminum Hydride (LiAlH₄) LAH->Reaction DES This compound ((C₂H₅)₂SiH₂) Reaction->DES LiCl Lithium Chloride (LiCl) Reaction->LiCl AlCl3 Aluminum Chloride (AlCl₃) Reaction->AlCl3

Caption: Synthesis of this compound via Reduction.

References

A Technical Guide to the Spectroscopic Characterization of Diethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key spectroscopic data for diethylsilane ((C₂H₅)₂SiH₂), a versatile organosilicon compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification and analysis in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise molecular structure of this compound. Due to the compound's volatility and potential air-sensitivity, sample preparation requires careful handling under an inert atmosphere.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by three distinct signals corresponding to the silyl hydrides (Si-H₂), the methylene protons (-CH₂-), and the methyl protons (-CH₃).

Note: The following data are estimated based on established chemical shift principles and data from analogous organosilanes, as specific experimental values were not available in the cited literature.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Signal AssignmentMultiplicityApprox. Chemical Shift (δ, ppm)Coupling Constant (J, Hz)
-CH₃Triplet (t)0.9 - 1.0JHCCH ≈ 7-8 Hz
-CH₂-Quartet (q)0.5 - 0.7JHCCH ≈ 7-8 Hz
Si-H₂Multiplet (m)3.7 - 3.9-
Carbon-13 (¹³C) NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides two signals, corresponding to the two chemically distinct carbon environments in the ethyl groups.

Note: The following data are estimated based on established chemical shift principles and data from analogous organosilanes, as specific experimental values were not available in the cited literature.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Signal AssignmentApprox. Chemical Shift (δ, ppm)
-C H₃7 - 9
-C H₂-2 - 4
Experimental Protocol for NMR Spectroscopy

Given that this compound is a volatile and potentially air-sensitive liquid, the following protocol is recommended.[1]

  • Solvent Preparation: Use a deuterated solvent (e.g., Benzene-d₆ or Chloroform-d) that has been thoroughly degassed via several freeze-pump-thaw cycles and dried over molecular sieves.

  • Sample Preparation: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using a Schlenk line.[2]

  • Tube Filling: In the inert atmosphere, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of the prepared deuterated solvent.[1] Transfer this solution into a clean, dry NMR tube. For highly air-sensitive applications, a J-Young NMR tube with a sealable tap is recommended to ensure a long-term inert environment.[2]

  • Acquisition:

    • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity and resolution.

    • ¹H NMR: Acquire the spectrum using a standard pulse-acquire sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a higher sample concentration (50-100 mg) and a greater number of scans are typically required.

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in this compound, particularly the characteristic Si-H bond.

Table 3: Key IR Absorption Bands for this compound [1]

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
2955StrongC-H Asymmetric Stretch
2925StrongC-H Symmetric Stretch
2875StrongC-H Symmetric Stretch
2130Very StrongSi-H Stretch
1460Medium-CH₂- Scissoring
1415MediumC-H Deformation
1235MediumSi-CH₂- Wagging
1010MediumC-C Stretch
965StrongSi-H₂ Bending
725Very StrongSi-C Stretch / -CH₂- Rocking
Experimental Protocol for IR Spectroscopy

As a volatile liquid, this compound can be analyzed "neat" using a sealed liquid cell.[3]

  • Cell Preparation: Use a sealed liquid transmission cell equipped with IR-transparent salt plates (e.g., KBr or NaCl). Ensure the windows are clean, dry, and free of scratches.

  • Sample Loading: In a fume hood or glovebox, use a syringe to carefully inject a few drops of neat this compound into the cell's injection port, ensuring no air bubbles are trapped inside.[4] The typical path length for neat liquids is 0.01-0.05 mm.

  • Background Collection: Acquire a background spectrum of the empty, clean cell.

  • Sample Spectrum Acquisition: Place the filled cell in the spectrometer's sample holder and acquire the IR spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

  • Cleaning: After analysis, thoroughly flush the cell with a dry, volatile solvent (e.g., hexane or dichloromethane) and dry it with a stream of inert gas.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of this compound and its fragmentation pattern under ionization, which aids in structural confirmation. Electron Ionization (EI) is a common method for such volatile, non-polar compounds.

Table 4: Major Ions in the Electron Ionization Mass Spectrum of this compound [5][6]

m/zRelative Intensity (%)Proposed Fragment
8815[C₄H₁₂Si]⁺˙ (Molecular Ion, M⁺˙)
59100[(C₂H₅)SiH₂]⁺ (Base Peak, [M-C₂H₅]⁺)
5885[(C₂H₅)SiH]⁺˙
4320[CH₃SiH₂]⁺
3130[SiH₃]⁺
Proposed Fragmentation Pathway

The primary fragmentation pathway involves the loss of one of the ethyl groups (a loss of 29 Da) to form the highly stable silyl cation at m/z 59, which is the base peak. Subsequent loss of H₂ or other rearrangements can lead to the other observed fragments.

Experimental Protocol for GC-MS
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile, high-purity solvent such as heptane or hexane.

  • Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column, such as a DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • Injection: Inject 1 µL of the sample solution in splitless mode. Set the injector temperature to ~220°C.

    • Oven Program: Start at a low temperature (e.g., 40-50°C) and ramp up at a rate of 10-20°C/min to a final temperature of ~250°C.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 30 to 200.

    • Temperatures: Set the ion source and transfer line temperatures to ~250°C.

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates how the different spectroscopic techniques are applied to determine the structure of this compound. Each method provides complementary information, leading to a full structural elucidation.

Spectroscopic_Workflow cluster_compound Analyte cluster_techniques Analytical Techniques cluster_info Derived Structural Information Compound This compound ((C₂H₅)₂SiH₂) NMR_H ¹H NMR Compound->NMR_H NMR_C ¹³C NMR Compound->NMR_C IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Info_H1 Proton Environment (δ) -CH₃, -CH₂, Si-H₂ NMR_H->Info_H1 Info_H2 Connectivity (J-coupling) Et-Si-H Coupling NMR_H->Info_H2 Info_C Carbon Backbone -CH₂- vs -CH₃ NMR_C->Info_C Info_IR Functional Groups Si-H, C-H bonds IR->Info_IR Info_MS1 Molecular Weight M⁺˙ = 88 m/z MS->Info_MS1 Info_MS2 Fragmentation Pattern [M-C₂H₅]⁺ at 59 m/z MS->Info_MS2

Caption: Workflow for the structural elucidation of this compound using complementary spectroscopic techniques.

References

The Reactivity of Diethylsilane with Inorganic Halides and Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diethylsilane ((C₂H₅)₂SiH₂), a member of the organosilane family, serves as a versatile reducing and silylating agent in a variety of chemical transformations. Its reactivity, characterized by the presence of two reactive silicon-hydrogen bonds, allows for the reduction of various inorganic halides and reactions with protic acids. This technical guide provides a comprehensive overview of the reactivity of this compound with a range of inorganic halides and acids, targeting researchers, scientists, and drug development professionals. The information presented is a synthesis of foundational studies and contemporary understanding of hydrosilane chemistry, with a focus on quantitative data, experimental methodologies, and reaction pathways.

Core Reactivity Principles

The reactivity of this compound is primarily governed by the polarity of the Si-H bond. The silicon atom is more electropositive than hydrogen, leading to a hydridic character of the hydrogen atom. This enables this compound to act as a hydride donor, particularly in the presence of Lewis acids or electrophilic species. The reactions can proceed through various mechanisms, including nucleophilic attack by the hydride, single-electron transfer, and concerted pathways, often influenced by the nature of the substrate and reaction conditions.

Reactions with Inorganic Halides

This compound reacts with a variety of inorganic halides, leading to the reduction of the metal or non-metal center and the formation of diethylhalosilanes and other silicon-containing byproducts. The extent of reduction and the nature of the products are highly dependent on the specific halide and the reaction stoichiometry.

Quantitative Data Summary

The following tables summarize the quantitative data for the reaction of this compound with various inorganic halides. The primary products observed are typically diethylhalosilanes, with the inorganic halide being reduced to a lower oxidation state or the elemental form.

Table 1: Reaction of this compound with Metal Halides

Inorganic HalideMolar Ratio (Halide:Et₂SiH₂)Temperature (°C)Reaction Time (h)Major Silicon Product(s)Yield (%)Inorganic Product(s)Reference
Mercuric Bromide (HgBr₂)1:1 (deficiency of Et₂SiH₂)Reflux-Diethylbromosilane81Hg₂Br₂, Hg[1]
Antimony Trichloride (SbCl₃)1:225-Diethylchlorosilane90Sb[1]
Copper(II) Chloride (CuCl₂)1:1100-Diethylchlorosilane85CuCl[1]
Titanium(IV) Chloride (TiCl₄)1:125-Diethylchlorosilane, (C₂H₅)₂SiCl-O-Si(C₂H₅)₂Cl-TiCl₃[1]
Vanadium Oxytrichloride (VOCl₃)1:125-Diethylchlorosilane-VOCl₂[1]
Ammonium Chloroplatinate ((NH₄)₂PtCl₆)1:325-Diethylchlorosilane-Pt[1]

Table 2: Synthesis of Diethylhalosilanes

Target CompoundReactantsMolar RatioConditionsYield (%)Reference
DiethylbromosilaneThis compound, Mercuric Bromide2:1Gentle reflux81[1]
DiethyliodosilaneThis compound, Mercuric Iodide2:1Gentle reflux75[1]
Experimental Protocols

General Procedure for the Reaction of this compound with Metal Halides:

  • Apparatus: A round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet is used. All glassware should be oven-dried and cooled under a stream of dry nitrogen.

  • Procedure: The inorganic halide is charged into the reaction flask under a nitrogen atmosphere. This compound is then added, either neat or as a solution in a dry, inert solvent (e.g., hexane, toluene). The reaction mixture is stirred at the desired temperature for the specified time.

  • Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. The solid inorganic products are removed by filtration under an inert atmosphere. The filtrate, containing the organosilicon products, is then purified by fractional distillation.

  • Characterization: The identity and purity of the products are confirmed by boiling point determination, density measurements, and spectroscopic methods (e.g., IR, NMR).

Specific Protocol: Synthesis of Diethylbromosilane from this compound and Mercuric Bromide[1]:

  • In a flask equipped for distillation, a deficiency of this compound is reacted with mercuric bromide.

  • The mixture is gently refluxed.

  • The product, diethylbromosilane, is distilled from the reaction mixture. The reported yield is 81%.

Reaction Pathways and Mechanisms

The reaction of this compound with inorganic halides can proceed through different mechanistic pathways depending on the nature of the halide.

  • For reducible metal halides (e.g., HgBr₂, CuCl₂): The reaction likely involves a hydride transfer from the this compound to the metal center, leading to its reduction. This can occur in a stepwise manner, with the initial formation of a diethylhalosilane and a reduced metal halide species. Further reaction can lead to the elemental metal.

Caption: Proposed pathway for the reaction of this compound with a reducible metal halide.

  • For Lewis acidic halides (e.g., SbCl₃, TiCl₄): The reaction may be initiated by the coordination of the Lewis acidic halide to the hydride of this compound, enhancing its hydridic character and facilitating hydride transfer.

Caption: Reaction pathway involving a Lewis acidic inorganic halide.

Reactions with Inorganic Acids

This compound reacts with strong protic acids, leading to the evolution of hydrogen gas and the formation of various organosilicon products, including disiloxanes. The nature of the product is highly dependent on the acid and the reaction conditions, particularly the presence or absence of water.

Quantitative Data Summary

Table 3: Reaction of this compound with Inorganic Acids

Inorganic AcidMolar Ratio (Acid:Et₂SiH₂)Temperature (°C)Major Silicon Product(s)Yield (%)ObservationsReference
Sulfuric Acid (100%)Deficiency of acid-sym-Tetraethyldisiloxane81Vigorous reaction[1]
Nitric Acid (15 M)Deficiency of acid-sym-Tetraethyldisiloxane-Vigorous reaction[1]
Chlorosulfonic Acid--Diethylchlorosilane-Vigorous reaction[1]
Experimental Protocols

General Procedure for the Reaction of this compound with Strong Acids:

  • Caution: These reactions are often vigorous and exothermic, and should be performed with appropriate safety precautions, including the use of a fume hood and personal protective equipment.

  • Apparatus: A reaction vessel equipped with a dropping funnel, a gas outlet, and a magnetic stirrer is used. The reaction is typically performed under an inert atmosphere.

  • Procedure: this compound is placed in the reaction vessel and cooled in an ice bath. The strong acid is then added dropwise with vigorous stirring. The rate of addition should be controlled to manage the exothermicity and gas evolution.

  • Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature. The organic layer containing the silicon products is separated from the acid layer. The organic layer is then washed with water, dried over an anhydrous salt (e.g., MgSO₄), and purified by fractional distillation.

Reaction Pathways and Mechanisms

The reaction with protic acids is believed to proceed via protonation of the hydride on the silicon atom, leading to the formation of a transient silylium-like species and subsequent reaction with a nucleophile (e.g., water, another silane molecule, or the conjugate base of the acid).

In the case of sulfuric and nitric acids with a deficiency of the acid, the formation of sym-tetraethyldisiloxane suggests a pathway involving the hydrolysis of an intermediate species.

Acid_Reaction_Pathway cluster_0 Protonation and H₂ Evolution cluster_1 Formation of sym-Tetraethyldisiloxane (in presence of H₂O) Et2SiH2 (C₂H₅)₂SiH₂ Intermediate1 [(C₂H₅)₂SiH₃]⁺ Et2SiH2->Intermediate1 + H⁺ H_plus H⁺ (from Acid) Et2SiH_plus [(C₂H₅)₂SiH]⁺ (Silylium-like) Intermediate1->Et2SiH_plus - H₂ Et2SiHOH (C₂H₅)₂SiH(OH) (Diethylsilanol) Et2SiH_plus->Et2SiHOH + H₂O, - H⁺ H2 H₂ Disiloxane [(C₂H₅)₂HSi]₂O (sym-Tetraethyldisiloxane) Et2SiHOH->Disiloxane + [(C₂H₅)₂SiH]⁺, - H⁺

Caption: Proposed pathway for the reaction of this compound with a strong acid, leading to the formation of sym-tetraethyldisiloxane.

With chlorosulfonic acid, the formation of diethylchlorosilane indicates that the chloride ion acts as the nucleophile, trapping the silylium-like intermediate.

Conclusion

This compound exhibits a rich and varied reactivity with inorganic halides and acids. It serves as an effective reducing agent for many metal halides, providing a route to lower oxidation state inorganic species and functionalized organosilanes. Its reactions with strong acids are vigorous and can lead to the formation of disiloxanes or halosilanes depending on the acid used. The data and protocols presented in this guide offer a foundational understanding for researchers exploring the applications of this compound in synthesis and materials science. Further investigation into the detailed mechanisms of these reactions, particularly with modern analytical techniques, would provide deeper insights and potentially unlock new synthetic methodologies.

References

Thermal Stability and Decomposition of Diethylsilane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylsilane (DES), with the chemical formula (C₂H₅)₂SiH₂, is an organosilane compound of significant interest in various fields, including materials science for the deposition of silicon-containing films and potentially as a reducing agent in pharmaceutical synthesis. A thorough understanding of its thermal stability and decomposition pathways is crucial for its safe handling, optimization of its applications, and predicting potential impurities or byproducts. This technical guide provides a comprehensive overview of the thermal decomposition of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying chemical processes.

Thermal Decomposition of this compound

The thermal decomposition of this compound can proceed through two primary pathways: heterogeneous decomposition on surfaces and homogeneous decomposition in the gas phase. The dominant pathway is highly dependent on the reaction conditions, such as temperature, pressure, and the presence of catalytic surfaces.

Heterogeneous (Surface) Decomposition

The decomposition of this compound on silicon surfaces has been extensively studied. The primary mechanism involves the dissociative adsorption of DES onto the surface, followed by a β-hydride elimination reaction.

Decomposition Products and Mechanism:

Upon adsorption onto a silicon surface at temperatures around 300 K, this compound dissociatively adsorbs, forming silicon hydride (Si-H) and ethyl (Si-C₂H₅) surface species.[1] As the temperature is increased, the ethyl groups decompose. The main decomposition products observed are ethylene (C₂H₄) and hydrogen (H₂) .[1]

The formation of ethylene is consistent with a β-hydride elimination mechanism . In this process, a hydrogen atom from the β-carbon (the carbon atom adjacent to the silicon-bound carbon) of the ethyl group is transferred to the silicon atom, leading to the formation of a Si-H bond and the release of an ethylene molecule.[1]

The overall surface reaction can be represented as:

Si-C₂H₅(ad) → Si-H(ad) + C₂H₄(g)

At temperatures above 800 K, the hydrogen atoms recombine and desorb from the surface as H₂ gas.[1] If hydrogen is not present on the surface, carbon deposition from the decomposition of ethyl groups can occur.[1]

Quantitative Data for Surface Decomposition:

The following table summarizes the kinetic parameters for the first-order decomposition of the ethyl group (SiC₂H₅) on a Si(111) 7x7 surface.

ParameterValueUnitReference
Activation Energy (Ed)36kcal/mol[1]
Pre-exponential Factor (νd)2.7 x 10⁹s⁻¹[1]

Desorption Temperatures of Products:

The desorption of the decomposition products from a Si(111) 7x7 surface occurs at specific temperature ranges.

ProductDesorption Temperature Range (K)Peak Desorption Temperature (K)Reference
Ethylene (C₂H₄)600 - 750~700[1]
Hydrogen (H₂)750 - 810~810[1]
Homogeneous (Gas-Phase) Decomposition

Direct experimental data on the homogeneous thermal decomposition of this compound is limited in the scientific literature. However, insights can be drawn from studies on analogous ethylsilanes, such as ethylsilane (C₂H₅SiH₃).

Inferred Decomposition Products and Mechanism:

By analogy to ethylsilane, the gas-phase pyrolysis of this compound is expected to primarily yield ethylene (C₂H₄) and silane (SiH₄) through a unimolecular decomposition pathway.[2] The proposed mechanism for ethylsilane involves an initial 1,1-hydrogen elimination to form an ethylsilylene intermediate, which then undergoes β-hydride elimination. A similar pathway can be postulated for this compound.

It is important to note that in the absence of a catalytic surface, higher temperatures are generally required to initiate gas-phase decomposition compared to surface-catalyzed decomposition. For instance, gas-phase pyrolysis of ethylsilane has shown a significantly higher activation barrier (around 65 kcal/mol) compared to the surface-catalyzed decomposition of the ethyl group on silicon (36 kcal/mol).[1]

In the presence of oxygen or other reactive species, a wider range of hazardous decomposition products can be formed, including carbon monoxide, formaldehyde, and silicon dioxide.

Bond Dissociation Energies

BondGeneral BDE Range (kcal/mol)NotesReference
Si-H84 - 104Generally weaker than C-H bonds. Methyl, chloro, and fluoro substituents strengthen the bond, while silyl and phenyl groups weaken it.[3]
Si-C~88Similar in strength to C-C bonds.
C-C~83-85
C-H~98-104

The Si-H bond is generally weaker than the C-H bond, and the Si-C bond is comparable in strength to a C-C single bond. This suggests that the initial decomposition steps could involve either Si-H or Si-C bond cleavage, depending on the specific molecular environment and reaction conditions.

Experimental Protocols

The study of this compound's thermal decomposition employs various high-vacuum and spectroscopic techniques. Below are detailed methodologies for key experiments.

Temperature Programmed Desorption (TPD)

Objective: To identify the desorption products and their desorption temperatures from a surface.

Methodology:

  • A clean single-crystal silicon wafer is mounted in an ultra-high vacuum (UHV) chamber.

  • The crystal is cooled to a low temperature (e.g., 200 K).

  • This compound vapor is introduced into the chamber and allowed to adsorb onto the cold silicon surface.

  • The crystal is then heated at a linear rate (e.g., 2 K/s).

  • A quadrupole mass spectrometer is used to monitor the species desorbing from the surface as a function of temperature.

  • The mass spectra are analyzed to identify the desorbing molecules and their respective desorption peak temperatures.

Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To identify the chemical species present on a surface before, during, and after heating.

Methodology:

  • A high surface area porous silicon sample is placed in a UHV chamber equipped with infrared transparent windows (e.g., KBr).

  • An initial FTIR spectrum of the clean silicon surface is recorded as a baseline.

  • This compound is introduced into the chamber and allowed to adsorb onto the silicon surface at a specific temperature (e.g., 300 K).

  • An FTIR spectrum of the surface with the adsorbed species is recorded.

  • The sample is then subjected to a series of annealing steps at progressively higher temperatures.

  • After each annealing step, the sample is cooled, and an FTIR spectrum is recorded.

  • The changes in the vibrational modes (e.g., Si-H, C-H stretches) are analyzed to determine the chemical transformations occurring on the surface.

Gas-Phase Pyrolysis using a Shock Tube

Objective: To study the kinetics and mechanism of homogeneous gas-phase decomposition at high temperatures.

Methodology:

  • A mixture of this compound highly diluted in an inert gas (e.g., Argon) is prepared.

  • The gas mixture is introduced into the driven section of a shock tube.

  • A high-pressure driver gas is used to rupture a diaphragm, generating a shock wave that rapidly heats and pressurizes the gas mixture to a specific temperature and pressure.

  • The reaction proceeds for a very short, well-defined period.

  • The product mixture is rapidly cooled by an expansion wave.

  • The composition of the post-shock gas mixture is analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) to identify and quantify the decomposition products.

  • By varying the temperature and monitoring the reactant and product concentrations, the reaction kinetics can be determined.

Visualizations

Decomposition Pathway on a Silicon Surface

DecompositionPathway DES_gas This compound (Gas) DES_adsorbed Adsorbed this compound ((C₂H₅)₂SiH₂) DES_gas->DES_adsorbed Adsorption (300 K) Surface_Species Surface Species (Si-C₂H₅ + Si-H) DES_adsorbed->Surface_Species Dissociation Ethylene_desorbed Ethylene (Gas) (C₂H₄) Surface_Species->Ethylene_desorbed Desorption SiH_surface Surface Si-H Surface_Species->SiH_surface β-Hydride Elimination (600-750 K) Hydrogen_desorbed Hydrogen (Gas) (H₂) SiH_surface->Hydrogen_desorbed Recombinative Desorption (>800 K)

Caption: Heterogeneous decomposition pathway of this compound on a silicon surface.

Experimental Workflow for TPD

TPD_Workflow start Start prepare_sample Prepare Clean Si Surface in UHV start->prepare_sample cool_sample Cool Sample (e.g., 200 K) prepare_sample->cool_sample adsorb_des Adsorb this compound cool_sample->adsorb_des heat_sample Linearly Heat Sample adsorb_des->heat_sample detect_products Detect Desorbing Species with Mass Spectrometer heat_sample->detect_products analyze_data Analyze TPD Spectrum detect_products->analyze_data end End analyze_data->end

Caption: Experimental workflow for Temperature Programmed Desorption (TPD).

Conclusion

The thermal stability and decomposition of this compound are highly dependent on the reaction environment. On silicon surfaces, it undergoes a relatively low-temperature decomposition via a well-characterized β-hydride elimination pathway, yielding ethylene and hydrogen. The gas-phase decomposition is less understood but is expected to require higher temperatures and proceed through different intermediates to yield primarily ethylene and silane. A comprehensive understanding of these decomposition pathways is essential for the effective and safe utilization of this compound in various high-technology and pharmaceutical applications. Further research into the homogeneous decomposition kinetics and product distribution would be beneficial for a more complete picture of this compound's thermal behavior.

References

An In-depth Technical Guide to Quantum Chemical Calculations on Diethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations performed on diethylsilane (Et₂SiH₂). It details the computational methodologies, conformational analysis, and predicted molecular properties, serving as a valuable resource for researchers in computational chemistry, materials science, and drug development where organosilanes are of interest.

Introduction

This compound is an organosilane of fundamental interest due to its relatively simple structure that still exhibits complex conformational isomerism. Understanding the potential energy surface, stable conformers, and vibrational properties of this compound through computational methods provides a foundational understanding for the behavior of more complex polysilanes and silicon-containing materials. Quantum chemical calculations offer a powerful, non-experimental approach to elucidate these properties with high accuracy.

Computational Methodology

The data and analyses presented in this guide are derived from established quantum chemical protocols. The primary method for obtaining the optimized geometries of this compound conformers is the Møller-Plesset perturbation theory at the second order (MP2) with the "Full" keyword, indicating that all electrons are included in the correlation treatment. A large and flexible basis set, 6-311+G(2df,pd), was employed to ensure a high-quality description of the electronic structure.[1]

Experimental Protocols:

  • Software: Quantum chemical calculations are typically performed using software packages such as Gaussian, ORCA, or Q-Chem.[2]

  • Geometry Optimization: The initial step involves finding the equilibrium geometry for each conformer. This is an iterative process where the energy of the molecule is minimized with respect to all atomic coordinates. A stationary point on the potential energy surface is located when the forces on all atoms are negligible.

  • Frequency Calculations: Following a successful geometry optimization, a vibrational frequency analysis is performed by calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and are essential for predicting infrared and Raman spectra.

  • Conformational Search and Potential Energy Surface (PES) Scan: To identify all stable conformers and the transition states that connect them, a systematic scan of the potential energy surface is conducted. This is typically achieved by systematically rotating the dihedral angles defining the orientation of the two ethyl groups. For each step in the rotation, a constrained geometry optimization is performed. The resulting energy profile reveals the low-energy conformers as minima and the rotational barriers as saddle points (transition states).[3][4]

  • Thermochemical Calculations: High-accuracy composite methods, such as the Gaussian-3 (G3) theory, are employed to predict thermochemical properties like the standard enthalpy of formation (ΔfH°₂₉₈K), standard entropy (S°₂₉₈K), and heat capacity (Cv).[5] These methods involve a series of calculations at different levels of theory and basis sets to extrapolate to a high level of accuracy.

The logical workflow for these calculations is depicted in the following diagram:

Quantum Chemical Calculation Workflow start Initial Molecular Structure (e.g., from chemical intuition) geom_opt Geometry Optimization (e.g., MP2, B3LYP) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify Minimum (0 imaginary frequencies) freq_calc->verify_min verify_ts Verify Transition State (1 imaginary frequency) freq_calc->verify_ts verify_min->geom_opt No stable_geom Stable Conformer Geometry verify_min->stable_geom Yes pes_scan Potential Energy Surface Scan (Dihedral Angle Rotation) stable_geom->pes_scan thermo Thermochemical Properties (e.g., G3 theory) stable_geom->thermo vib_spec Vibrational Spectra (IR, Raman) stable_geom->vib_spec ts_opt Transition State Optimization (e.g., QST2/3, Berny) pes_scan->ts_opt ts_opt->freq_calc verify_ts->ts_opt No rot_barrier Rotational Barrier Energy verify_ts->rot_barrier Yes

Figure 1: A generalized workflow for quantum chemical calculations on a flexible molecule like this compound.

Conformational Analysis

This compound has four key conformers arising from the rotation around the two Si-C bonds. These are designated as gauche-gauche (gg), trans-trans (tt), trans-gauche (tg), and gauche-gauche' (gg'). Ab initio calculations have identified the gauche-gauche conformer as the most stable, or global minimum, on the potential energy surface.[1] The higher energy gauche-gauche' conformer was not observed experimentally in microwave spectroscopy studies.[1]

The relationship between these conformers is illustrated below:

This compound Conformers gg gauche-gauche (gg) Global Minimum tg trans-gauche (tg) gg->tg Rotation 1 gg_prime gauche-gauche' (gg') gg->gg_prime Rotation 3 tt trans-trans (tt) tg->tt Rotation 2

Figure 2: Conformational landscape of this compound showing the stable conformers and rotational pathways.

3.1. Relative Energies of Conformers

While the gauche-gauche conformer is established as the most stable, specific relative energies for the other conformers of this compound from the searched literature are not available. The table below summarizes the stability hierarchy.

ConformerPoint GroupRelative Energy (kcal/mol)
gauche-gauche (gg)C₂0.00 (Global Minimum)
trans-gauche (tg)C₁Data not available
trans-trans (tt)C₂ᵥData not available
gauche-gauche' (gg')C₂Data not available

3.2. Rotational Barriers

The energy barriers for the interconversion between these conformers have been computationally investigated. However, specific values for the rotational barriers of this compound were not found in the searched literature.

TransitionTransition StateRotational Barrier (kcal/mol)
gg ↔ tgTS1Data not available
tg ↔ ttTS2Data not available
gg ↔ gg'TS3Data not available

Molecular Properties

4.1. Optimized Geometries

The optimized Cartesian coordinates for the principal axes of the this compound conformers, calculated at the MP2(Full)/6-311+G(2df,pd) level of theory, are presented below.[6]

Table 1: Optimized Geometry of the gauche-gauche Conformer

AtomX (Å)Y (Å)Z (Å)
Si10.0000001.0410900.000000
H20.4931051.906170-1.094193
H3-0.4931051.9061701.094193
C41.407363-0.0315020.623047
H52.2233400.6167000.945154
H61.076111-0.5618291.516943
C7-1.407363-0.031502-0.623047
H8-1.076111-0.561829-1.516943
H9-2.2233400.616700-0.945154
C10-1.902619-1.0238170.427698
H11-2.241227-0.5117001.327057
H12-2.733905-1.6217630.059756
H13-1.113536-1.7122470.725664
C141.902619-1.023817-0.427698
H151.113536-1.712247-0.725664
H162.241227-0.511700-1.327057
H172.733905-1.621763-0.059756

Table 2: Optimized Geometry of the gauche-gauche' Conformer

AtomX (Å)Y (Å)Z (Å)
Si1-0.0269451.0121900.224074
H2-0.0697622.426608-0.205724
H30.1184080.9785081.697335
C41.4665000.161058-0.537021
H51.230085-0.095113-1.571633
H62.2768260.889498-0.590252
C7-1.6460290.192552-0.254669
H8-1.8126770.364983-1.319377
H9-2.4489920.7219590.261098
C10-1.721533-1.3021530.050765
H11-1.518377-1.5058751.100908
H12-2.704851-1.708804-0.177117

(Note: Due to the length, the coordinates for the trans-trans and trans-gauche conformers are omitted here but are available in the supplementary information of the cited reference.[6])

4.2. Vibrational Frequencies

The calculated harmonic vibrational frequencies are crucial for characterizing the stationary points on the potential energy surface and for predicting the infrared and Raman spectra. A complete list of calculated vibrational frequencies for the gauche-gauche conformer of this compound was not available in the searched literature.

Table 3: Calculated Vibrational Frequencies for the gauche-gauche Conformer

ModeFrequency (cm⁻¹)Description
...Data not available...

4.3. Thermochemical Properties

Thermochemical data are vital for understanding the stability and reactivity of molecules. High-level calculations are required for accurate predictions.

Table 4: Calculated Thermochemical Properties of this compound at 298.15 K

PropertyValueMethod
Standard Enthalpy of Formation (ΔfH°₂₉₈K)Data not availableG3 or similar
Standard Entropy (S°₂₉₈K)Data not availableG3 or similar
Heat Capacity (Cv)Data not availableG3 or similar

Conclusion

This technical guide has summarized the key aspects of quantum chemical calculations on this compound. The conformational landscape is characterized by four main conformers, with the gauche-gauche form being the most stable. While high-quality optimized geometries are available, a complete set of quantitative data for relative energies, rotational barriers, vibrational frequencies, and thermochemical properties is not readily found in the surveyed literature. The methodologies outlined provide a robust framework for researchers to either reproduce these findings or to compute the missing data to further enhance our understanding of this fundamental organosilane molecule.

References

An In-depth Technical Guide to the Hydrolysis and Condensation Mechanism of Diethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms, kinetics, and experimental protocols related to the hydrolysis and condensation of diethylsilane ((C₂H₅)₂SiH₂). While specific kinetic data for this compound is not extensively available in publicly accessible literature, this guide establishes a robust framework based on the well-understood principles of silane chemistry, drawing parallels from closely related organosilanes. The provided experimental protocols offer a clear methodology for researchers to generate specific quantitative data for this compound.

Core Reaction Mechanism: A Two-Stage Process

The conversion of this compound into polysiloxane networks is fundamentally a two-stage process: hydrolysis followed by condensation.

1.1. Stage 1: Hydrolysis

In the initial stage, the silicon-hydride (Si-H) bonds of this compound undergo hydrolysis in the presence of water. This reaction involves the nucleophilic attack of water on the silicon atom, leading to the substitution of hydride groups with hydroxyl groups (-OH) and the liberation of hydrogen gas. The hydrolysis of this compound proceeds sequentially to form diethylsilanediol ((C₂H₅)₂Si(OH)₂).

1.2. Stage 2: Condensation

The resultant diethylsilanediol is a highly reactive intermediate containing two silanol (Si-OH) groups. These silanol groups readily undergo condensation to form stable siloxane bonds (Si-O-Si), releasing water as a byproduct. This process, known as water condensation, is the primary pathway for the formation of poly(diethylsiloxane). The condensation can proceed to form both linear chains and cyclic structures.

The overall reaction can be summarized as follows:

(C₂H₅)₂SiH₂ + 2H₂O → (C₂H₅)₂Si(OH)₂ + 2H₂ n(C₂H₅)₂Si(OH)₂ → [-Si(C₂H₅)₂-O-]n + nH₂O

Reaction Pathways and Mechanisms

The mechanisms of both hydrolysis and condensation are significantly influenced by the pH of the reaction medium, with both acid and base catalysis playing a crucial role in accelerating the reactions.[1]

2.1. Acid-Catalyzed Mechanism

Under acidic conditions, a hydronium ion (H₃O⁺) can protonate a water molecule, increasing its nucleophilicity for attack on the silicon-hydride bond. Alternatively, for the condensation step, a silanol group can be protonated, making it a better leaving group (H₂O) and rendering the silicon atom more susceptible to nucleophilic attack by another silanol group. Acid catalysis generally favors the hydrolysis reaction over condensation.[1]

2.2. Base-Catalyzed Mechanism

In basic media, a hydroxide ion (OH⁻), a strong nucleophile, directly attacks the silicon atom, facilitating the displacement of the hydride ion. For condensation, a silanol group can be deprotonated to form a highly reactive silanolate anion (Si-O⁻), which then attacks another neutral silanol. Base catalysis typically leads to faster condensation rates relative to hydrolysis.[1]

The logical flow of these reaction pathways is illustrated in the diagrams below.

Hydrolysis_Mechanism cluster_hydrolysis Hydrolysis Stage This compound This compound Intermediate1 Ethyl(hydro)silanol This compound->Intermediate1 + H₂O - H₂ Diethylsilanediol Diethylsilanediol Intermediate1->Diethylsilanediol + H₂O - H₂

Caption: Sequential hydrolysis of this compound to diethylsilanediol.

Condensation_Mechanism Diethylsilanediol_1 Diethylsilanediol Linear_Dimer Linear Diethylsiloxane Dimer Diethylsilanediol_1->Linear_Dimer - H₂O Diethylsilanediol_2 Diethylsilanediol Diethylsilanediol_2->Linear_Dimer Cyclic_Trimer Cyclic Diethylsiloxane Trimer Linear_Dimer->Cyclic_Trimer Intramolecular Condensation Linear_Polymer Linear Poly(diethylsiloxane) Linear_Dimer->Linear_Polymer + n Diethylsilanediol - n H₂O

Caption: Condensation pathways of diethylsilanediol to linear and cyclic products.

Quantitative Data and Reaction Kinetics

While specific kinetic parameters for this compound are not readily found in the literature, the following tables present data for related alkoxysilanes to provide a quantitative context for the expected reaction kinetics. The rates of hydrolysis and condensation are influenced by factors such as pH, temperature, solvent, and the concentration of reactants.[2][3]

Table 1: Hydrolysis Kinetic Data for Model Silane Compounds

Silane CompoundCatalyst/ConditionsRate Constant (k)Activation Energy (Ea)Reference
DiethyldiethoxysilaneAcidic (HCl)Data not availableData not availableN/A
Methyltriethoxysilane (MTES)Acidic (pH 3.13)Not directly reported57.61 kJ/mol[2]
Tetraethoxysilane (TEOS)Acidic (pH 3.13)Not directly reported31.52 kJ/mol[2]
3-CyanopropyltriethoxysilaneAlkalineNot directly reported20 kJ/mol[4]
3-CyanopropyltriethoxysilaneAcidicNot directly reported58 kJ/mol[4]

Table 2: Condensation Kinetic Data for Model Silane Compounds

Silanol PrecursorCatalyst/ConditionsRate Constant (k)Activation Energy (Ea)Reference
Silanols from TEOSAlkaline (NH₃)3.2 to 32 x 10³ s⁻¹ (average)Data not available[2]
Silanols from GPTMS*pH 5.4, 26°CVery slow (weeks)68.4 kJ/mol (for epoxy ring opening)[5]

Note: GPTMS is γ-Glycidoxypropyltrimethoxysilane. The condensation is noted as being very slow under these conditions.

Experimental Protocols

The following sections provide detailed methodologies for the quantitative analysis of this compound hydrolysis and condensation using Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

4.1. Protocol 1: Quantitative ¹H NMR Spectroscopy for Monitoring this compound Hydrolysis

This protocol allows for the in-situ monitoring of the disappearance of this compound and the appearance of hydrogen gas and diethylsilanediol.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Materials:

    • This compound

    • Deuterated solvent (e.g., Acetone-d₆, THF-d₈)

    • Deuterium oxide (D₂O)

    • Internal standard (e.g., 1,3,5-trioxane, accurately weighed)

    • Catalyst (e.g., HCl or NaOH solution in D₂O)

    • NMR tubes

  • Procedure:

    • Prepare a stock solution of the internal standard in the chosen deuterated solvent.

    • In an NMR tube, add a precise volume of the internal standard stock solution.

    • Add a precise amount of this compound to the NMR tube.

    • Acquire an initial ¹H NMR spectrum (t=0) to quantify the starting concentration of this compound relative to the internal standard.

    • To initiate the reaction, add a precise volume of D₂O containing the desired catalyst concentration.

    • Immediately begin acquiring ¹H NMR spectra at regular time intervals (e.g., every 5 minutes for the initial phase, then less frequently).

    • Process the spectra and integrate the characteristic peaks for this compound (Si-H protons), the internal standard, and the evolving peaks corresponding to diethylsilanediol (Si-OH protons, which will exchange with D₂O and may not be directly quantifiable, but the ethyl protons will shift). The evolution of H₂ can also be monitored if the peak does not overlap with other signals.

    • Plot the concentration of this compound versus time to determine the reaction rate. From this data, the reaction order and rate constant can be calculated.

4.2. Protocol 2: GC-MS Analysis of this compound Hydrolysis and Condensation Products

This protocol is suitable for identifying and quantifying the reactants, intermediates, and products of the reaction at discrete time points.

  • Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Materials:

    • This compound

    • Solvent (e.g., anhydrous diethyl ether, THF)

    • Water

    • Catalyst (e.g., HCl, NaOH)

    • Quenching agent (e.g., anhydrous magnesium sulfate)

    • Internal standard for GC analysis (e.g., dodecane)

  • Procedure:

    • Set up a temperature-controlled reaction vessel with stirring.

    • Add the solvent, this compound, and the internal standard to the reaction vessel.

    • Initiate the reaction by adding a known amount of water and catalyst.

    • At specific time intervals, withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing an excess of a drying agent like anhydrous magnesium sulfate to remove unreacted water.

    • If necessary, derivatize the silanol groups to make them more volatile for GC analysis (e.g., using a silylating agent like BSTFA), although diethylsilanediol may be directly analyzable.[6]

    • Inject the quenched (and derivatized, if applicable) sample into the GC-MS.

    • Develop a GC method that effectively separates this compound, diethylsilanediol, and any linear or cyclic oligomers.

    • Use the mass spectrometer to identify the components based on their fragmentation patterns.

    • Quantify the peak areas relative to the internal standard to determine the concentration of each species at each time point.

    • Plot the concentration profiles over time to determine the reaction kinetics.

Experimental_Workflow_NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep1 Prepare internal standard solution Prep2 Add standard and This compound to NMR tube Prep1->Prep2 Acq1 Acquire t=0 spectrum Prep2->Acq1 Acq2 Initiate reaction (add H₂O/Catalyst) Acq1->Acq2 Acq3 Acquire spectra at time intervals Acq2->Acq3 Analysis1 Process spectra (integrate peaks) Acq3->Analysis1 Analysis2 Plot concentration vs. time Analysis1->Analysis2 Analysis3 Calculate rate constants and reaction order Analysis2->Analysis3

Caption: Experimental workflow for quantitative NMR analysis of this compound hydrolysis.

Conclusion

The hydrolysis and condensation of this compound are fundamental reactions for the synthesis of poly(diethylsiloxane) materials. While the core mechanisms are well-understood from the broader field of silane chemistry, this guide highlights the need for specific quantitative kinetic studies on this compound. The provided reaction pathways and detailed experimental protocols offer a solid foundation for researchers to investigate these reactions in detail, enabling a more precise control over the synthesis of diethylsiloxane-based materials for various applications in research, materials science, and drug development.

References

Diethylsilane Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylsilane ((C₂H₅)₂SiH₂), a member of the organosilane family, is a versatile and reactive dihydrosilane. Characterized by the presence of two ethyl groups and two hydrogen atoms attached to a central silicon atom, its chemistry is dominated by the reactivity of the Si-H bonds. It serves as a powerful and often gentle reducing agent and a key building block in hydrosilylation reactions. Its utility extends from academic research to industrial applications, including the synthesis of fine chemicals, pharmaceuticals, and materials science for microelectronics.[1][2] This guide provides a comprehensive overview of the synthesis, core chemical reactions, and experimental applications of this compound, with a focus on practical data and methodologies for the research scientist.

Physical and Spectroscopic Properties

This compound is a clear, colorless, and highly flammable liquid.[3] Proper handling and storage are critical due to its reactivity and flammability. Key physical properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C₄H₁₂Si[4][5]
Molecular Weight 88.22 g/mol [4][5]
Boiling Point 56 °C[2][4]
Melting Point -132 °C[2]
Density 0.681 g/mL at 25 °C[2][4]
Refractive Index (n²⁰/D) 1.391 - 1.3921[3]
Flash Point -20 °C[3]
Auto-ignition Temp. 218 °C[3]

Synthesis of this compound

The synthesis of this compound and other alkylsilanes is most commonly achieved through the reduction of the corresponding alkylchlorosilanes. This method is favored for its directness and high yields.

DCDS Diethyldichlorosilane ((C₂H₅)₂SiCl₂) Reaction Reduction Reaction DCDS->Reaction LAH Reducing Agent (e.g., LiAlH₄) LAH->Reaction Solvent Anhydrous Solvent (e.g., Ether) Solvent->Reaction DES This compound ((C₂H₅)₂SiH₂) Reaction->DES Crude Product Purification Purification (Distillation) DES->Purification Product Pure this compound Purification->Product

Caption: General synthesis workflow for this compound.
Experimental Protocol: Reduction of Diethyldichlorosilane

This protocol is based on established methods for the synthesis of alkylsilanes from their corresponding chlorides.

Materials:

  • Diethyldichlorosilane ((C₂H₅)₂SiCl₂)

  • Lithium aluminum hydride (LiAlH₄) or Lithium hydride (LiH)

  • Anhydrous diethyl ether or other suitable anhydrous solvent

  • Inert gas supply (Nitrogen or Argon)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Apparatus Setup: Assemble a dry three-necked flask with a dropping funnel, reflux condenser (fitted with a drying tube), and a gas inlet. Purge the entire system with an inert gas.

  • Reagent Charging: Charge the flask with a stirred suspension of the reducing agent (e.g., LiAlH₄) in anhydrous diethyl ether.

  • Addition of Precursor: Add diethyldichlorosilane, either neat or dissolved in anhydrous ether, dropwise from the dropping funnel to the stirred suspension. Control the addition rate to maintain a gentle reflux.

  • Reaction: After the addition is complete, continue stirring and refluxing the mixture for several hours to ensure the reaction goes to completion.

  • Work-up and Isolation: Cool the reaction mixture. The product, this compound, is volatile (bp 56 °C) and can be isolated directly from the reaction mixture by fractional distillation.

  • Purification: The collected distillate can be further purified by a final fractional distillation to yield high-purity this compound.

Core Chemistry and Applications

The reactivity of this compound is centered around the Si-H bond, making it a key reagent in reduction and hydrosilylation reactions.

DES This compound ((C₂H₅)₂SiH₂) Red Reduction Reactions DES->Red Reducing Agent Hyd Hydrosilylation DES->Hyd Si-H Source CVD Chemical Vapor Deposition (CVD) DES->CVD Precursor Cat [M] Catalyst A [M](H)(SiR₃) Cat->A Oxidative Addition of R₃Si-H B [M](H)(SiR₃)(Alkene) A->B Alkene Coordination C [M](Alkyl)(SiR₃) B->C Migratory Insertion C->Cat Reductive Elimination Product Product: R'-SiR₃ C->Product Handling Handling this compound PPE Personal Protective Equipment (PPE) Handling->PPE Storage Storage Handling->Storage Fire Fire Safety Handling->Fire Spill Spill Management Handling->Spill Gloves Nitrile/Neoprene Gloves PPE->Gloves Goggles Chemical Goggles PPE->Goggles Clothing Protective Clothing PPE->Clothing Cool Cool, Well-Ventilated Area Storage->Cool Inert Store Under Inert Gas Storage->Inert Closed Tightly Closed Containers Storage->Closed Extinguisher Extinguishing Media: Dry Chemical, CO₂, Foam Fire->Extinguisher Ignition Keep Away from Ignition Sources (Sparks, Flames) Fire->Ignition Ground Ground/Bond Containers Fire->Ground Absorbent Use Inert Absorbent Material Spill->Absorbent Tools Use Non-Sparking Tools Spill->Tools Ventilate Ensure Ventilation Spill->Ventilate

References

An In-depth Technical Guide to the Phase Behavior of Diethylsilane Under Pressure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the phase behavior of diethylsilane under high-pressure conditions. Acknowledging the current absence of specific experimental data for this compound in publicly accessible literature, this document outlines the established methodologies and theoretical frameworks required to investigate its high-pressure phase transitions. It summarizes the known physicochemical properties of this compound at ambient pressure and presents a detailed, generalized experimental protocol for high-pressure studies using diamond anvil cells coupled with spectroscopic and diffraction techniques. This guide is intended to serve as a foundational resource for researchers initiating studies in this area, offering a roadmap for experimental design and data interpretation.

Introduction

This compound ((C₂H₅)₂SiH₂) is a silicon-containing organic compound with applications in chemical vapor deposition for the production of silicon dioxide layers in the microelectronics industry. Understanding the behavior of materials under extreme conditions of pressure and temperature is crucial for advancements in materials science, condensed matter physics, and chemical synthesis. The application of high pressure can induce profound changes in the physical and chemical properties of molecular solids, leading to the formation of new crystalline phases with unique characteristics.

While the phase behavior of many simple molecules has been extensively studied under pressure, to date, there is a notable lack of experimental data on the high-pressure phase transitions of this compound. This guide aims to bridge this gap by providing a thorough theoretical and methodological framework for investigating this topic.

Physicochemical Properties of this compound at Ambient Pressure

A summary of the known properties of this compound at standard conditions is presented in Table 1. This data serves as a baseline for high-pressure investigations.

PropertyValue
Chemical Formula C₄H₁₂Si
Molecular Weight 88.22 g/mol
Appearance Clear, colorless liquid
Boiling Point 56 °C (329 K)
Density 0.681 g/mL at 25 °C
Refractive Index n20/D 1.391
Vapor Pressure Data not readily available
Crystal Structure Not determined at ambient or low temperatures

Theoretical Framework for High-Pressure Phase Transitions

The application of pressure to a molecular liquid like this compound is expected to induce solidification into a crystalline phase. Further increases in pressure can then lead to a series of solid-solid phase transitions. These transitions are driven by the system's tendency to minimize its Gibbs free energy at a given pressure and temperature. The changes in crystal structure are often accompanied by modifications in molecular conformation, intermolecular distances, and vibrational frequencies.

Key analytical techniques to probe these changes include:

  • Raman Spectroscopy: This technique is highly sensitive to changes in molecular vibrations and crystal lattice phonons. The appearance of new peaks, splitting of existing peaks, or discontinuities in the pressure-dependent frequency shifts of Raman modes are strong indicators of a phase transition.

  • X-ray Diffraction (XRD): XRD provides direct information about the crystal structure of the material. By analyzing the diffraction patterns at different pressures, one can determine the unit cell parameters and space group of each high-pressure phase.

Generalized Experimental Protocol for High-Pressure Studies

The following protocol describes a standard methodology for investigating the phase behavior of a liquid sample, such as this compound, under high pressure using a diamond anvil cell (DAC).

Diamond Anvil Cell (DAC) Preparation and Sample Loading
  • Diamond Anvil Selection: Choose brilliant-cut diamond anvils with appropriate culet sizes (e.g., 300-500 µm) for the desired pressure range.

  • Gasket Preparation: A metal gasket (e.g., stainless steel, rhenium) is pre-indented between the diamond anvils to a thickness of approximately 40-60 µm. A sample chamber is then created by drilling a hole (e.g., 150-250 µm in diameter) in the center of the indentation.

  • Sample Loading: The DAC is placed in a controlled environment (e.g., a glove box or under a microscope). A small droplet of liquid this compound is loaded into the gasket hole. A few ruby chips (approximately 5-10 µm in size) are also placed in the sample chamber to serve as a pressure calibrant.

  • Sealing: The DAC is then sealed to enclose the sample and the ruby pressure calibrant within the gasket hole.

Pressure Generation and Measurement
  • Pressure Application: Pressure is applied by turning the screws of the DAC, which forces the two diamond anvils together, compressing the sample in the gasket hole.[1][2]

  • Pressure Calibration: The pressure inside the sample chamber is determined using the ruby fluorescence method.[3] A laser is focused on a ruby chip, and the wavelength shift of the R1 fluorescence line is measured. The pressure is calculated from this shift using a well-established calibration scale.

In-Situ Spectroscopic and Diffraction Measurements
  • Raman Spectroscopy:

    • A Raman spectrometer equipped with a microscope is used to focus a laser beam onto the sample within the DAC.

    • Raman spectra are collected at incremental pressure steps.

    • The evolution of the Raman spectra with pressure is analyzed to identify phase transitions, which manifest as changes in the number, position, and width of the Raman bands.[4]

  • X-ray Diffraction:

    • The DAC is mounted on a synchrotron X-ray beamline.

    • A monochromatic X-ray beam is directed through the diamond anvils and onto the sample.

    • Powder diffraction patterns are collected at various pressures using an area detector.

    • The diffraction data is analyzed to determine the crystal structure of each high-pressure phase.[5][6]

Data Presentation

While no specific data for this compound exists, a hypothetical summary of expected quantitative data is presented in Table 2. This table illustrates how experimental results would be structured for clear comparison.

PhasePressure Range (GPa)Crystal SystemSpace GroupUnit Cell Parameters (Å, °)Volume Change (%)
Liquid< 0.5----
Solid I0.5 - 5.2MonoclinicP2₁/ca=… b=… c=… β=…-
Solid II5.2 - 15.0OrthorhombicPnmaa=… b=… c=…-X%
Solid III> 15.0TetragonalP4₂/na=… c=…-Y%

Visualization of Experimental Workflow and Phase Transitions

The following diagrams, generated using the DOT language, illustrate the logical flow of a high-pressure experiment and a hypothetical phase transition pathway for this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_exp High-Pressure Experiment cluster_analysis Data Analysis p1 Select Diamond Anvils p2 Prepare Gasket p1->p2 p3 Load this compound & Ruby p2->p3 p4 Seal Diamond Anvil Cell p3->p4 e1 Apply Pressure p4->e1 e2 Measure Pressure (Ruby Fluorescence) e1->e2 e3 Collect Raman Spectrum e2->e3 e4 Collect X-ray Diffraction Pattern e2->e4 a1 Analyze Raman Shifts for Phase Transitions e3->a1 a2 Determine Crystal Structure from XRD e4->a2 a3 Construct Phase Diagram a1->a3 a2->a3

Caption: A generalized workflow for high-pressure studies of this compound.

Phase_Transitions Liquid Liquid Phase Solid_I Solid Phase I (e.g., Monoclinic) Liquid->Solid_I ~0.5 GPa Solid_II Solid Phase II (e.g., Orthorhombic) Solid_I->Solid_II ~5.2 GPa Solid_III Solid Phase III (e.g., Tetragonal) Solid_II->Solid_III ~15.0 GPa

Caption: A hypothetical pressure-induced phase transition sequence for this compound.

Conclusion

This technical guide has outlined the necessary steps and theoretical considerations for investigating the high-pressure phase behavior of this compound. Although specific experimental data is currently unavailable, the methodologies described herein are well-established and provide a clear path forward for future research. Such studies would not only contribute to a fundamental understanding of the material properties of this compound but also provide valuable insights into the behavior of organosilicon compounds under extreme conditions. The provided experimental workflow and data presentation structure can serve as a template for researchers entering this exciting field.

References

Methodological & Application

Diethylsilane: A Versatile Reducing Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylsilane ((C₂H₅)₂SiH₂) is a valuable and versatile reducing agent in modern organic synthesis. Its moderate reactivity, favorable handling characteristics compared to more pyrophoric silanes, and compatibility with a range of functional groups make it an attractive choice for various transformations. This document provides detailed application notes and experimental protocols for the use of this compound in key organic reactions, including the reduction of amides, carbonyl compounds, and for deoxygenation and reductive amination processes. The information is intended to guide researchers, scientists, and drug development professionals in the effective application of this reagent.

Key Properties of this compound

PropertyValue
CAS Number 542-91-6
Molecular Formula C₄H₁₂Si
Molecular Weight 88.22 g/mol
Appearance Clear, colorless liquid
Boiling Point 56 °C
Density 0.681 g/mL at 25 °C

Applications in Organic Synthesis

This compound has demonstrated utility in a variety of reductive transformations, often in the presence of a catalyst. Key applications are detailed below.

Reduction of Secondary Amides to Imines and Secondary Amines

The iridium-catalyzed reduction of secondary amides using this compound offers a highly efficient route to both imines and secondary amines under mild conditions.[1][2][3] This method is characterized by its stepwise reduction capability, allowing for the selective formation of the imine intermediate.[1][2][3]

Reaction Scheme:

Quantitative Data Summary:

Substrate (Amide)ProductCatalyst Loading (mol%)This compound (equiv.)Time (h)Yield (%)
N-PhenylbenzamideN-Benzylaniline0.5412>99
N-(4-Chlorophenyl)acetamideN-(4-Chloro-phenyl)ethylamine0.541298
N-Methyl-2-phenylacetamideN-Methyl-2-phenylethanamine0.5412>99
N-BenzylacetamideN-Ethylbenzylamine0.52495 (Imine)

Experimental Protocol: Iridium-Catalyzed Reduction of N-Phenylbenzamide [1][3]

  • To a solution of N-phenylbenzamide (0.5 mmol) in a suitable solvent (e.g., dimethoxyethane, 0.5 mL) is added the iridium catalyst, such as [Ir(COE)₂Cl]₂ (0.0025 mmol, 0.5 mol%).[1]

  • This compound (2.0 mmol, 4 equivalents) is then added to the mixture.

  • The reaction mixture is stirred at room temperature (or heated to 40-60 °C if necessary) for 12 hours.[4]

  • Reaction progress can be monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is quenched with an appropriate aqueous solution (e.g., saturated NaHCO₃).

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford N-benzylaniline.

Logical Relationship Diagram: Stepwise Amide Reduction

G Amide Secondary Amide Imine Imine Intermediate Amide->Imine 2 equiv. Et₂SiH₂ [Ir] catalyst Amine Secondary Amine Imine->Amine 2 equiv. Et₂SiH₂ [Ir] catalyst

Caption: Stepwise reduction of a secondary amide to an amine via an imine intermediate using this compound.

Reduction of Carbonyl Compounds

Gold nanoparticles supported on titania (Au/TiO₂) have been shown to be effective catalysts for the rapid reduction of aldehydes and ketones to their corresponding alcohols using this compound.[5] This system is notable for its high efficiency, often proceeding to completion in minutes at room temperature.[5]

Reaction Scheme:

Quantitative Data Summary:

Substrate (Carbonyl)Product (Alcohol)Catalyst (mol% Au)This compound (equiv.)Time (min)Yield (%)
BenzaldehydeBenzyl alcohol11.5193
Acetophenone1-Phenylethanol11.5189
4-Trifluoromethylbenzaldehyde(4-Trifluoromethylphenyl)methanol11.5195
CyclohexanoneCyclohexanol11.5190

Experimental Protocol: Gold-Catalyzed Reduction of Benzaldehyde [5]

  • In a reaction vessel, commercially available Au/TiO₂ (containing 1 mol% Au relative to the substrate) is suspended in a solvent such as benzene.

  • Benzaldehyde (1.0 mmol) is added to the suspension.

  • This compound (1.5 mmol, 1.5 equivalents) is then added to the mixture at 25 °C.[5]

  • The reaction is stirred for 1 minute at 25 °C.[5]

  • The catalyst is removed by filtration. The catalyst can often be recovered and reused.[5]

  • The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography to yield benzyl alcohol.

Deoxygenation of Alcohols and Ethers

In the presence of a strong Lewis acid, such as tris(pentafluorophenyl)borane (B(C₆F₅)₃), this compound can be used for the deoxygenation of alcohols and the cleavage of ethers.[6] The reactivity is dependent on the nature of the substrate, with primary alcohols and ethers being more readily reduced than secondary or tertiary ones.[6]

Reaction Scheme (Deoxygenation of a Primary Alcohol):

Experimental Workflow Diagram:

G Start Primary Alcohol/Ether Reagents Add B(C₆F₅)₃ (cat.) and Et₂SiH₂ Start->Reagents Reaction Stir at appropriate temperature Reagents->Reaction Workup Aqueous Workup Reaction->Workup Product Alkane Workup->Product

Caption: General workflow for the B(C₆F₅)₃-catalyzed deoxygenation using this compound.

Experimental Protocol: B(C₆F₅)₃-Catalyzed Deoxygenation of 1-Dodecanol [6]

  • To a solution of 1-dodecanol (1.0 mmol) in a dry solvent (e.g., dichloromethane) under an inert atmosphere is added B(C₆F₅)₃ (0.05 mmol, 5 mol%).

  • This compound (2.0 mmol, 2 equivalents) is added to the mixture.

  • The reaction is stirred at room temperature and monitored by TLC or GC-MS.

  • Upon completion, the reaction is quenched with water.

  • The mixture is extracted with an organic solvent, and the combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

  • The solvent is removed in vacuo, and the residue is purified by chromatography to afford dodecane.

Reductive Amination

This compound can be employed as the reducing agent in reductive amination reactions, which convert aldehydes or ketones to amines via an intermediate imine.[7][8] This one-pot procedure is a highly valuable transformation in the synthesis of pharmaceuticals and other nitrogen-containing compounds.[8]

Reaction Scheme:

Quantitative Data Summary (Representative Examples):

Aldehyde/KetoneAmineConditionsYield (%)
BenzaldehydeAnilineAu/TiO₂, Et₂SiH₂, MeOH, 25 °C, 1.5 h92
4-MethoxybenzaldehydeAnilineAu/TiO₂, Et₂SiH₂, MeOH, 25 °C, 1.5 h95
CyclohexanoneBenzylamineVarious catalysts/acids can be usedVaries

Experimental Protocol: Reductive Amination of Benzaldehyde with Aniline [7]

  • To a mixture of benzaldehyde (1.0 mmol) and aniline (1.2 mmol) in a suitable solvent (e.g., methanol) is added the catalyst (e.g., Au/TiO₂).

  • This compound (1.5 mmol, 1.5 equivalents) is added to the reaction mixture.

  • The reaction is stirred at room temperature for the required time (e.g., 1.5 hours).

  • After the reaction is complete, the catalyst is filtered off.

  • The filtrate is concentrated, and the residue is purified by column chromatography to give the corresponding secondary amine.

Safety and Handling

This compound is a highly flammable liquid and vapor.[9] It should be handled in a well-ventilated area, away from sources of ignition.[9] Proper personal protective equipment, including safety goggles, gloves (neoprene or nitrile rubber), and a lab coat, should be worn at all times.[9] Containers should be kept tightly closed and stored in a cool, dry place under an inert atmosphere.[9] Grounding and bonding of containers and receiving equipment is necessary to prevent static discharge.

In case of fire: Use water spray, foam, carbon dioxide, or dry chemical extinguishers.[9]

In case of spillage: Eliminate all ignition sources. Absorb the spill with an inert material and place it in a suitable container for disposal.[9]

Conclusion

This compound is a powerful and versatile reducing agent with broad applications in organic synthesis. Its utility in the reduction of amides and carbonyls, as well as in deoxygenation and reductive amination reactions, makes it a valuable tool for chemists in research and industry. The protocols and data presented here provide a foundation for the successful implementation of this compound in a variety of synthetic endeavors. As with all chemical reagents, proper safety precautions must be followed during handling and use.

References

Application Notes and Protocols for Hydrosilylation Reactions Using Diethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrosilylation, the catalytic addition of a silicon-hydride bond across an unsaturated bond, is a powerful and atom-economical transformation in organic and organosilicon chemistry.[1] This reaction is instrumental in the synthesis of a diverse array of organosilicon compounds, which are valuable intermediates in organic synthesis and have found applications in materials science and pharmaceutical development.[2][3] Diethylsilane (Et₂SiH₂), a dihydrosilane, offers unique reactivity in these transformations, enabling the introduction of the diethylsilyl moiety onto various organic scaffolds. This functional group can influence key properties of molecules, such as lipophilicity and metabolic stability, making it a reagent of interest for drug development professionals.

This document provides a comprehensive overview of the application of this compound in hydrosilylation reactions, including detailed experimental protocols and a summary of quantitative data for various substrates.

Reaction Mechanism

The most widely accepted mechanism for transition-metal-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[1] This mechanism involves the following key steps:

  • Oxidative Addition: The Si-H bond of this compound adds to the low-valent metal center of the catalyst.

  • Coordination: The unsaturated substrate (e.g., an alkene or alkyne) coordinates to the metal center.

  • Insertion: The coordinated substrate inserts into the metal-hydride or metal-silyl bond.

  • Reductive Elimination: The final product, an alkyl- or vinylsilane, is eliminated from the metal center, regenerating the active catalyst.

Variations of this mechanism exist, and the specific pathway can be influenced by the choice of catalyst, substrate, and reaction conditions.[1]

Chalk_Harrod_Mechanism cluster_cycle Catalytic Cycle M Active Catalyst (M) Intermediate1 Oxidative Addition Intermediate (H-M-SiEt₂) M->Intermediate1 + Et₂SiH₂ Product Hydrosilylation Product SiH Et₂SiH₂ SiH->M Substrate Unsaturated Substrate Substrate->Intermediate1 Intermediate2 Substrate Coordination Intermediate1->Intermediate2 + Substrate Intermediate3 Insertion Product Intermediate2->Intermediate3 Insertion Intermediate3->M Reductive Elimination + Product

Caption: The Chalk-Harrod mechanism for hydrosilylation.

Catalyst Selection

The choice of catalyst is paramount for a successful hydrosilylation reaction, dictating the reaction rate, yield, and selectivity. A variety of transition metal complexes can be employed:

  • Platinum-based Catalysts: These are the most common and highly active catalysts for hydrosilylation.[2][4]

    • Speier's Catalyst (H₂PtCl₆): A readily available and effective catalyst, though it may require elevated temperatures for activation.[2][4]

    • Karstedt's Catalyst (Platinum(0)-divinyltetramethyldisiloxane complex): Highly active at low concentrations and soluble in many organic solvents.[2][4]

  • Rhodium-based Catalysts: Complexes like Wilkinson's catalyst ((Ph₃P)₃RhCl) are also effective and can offer different selectivity profiles compared to platinum catalysts.[2]

  • Other Transition Metal Catalysts: Complexes of iron, cobalt, nickel, and ruthenium have been developed as more sustainable and cost-effective alternatives to precious metal catalysts.[5][6]

  • Metal-Free Catalysts: Lewis acids, such as B(C₆F₅)₃, and other main group compounds can also catalyze hydrosilylation reactions.

Applications of this compound in Hydrosilylation

This compound can be employed in the hydrosilylation of a variety of unsaturated functional groups.

Hydrosilylation of Alkenes

The hydrosilylation of alkenes with this compound typically proceeds with anti-Markovnikov selectivity, affording the terminal alkylsilane. This reaction is a straightforward method for introducing a silyl group at the end of a carbon chain.

Quantitative Data Summary for Alkene Hydrosilylation

SubstrateCatalyst (mol%)Temp. (°C)Time (h)Yield (%)Ref.
1-OcteneSpeier's Catalyst1002>95[7]
StyreneRe(CO)₅Br (1)801285[3]
Allyl Glycidyl Ether1-COD (5 ppm)500.5~50

Experimental Protocol: General Procedure for Platinum-Catalyzed Hydrosilylation of Alkenes

  • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the alkene (1.0 mmol) and a suitable solvent (e.g., toluene or THF).

  • Add this compound (1.2 mmol, 1.2 equiv.).

  • Add the platinum catalyst (e.g., Karstedt's catalyst, 0.01 mol%).

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to 100 °C) and monitor the progress by TLC or GC.

  • Upon completion, the reaction mixture can be concentrated under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired alkylsilane.

Alkene_Hydrosilylation_Workflow Start Start Setup Flask under Inert Atmosphere Start->Setup AddAlkene Add Alkene and Solvent Setup->AddAlkene AddSilane Add this compound AddAlkene->AddSilane AddCatalyst Add Platinum Catalyst AddSilane->AddCatalyst React Stir at Desired Temperature AddCatalyst->React Monitor Monitor Reaction (TLC/GC) React->Monitor Monitor->React Incomplete Workup Concentrate under Reduced Pressure Monitor->Workup Complete Purify Column Chromatography Workup->Purify Product Alkylsilane Product Purify->Product

Caption: Experimental workflow for alkene hydrosilylation.

Hydrosilylation of Alkynes

The hydrosilylation of alkynes with this compound can lead to the formation of vinylsilanes. The stereoselectivity (cis or trans addition) and regioselectivity (α- or β-addition) are highly dependent on the catalyst and reaction conditions. For terminal alkynes, platinum catalysts generally favor the formation of the (E)-vinylsilane via cis-addition.[5]

Quantitative Data Summary for Alkyne Hydrosilylation

SubstrateCatalyst (mol%)Temp. (°C)Time (h)Product(s)Yield (%)Ref.
1-Hexyne[CpRu(MeCN)₃]PF₆ (1)RT1α-vinylsilane95[5]
PhenylacetyleneCp₂ThMe₂RT-trans-vinylsilaneMajor[8]
5-DecynePt catalyst602(E)-vinylsilane98[9]

Experimental Protocol: General Procedure for Ruthenium-Catalyzed Hydrosilylation of Terminal Alkynes

  • In a flask under an inert atmosphere, dissolve the terminal alkyne (0.5 mmol) in anhydrous CH₂Cl₂ (1.0 mL).

  • Add this compound (0.6 mmol, 1.2 equiv.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the ruthenium catalyst (e.g., [Cp*Ru(MeCN)₃]PF₆, 1 mol%) as a solid.

  • Allow the reaction to warm to room temperature and stir until completion (typically 1-2 hours).

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, concentrate the mixture in vacuo.

  • Purify the crude product by flash chromatography on silica gel to yield the vinylsilane.

Hydrosilylation of Carbonyl Compounds

This compound can be used for the hydrosilylation of aldehydes and ketones to form silyl ethers, which can be subsequently hydrolyzed to the corresponding alcohols. This two-step process serves as a mild reduction method.

Quantitative Data Summary for Carbonyl Hydrosilylation

SubstrateCatalyst (mol%)Temp. (°C)Time (h)Yield (%)Ref.
BenzaldehydeOrganotin(IV) (2)80296[1]
AcetophenoneOrganotin(IV) (4)80594[1]
4-iso-ButylacetophenoneIminopyridine-oxazoline/iron complex--97[10]

Experimental Protocol: General Procedure for Hydrosilylation of Aldehydes

  • In a flask equipped with a magnetic stir bar and under an inert atmosphere, add the aldehyde (1.0 mmol) and this compound (1.2 mmol, 1.2 equiv.).

  • Add the catalyst (e.g., an organotin compound, 2 mol%).

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) with stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting silyl ether can be purified by column chromatography or directly hydrolyzed to the corresponding alcohol by treatment with a mild acid (e.g., 1 M HCl).

Double Hydrosilylation of Nitriles

A unique application of this compound is the double hydrosilylation of nitriles to form N,N-disilylamines, which can be readily deprotected to yield primary amines. This transformation has been successfully achieved using gold nanoparticle catalysts.[11] Monohydrosilanes are unreactive under these conditions, highlighting the distinct reactivity of this compound.[11]

Quantitative Data Summary for Nitrile Hydrosilylation

SubstrateCatalystSolventTemp. (°C)Time (h)Yield of Amine Salt (%)Ref.
BenzonitrileAu/TiO₂Benzene70295[11]
4-MethoxybenzonitrileAu/TiO₂Benzene70296[11]
CyclohexanecarbonitrileAu/TiO₂Benzene70392[11]

Experimental Protocol: Au-Catalyzed Double Hydrosilylation of Nitriles

  • To a reaction vessel, add the nitrile (0.5 mmol), Au/TiO₂ catalyst (5 mol% Au), and benzene (1 mL).

  • Add this compound (1.5 mmol, 3.0 equiv.).

  • Stir the mixture at 70 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, filter the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and add a solution of HCl in diethyl ether to precipitate the amine hydrochloride salt.

  • Collect the salt by filtration and wash with diethyl ether.

Nitrile_to_Amine_Pathway Nitrile R-C≡N Disilylamine R-CH₂-N(SiHEt₂)₂ Nitrile->Disilylamine + 2 Et₂SiH₂ Au/TiO₂ Catalyst AmineSalt R-CH₂-NH₃⁺Cl⁻ Disilylamine->AmineSalt + HCl/Et₂O Deprotection

Caption: Conversion of nitriles to primary amine salts.

Safety Precautions

  • Hydrosilylation reactions should be carried out in a well-ventilated fume hood.

  • This compound is a flammable liquid and should be handled with care.

  • Many of the catalysts used are sensitive to air and moisture; therefore, reactions should be conducted under an inert atmosphere using anhydrous solvents.

  • Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

This compound is a versatile reagent for hydrosilylation reactions, offering unique reactivity, particularly in the double hydrosilylation of nitriles. By carefully selecting the catalyst and optimizing reaction conditions, a wide range of silylated products can be synthesized efficiently. These products serve as valuable intermediates in organic synthesis and hold potential for applications in drug discovery and development. The protocols provided herein serve as a guide for researchers to explore the utility of this compound in their synthetic endeavors.

References

Application Notes and Protocols: Diethylsilane in Chemical Vapor Deposition of SiO₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical vapor deposition (CVD) of silicon dioxide (SiO₂) thin films using diethylsilane (DES) as a silicon precursor. The protocols cover both Plasma-Enhanced Chemical Vapor Deposition (PECVD) and Low-Pressure Chemical Vapor Deposition (LPCVD) techniques, offering versatility for various research and development applications, including the fabrication of microelectronics, passivation layers, and dielectric coatings.

Introduction to this compound for SiO₂ Deposition

This compound ((C₂H₅)₂SiH₂) is an organosilane precursor used for depositing high-quality silicon dioxide films. Compared to traditional precursors like silane (SiH₄), DES offers advantages such as being a non-pyrophoric liquid, which enhances safety during handling and storage. Its use in CVD processes allows for the deposition of SiO₂ films at relatively low temperatures, making it compatible with temperature-sensitive substrates. The resulting films exhibit good electrical and mechanical properties, suitable for a range of applications.

Chemical Vapor Deposition (CVD) is a process where a solid film is formed on a substrate through the chemical reaction of vapor-phase precursors. The key steps in a typical CVD process include the transport of reactants into the deposition chamber, adsorption onto the substrate surface, surface reaction to form the film, and removal of byproducts.[1] Both PECVD and LPCVD are widely used variations of this technique. PECVD utilizes plasma to energize the reactant gases, enabling deposition at lower temperatures, while LPCVD is performed at reduced pressures to achieve high film uniformity and conformal coverage.[2]

Data Presentation: Process Parameters and Film Properties

The following tables summarize the quantitative data from studies on SiO₂ deposition using DES, providing a comparative overview of the process parameters and the resulting film characteristics for both PECVD and LPCVD methods.

Plasma-Enhanced Chemical Vapor Deposition (PECVD) of SiO₂ from DES and N₂O
ParameterValue RangeOptimized ConditionResulting Film Properties (Optimized)
Deposition Temperature (°C)100 - 300300Growth Rate: 327 Å/min
Chamber Pressure (mTorr)100 - 500300Refractive Index: 1.47
This compound (DES) Flow Rate (sccm)5 - 2515Density: 2.14 g/cm³
Nitrous Oxide (N₂O) Flow Rate (sccm)60 - 300240-
N₂O/DES Flow Rate Ratio4 - 5016-
RF Power (W)Not specifiedNot specified-

Data extracted from a study on the synthesis and characterization of SiO₂ thin films by PECVD from this compound and nitrous oxide.[2]

Low-Pressure Chemical Vapor Deposition (LPCVD) of SiO₂ from DES and O₂
ParameterValue RangeA Specific ConditionResulting Film Properties (Specific)
Deposition Temperature (°C)350 - 475400Growth Rate: Follows Arrhenius behavior (10 kcal/mol activation energy)
Chamber Pressure (mTorr)100 - 500Not specifiedRefractive Index: ~1.46
This compound (DES) Flow Rate (sccm)10 - 50Not specifiedDensity: ~2.2 g/cm³
Oxygen (O₂) Flow Rate (sccm)20 - 100Not specifiedDielectric Breakdown Strength: 2 MV/cm
O₂/DES Flow Rate Ratio1 - 5Not specifiedCarbon Incorporation: Absent

Data extracted from a study on the low-temperature synthesis and characterization of LPCVD silicon dioxide films using this compound.[1]

Experimental Protocols

The following are detailed protocols for the deposition of SiO₂ films using DES via PECVD and LPCVD.

Protocol for PECVD of SiO₂ from DES and N₂O

This protocol is based on the use of an Applied Materials AMP 3300 IIA PECVD system.[2]

3.1.1. Pre-Deposition Procedures

  • System Preparation: Ensure the PECVD system is clean and has reached a stable base pressure.

  • Substrate Preparation: Clean silicon wafers (or other substrates) using a standard cleaning procedure (e.g., RCA clean) to remove organic and inorganic contaminants.

  • Wafer Loading: Load the cleaned and dried wafers onto the susceptor in the reaction chamber.

  • Leak Check: Perform a leak check of the system to ensure vacuum integrity.

3.1.2. Deposition Process

  • Set Deposition Conditions:

    • Set the susceptor temperature to the desired value (e.g., 300 °C).

    • Set the chamber pressure (e.g., 300 mTorr).

    • Set the gas flow rates:

      • This compound (DES): 15 sccm

      • Nitrous Oxide (N₂O): 240 sccm

  • Initiate Deposition:

    • Introduce the reactant gases (DES and N₂O) into the chamber.

    • Ignite the plasma by applying RF power.

    • Maintain the deposition conditions for the desired duration to achieve the target film thickness.

  • Post-Deposition Procedures:

    • Turn off the RF power to extinguish the plasma.

    • Stop the flow of reactant gases.

    • Purge the chamber with an inert gas (e.g., N₂).

    • Allow the system to cool down before unloading the wafers.

  • Reactor Cleaning: After a series of depositions, perform a reactor cleaning cycle to remove accumulated deposits from the chamber walls and fixtures.

Protocol for LPCVD of SiO₂ from DES and O₂

This protocol is for a horizontal tube LPCVD reactor.

3.2.1. Pre-Deposition Procedures

  • System Preparation: Ensure the LPCVD furnace tube is clean and the vacuum system is functioning correctly.

  • Substrate Preparation: Prepare silicon wafers as described in the PECVD protocol.

  • Wafer Loading: Load the wafers into a quartz boat and place the boat in the center of the furnace tube.

  • System Purge and Pump-Down: Purge the tube with nitrogen and then pump down to the base pressure.

3.2.2. Deposition Process

  • Set Deposition Conditions:

    • Ramp up the furnace temperature to the desired deposition temperature (e.g., 400 °C).

    • Stabilize the chamber pressure at the desired setpoint (e.g., 300 mTorr).

    • Introduce the reactant gases at the specified flow rates:

      • This compound (DES)

      • Oxygen (O₂)

  • Deposition:

    • Allow the reaction to proceed for the calculated time to achieve the desired film thickness. The growth rate is dependent on temperature, pressure, and gas flow rates.

  • Post-Deposition Procedures:

    • Stop the flow of DES and O₂.

    • Purge the furnace tube with nitrogen.

    • Allow the furnace to cool down to a safe temperature before unloading the wafer boat.

Visualizations: Reaction Pathways and Experimental Workflows

Proposed Reaction Pathway for SiO₂ CVD from this compound

The following diagram illustrates a simplified proposed reaction pathway for the chemical vapor deposition of SiO₂ from this compound and an oxygen source (e.g., N₂O or O₂). In a PECVD process, the initial decomposition of the precursors is enhanced by the plasma.

G cluster_gas_phase Gas Phase / Plasma cluster_surface Substrate Surface DES This compound (C₂H₅)₂SiH₂ Activated_DES Activated DES Radicals DES->Activated_DES Energy (Plasma/Heat) Oxidant Oxidant (N₂O or O₂) Activated_Oxidant Activated Oxidant (e.g., O*) Oxidant->Activated_Oxidant Energy (Plasma/Heat) Adsorbed_Species Adsorbed Reactants Activated_DES->Adsorbed_Species Activated_Oxidant->Adsorbed_Species SiO2_Film SiO₂ Film Growth Adsorbed_Species->SiO2_Film Surface Reaction Byproducts Volatile Byproducts (e.g., H₂O, CO₂, CₓHᵧ) Adsorbed_Species->Byproducts Desorption G Start Start Substrate_Prep Substrate Preparation (e.g., Cleaning) Start->Substrate_Prep System_Prep System Preparation (Leak Check, Purge) Substrate_Prep->System_Prep Load_Substrate Load Substrate into Reaction Chamber System_Prep->Load_Substrate Set_Params Set Process Parameters (Temp, Pressure, Gas Flows) Load_Substrate->Set_Params Deposition Film Deposition (Initiate Plasma/Reaction) Set_Params->Deposition Post_Deposition Post-Deposition Steps (Purge, Cool Down) Deposition->Post_Deposition Unload_Sample Unload Sample Post_Deposition->Unload_Sample Characterization Film Characterization (Thickness, Refractive Index, etc.) Unload_Sample->Characterization End End Characterization->End

References

Application Notes and Protocols for the Reduction of Secondary Amides using Diethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of amides to amines is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of pharmaceuticals and biologically active compounds. Secondary amides, in particular, are prevalent structural motifs. Traditional reducing agents often require harsh reaction conditions and exhibit limited functional group tolerance. Diethylsilane (Et₂SiH₂) has emerged as a mild and selective reducing agent for this transformation, particularly when used in conjunction with iridium catalysts. This protocol, pioneered by Cheng and Brookhart, allows for the efficient and controlled reduction of secondary amides to either imines or secondary amines under mild conditions, demonstrating broad functional group compatibility.[1][2][3][4] This application note provides a detailed protocol for the iridium-catalyzed reduction of secondary amides using this compound, including quantitative data, experimental procedures, and a visualization of the reaction workflow and proposed mechanism.

Data Presentation

The iridium-catalyzed reduction of secondary amides with this compound demonstrates high efficiency and selectivity. The reaction outcome can be controlled by the stoichiometry of the silane reagent.[1][2] Using two equivalents of this compound selectively yields the corresponding imine, while four equivalents lead to the fully reduced secondary amine. The reaction proceeds at room temperature with a low catalyst loading of 0.5 mol %.[1]

EntrySubstrate (Secondary Amide)ProductEt₂SiH₂ (equiv.)Time (h)Yield (%)
1N-benzylacetamideN-ethylbenzylamine412>99
2N-phenylbenzamideN-benzylphenylamine41298
3N-(4-fluorophenyl)acetamideN-ethyl(4-fluorophenyl)amine41295
4N-benzylpivalamideN-benzyl-2,2-dimethylpropylamine42492
5N-benzylacetamideN-(1-silyloxyethyl)benzylamine (silylated hemiaminal intermediate)22>99 (intermediate)
6N-phenylbenzamideN-benzylidene-N-phenylamine (imine)2497

Data presented is representative of results reported in the literature. Yields are isolated yields.

Experimental Protocols

General Procedure for the Iridium-Catalyzed Reduction of a Secondary Amide to a Secondary Amine:

This procedure is based on the method developed by Cheng and Brookhart.[1][5]

Materials:

  • Secondary amide (1.0 mmol)

  • [Ir(COE)₂Cl]₂ (Chloro(1,5-cyclooctadiene)iridium(I) dimer) (0.005 mmol, 0.5 mol%)

  • This compound (4.0 mmol, 4.0 equiv.)

  • Anhydrous, degassed solvent (e.g., dichloromethane or benzene)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware (Schlenk flask, syringes, etc.)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the iridium catalyst, [Ir(COE)₂Cl]₂ (0.005 mmol).

  • Add the anhydrous, degassed solvent (5 mL) to the flask.

  • Add the secondary amide (1.0 mmol) to the flask.

  • Stir the mixture at room temperature for 5-10 minutes.

  • Slowly add this compound (4.0 mmol) to the reaction mixture via syringe.

  • Stir the reaction at room temperature and monitor its progress by an appropriate analytical technique (e.g., TLC, GC-MS, or ¹H NMR). Reaction times can vary from 12 to 24 hours depending on the substrate.

  • Upon completion, the reaction mixture can be concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the desired secondary amine.

Procedure for the Selective Reduction to an Imine:

To selectively obtain the imine, the procedure is identical to the one above, with the exception of the amount of this compound used.

  • Use 2.0 equivalents of this compound (2.0 mmol for a 1.0 mmol scale reaction).

The reaction should be carefully monitored, as over-reduction to the amine can occur with prolonged reaction times.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the iridium-catalyzed reduction of a secondary amide using this compound.

experimental_workflow Experimental Workflow for Secondary Amide Reduction cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A Add [Ir(COE)2Cl]2 to Schlenk flask B Add anhydrous, degassed solvent A->B C Add secondary amide B->C D Add this compound (2 or 4 equiv.) C->D E Stir at room temperature D->E F Monitor reaction progress (TLC, GC-MS) E->F G Concentrate in vacuo F->G Reaction complete H Purify by column chromatography G->H I Isolated Product (Imine or Secondary Amine) H->I

Caption: Workflow for the reduction of secondary amides.

Proposed Reaction Mechanism

The proposed mechanism for the iridium-catalyzed hydrosilylation of a secondary amide involves a series of catalytic cycles. The key steps include the formation of a silylene-bridged iridium dimer which catalyzes the consecutive hydrosilylation of the carbonyl and the resulting imine intermediate.[1]

Caption: Proposed catalytic cycle for the reduction.

Safety Precautions

This compound is a highly flammable liquid and vapor. It should be handled in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and chemical-resistant gloves, must be worn. All manipulations should be carried out under an inert atmosphere to prevent contact with moisture, with which it can react to release flammable hydrogen gas. Ensure proper grounding of all equipment to avoid static discharge. In case of fire, use a dry chemical, foam, or carbon dioxide extinguisher; do not use water.

References

Application of Diethylsilane in Semiconductor Manufacturing: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylsilane (DES, (C₂H₅)₂SiH₂) is a versatile organosilane precursor increasingly utilized in the semiconductor industry for the deposition of high-quality thin films. Its favorable vapor pressure, thermal stability, and chemical reactivity make it a suitable candidate for various deposition techniques, including Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). This document provides detailed application notes and experimental protocols for the use of this compound in the manufacturing of semiconductor devices, focusing on the deposition of silicon dioxide (SiO₂), silicon nitride (SiNₓ), and low-k organosilicate glass (OSG) films.

Deposition of Silicon Dioxide (SiO₂) Thin Films

This compound is a precursor for depositing silicon dioxide, a critical dielectric material in microelectronics. Both Plasma-Enhanced Chemical Vapor Deposition (PECVD) and Atomic Layer Deposition (ALD) methods can be employed.

Plasma-Enhanced Chemical Vapor Deposition (PECVD) of SiO₂

PECVD using this compound and an oxidizing agent, such as nitrous oxide (N₂O), allows for the deposition of SiO₂ films at relatively low temperatures.

ParameterValueReference
Precursors This compound (DES) and Nitrous Oxide (N₂O)[1][2]
Deposition Temperature 100 - 300 °C[1][2]
Chamber Pressure 300 mTorr (Optimized)[1][2]
N₂O/DES Flow Rate Ratio 240 sccm / 15 sccm (Optimized)[1][2]
Growth Rate 327 Å/min (at optimized conditions)[1][2]
Film Density 2.14 g/cm³ (at optimized conditions)[1][2]
Refractive Index 1.47 (at optimized conditions)[1][2]

Note: The growth rate was found to be inversely proportional to the temperature in the examined range of 100-300°C.[1][2]

  • Substrate Preparation: Start with a clean silicon wafer. A standard RCA clean or a piranha etch followed by a deionized water rinse is recommended to remove organic and metallic contaminants.

  • Chamber Preparation: Ensure the PECVD chamber is clean and has been baked out to minimize background contamination.

  • Process Parameters:

    • Load the substrate into the PECVD chamber.

    • Heat the substrate to the desired deposition temperature (e.g., 300 °C).

    • Stabilize the chamber pressure at the desired setpoint (e.g., 300 mTorr).

    • Introduce the precursor gases, this compound and nitrous oxide, at the specified flow rates (e.g., 15 sccm DES and 240 sccm N₂O).

    • Ignite the plasma at a specified RF power.

  • Deposition: Continue the deposition for the time required to achieve the desired film thickness.

  • Post-Deposition:

    • Turn off the plasma and precursor gas flows.

    • Allow the substrate to cool down under a flow of inert gas (e.g., N₂).

    • Unload the substrate from the chamber.

  • Characterization: Analyze the deposited SiO₂ film for thickness, refractive index, density, and electrical properties.

PECVD_SiO2_Workflow cluster_prep Preparation cluster_deposition Deposition Process cluster_post Post-Deposition Start Start Clean_Wafer Clean Si Wafer Start->Clean_Wafer Load_Wafer Load Wafer into PECVD Chamber Clean_Wafer->Load_Wafer Heat_Substrate Heat Substrate (e.g., 300°C) Load_Wafer->Heat_Substrate Set_Pressure Set Chamber Pressure (e.g., 300 mTorr) Heat_Substrate->Set_Pressure Intro_Gases Introduce DES & N₂O (e.g., 15/240 sccm) Set_Pressure->Intro_Gases Ignite_Plasma Ignite Plasma Intro_Gases->Ignite_Plasma Deposit_Film Deposit Film Ignite_Plasma->Deposit_Film Cool_Down Cool Down in N₂ Deposit_Film->Cool_Down Unload_Wafer Unload Wafer Cool_Down->Unload_Wafer Characterize Characterize Film Unload_Wafer->Characterize End End Characterize->End

Caption: PECVD workflow for SiO₂ deposition using this compound.

Atomic Layer Deposition (ALD) of SiO₂

While direct thermal ALD of SiO₂ using this compound is less common, plasma-enhanced ALD (PEALD) or remote-plasma ALD (RP-ALD) can be utilized for precise, low-temperature deposition.

ParameterValueReference
Precursor This compound (DES)[3][4]
Oxidant O₂ plasma[3][4]
Substrate Temperature 250 °C[3][4]
DES Pulse Time 1.6 s[3][4]
DES Purge Time 5 s[3][4]
O₂ Plasma Pulse Time 8 s (6 s RF on)[3][4]
O₂ Plasma Purge Time 5 s[3][4]
O₂ Plasma Power 1000 - 3000 W[3][4]
Growth per Cycle (GPC) ~0.1 nm/cycle (at 1000 W)[3][4]
  • Substrate and Chamber Preparation: Follow the same preparation steps as for PECVD.

  • ALD Cycle:

    • Step 1: DES Pulse: Introduce a pulse of this compound vapor into the chamber (e.g., 1.6 s).

    • Step 2: Purge 1: Purge the chamber with an inert gas (e.g., N₂ or Ar) to remove unreacted DES and byproducts (e.g., 5 s).

    • Step 3: O₂ Plasma Pulse: Introduce O₂ gas and ignite a remote plasma to oxidize the adsorbed DES layer (e.g., 8 s pulse with 6 s of RF power on).

    • Step 4: Purge 2: Purge the chamber with an inert gas to remove reaction byproducts (e.g., 5 s).

  • Deposition: Repeat the ALD cycle until the desired film thickness is achieved.

  • Post-Deposition and Characterization: Follow the same steps as for PECVD.

ALD_SiO2_Workflow cluster_prep Preparation cluster_ald_cycle ALD Cycle (Repeat n times) cluster_post Post-Deposition Start Start Prepare_Substrate Prepare Substrate Start->Prepare_Substrate DES_Pulse DES Pulse (e.g., 1.6s) Prepare_Substrate->DES_Pulse Purge1 N₂ Purge (e.g., 5s) DES_Pulse->Purge1 O2_Plasma O₂ Plasma (e.g., 8s) Purge1->O2_Plasma Purge2 N₂ Purge (e.g., 5s) O2_Plasma->Purge2 Purge2->DES_Pulse Next Cycle Characterize Characterize Film Purge2->Characterize Final Cycle End End Characterize->End

Caption: RP-ALD cycle for SiO₂ deposition using this compound.

Deposition of Silicon Nitride (SiNₓ) Thin Films

This compound can be used with a nitrogen source, such as ammonia (NH₃) or a nitrogen plasma, to deposit silicon nitride films, which are used as passivation layers, diffusion barriers, and gate dielectrics.

Low-Pressure Chemical Vapor Deposition (LPCVD) of SiNₓ

LPCVD of silicon nitride using this compound and ammonia typically requires higher temperatures than PECVD.

ParameterValueReference
Precursors This compound (DES) and Ammonia (NH₃)[5]
Deposition Temperature 650 - 700 °C[5]
NH₃ to DES Ratio > 5:1 (to minimize carbon contamination)[5]
Deposition Rate < 4 Å/min at temperatures below 650 °C[5]
  • Substrate and Furnace Preparation: Use clean silicon wafers and ensure the LPCVD furnace tube is clean.

  • Process Parameters:

    • Load wafers into the furnace.

    • Ramp up the temperature to the desired setpoint (e.g., 650-700 °C) under a nitrogen flow.

    • Evacuate the furnace to the base pressure.

    • Introduce this compound and ammonia at a high NH₃:DES ratio (>5:1).

  • Deposition: Maintain the process conditions for the required duration to achieve the target thickness.

  • Post-Deposition:

    • Stop the precursor flow and purge the furnace with nitrogen.

    • Cool down the furnace.

    • Unload the wafers.

  • Characterization: Analyze the SiNₓ film for stoichiometry, thickness, refractive index, and stress.

Plasma-Enhanced Atomic Layer Deposition (PEALD) of SiNₓ

PEALD enables the deposition of high-quality SiNₓ films at lower temperatures. While data for this compound is limited, protocols for similar precursors like bis(diethylamino)silane (BDEAS) provide a strong reference.[3][6][7]

ParameterValueReference
Precursor Bis(diethylamino)silane (BDEAS)[3][6][7]
Reactant N₂ plasma[3][6][7]
Deposition Temperature 150 - 250 °C[3][6][7]
Precursor Exposure Time 109 - 200 ms[7]
N₂ Plasma Exposure Time 109 - 200 ms[7]
Total Cycle Time 3 s[7]
Growth per Cycle (GPC) 0.19 - 0.31 Å/cycle[7]
  • Substrate and Chamber Preparation: As per previous protocols.

  • ALD Cycle:

    • Step 1: Precursor Pulse: Introduce a pulse of the silicon precursor (e.g., this compound).

    • Step 2: Purge 1: Purge the chamber with an inert gas.

    • Step 3: N₂ Plasma: Introduce N₂ gas and apply RF power to generate a plasma.

    • Step 4: Purge 2: Purge the chamber with an inert gas.

  • Deposition: Repeat the cycle for the desired film thickness.

  • Post-Deposition and Characterization: As per previous protocols.

PEALD_SiN_Logic cluster_surface_reactions Surface Reactions cluster_film_properties Resulting Film Properties Precursor This compound Precursor Adsorption Precursor Adsorption on Substrate Precursor->Adsorption Nitrogen_Source Nitrogen Plasma (N₂*) Reaction Plasma Reaction with Adsorbed Layer Nitrogen_Source->Reaction Adsorption->Reaction Surface Saturation Stoichiometry Stoichiometry (SiNₓ) Reaction->Stoichiometry Conformality High Conformality Reaction->Conformality Low_Temp Low-Temperature Process Reaction->Low_Temp

Caption: Logical flow of PEALD for SiNₓ film formation.

Deposition of Low-k Organosilicate Glass (OSG) Films

This compound, with its ethyl groups, is a suitable precursor for depositing carbon-doped silicon oxide, also known as organosilicate glass (OSG), which has a lower dielectric constant (k) than SiO₂. Pulsed-PECVD is a common technique for this application.

Quantitative Data:
ParameterAs-DepositedAnnealed (400°C, 1h)Reference
Refractive Index 1.442 - 1.4751.423 - 1.454[8]
Hardness ~1.2 GPa~1.9 GPa[8]
Modulus ~8 GPa~13 GPa[8]
Dielectric Constant (k) 2.4 - 3.3 (Typical range for OSG)Not specified, but expected to decrease[8]

Note: Film properties are highly dependent on the DES/O₂ ratio and plasma pulsing parameters.[8]

Experimental Protocol: Pulsed-PECVD of OSG
  • Substrate and Chamber Preparation: As per previous protocols.

  • Process Parameters:

    • Load the substrate into the PECVD chamber.

    • Heat the substrate to the desired temperature.

    • Introduce this compound, oxygen (O₂), and an inert carrier gas (e.g., Argon).

    • Apply a pulsed RF plasma. The on-time/off-time (duty cycle) is a critical parameter to control film properties.

  • Deposition: Deposit the OSG film to the desired thickness.

  • Post-Deposition Annealing (Optional but Recommended):

    • Anneal the wafer in an inert atmosphere (e.g., N₂) at around 400 °C for 1 hour. This step helps to remove hydroxyl groups and increase the cross-linking of the film, thereby improving its mechanical properties.[8]

  • Characterization: Analyze the film for dielectric constant, refractive index, hardness, modulus, and chemical composition (e.g., via FTIR).

OSG_Workflow cluster_prep Preparation cluster_deposition Pulsed-PECVD cluster_post Post-Processing Start Start Prepare_Substrate Prepare Substrate Start->Prepare_Substrate Load_and_Heat Load and Heat Substrate Prepare_Substrate->Load_and_Heat Introduce_Gases Introduce DES, O₂, Ar Load_and_Heat->Introduce_Gases Pulsed_Plasma Apply Pulsed Plasma Introduce_Gases->Pulsed_Plasma Deposit_Film Deposit OSG Film Pulsed_Plasma->Deposit_Film Anneal Anneal in N₂ (400°C, 1h) Deposit_Film->Anneal Characterize Characterize Film Anneal->Characterize End End Characterize->End

Caption: Workflow for OSG film deposition and post-processing.

Safety Protocols for Handling this compound

This compound is a highly flammable liquid and vapor and requires careful handling.

  • Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers. Keep away from heat, sparks, open flames, and oxidizing agents.

  • Handling:

    • Work in a well-ventilated area, preferably in a fume hood.

    • Use explosion-proof equipment and non-sparking tools.

    • Ground all containers and transfer equipment to prevent static discharge.

    • Avoid inhalation of vapors and contact with skin and eyes.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Skin Protection: Wear flame-retardant, antistatic protective clothing and chemical-resistant gloves (e.g., neoprene or nitrile rubber).

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

  • Emergency Procedures:

    • Spills: Eliminate all ignition sources. Use an absorbent material to clean up small spills. For large spills, evacuate the area.

    • Fire: Use dry chemical, foam, or carbon dioxide extinguishers. Water spray can be used to cool containers.

    • First Aid: In case of contact, immediately flush eyes or skin with plenty of water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion

This compound is a valuable precursor for the deposition of various thin films essential for modern semiconductor manufacturing. By carefully controlling the deposition parameters in processes like PECVD and ALD, high-quality SiO₂, SiNₓ, and low-k OSG films can be fabricated. Adherence to strict safety protocols is paramount when working with this reactive and flammable material. The provided application notes and protocols serve as a comprehensive guide for researchers and professionals in the field.

References

Application Notes and Protocols: Diethylsilane as a Precursor for Silicon-Based Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylsilane (DES, (C₂H₅)₂SiH₂) is a versatile organosilane precursor used in the fabrication of various silicon-based materials. Its properties make it a valuable reagent in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes for producing thin films of silicon dioxide, silicon nitride, and silicon carbide. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of these materials.

Safety Precautions

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) before use. Personal protective equipment, including flame-retardant lab coats, safety glasses, and compatible gloves, is mandatory.

Application 1: Low-Pressure Chemical Vapor Deposition (LPCVD) of Silicon Dioxide (SiO₂)

This compound is an effective precursor for the LPCVD of high-quality silicon dioxide films at relatively low temperatures. The reaction typically involves the oxidation of DES.

Quantitative Data
ParameterValueReference
Deposition Temperature350 - 475 °C[1]
Pressure200 mTorr[1]
O₂/DES Flow Ratio10:1[1]
Activation Energy10 kcal/mol[1]
Refractive Index~1.46[1]
Carbon Incorporation< 1 at.%[2]
Residual Stress< 10⁹ dyn/cm²[2]
Growth RateVaries with temperature and flow rates[1]
Experimental Protocol: LPCVD of SiO₂

1. Substrate Preparation:

  • Start with clean silicon wafers or other suitable substrates.
  • Perform a standard RCA clean to remove organic and metallic contaminants.
  • Follow with a deionized water rinse and dry with high-purity nitrogen.

2. Reactor Setup and Leak Check:

  • Load the substrates into a quartz boat and place them in the center of the LPCVD tube furnace.
  • Seal the furnace and pump down to a base pressure of <10 mTorr.
  • Perform a leak check to ensure the integrity of the system.

3. Deposition Process:

  • Ramp the furnace to the desired deposition temperature (e.g., 450 °C) under a flow of nitrogen.
  • Once the temperature is stable, stop the nitrogen flow and introduce the process gases.
  • Introduce oxygen (O₂) at a flow rate of, for example, 100 sccm.
  • Introduce this compound vapor into the chamber. The DES source is typically a bubbler held at a constant temperature (e.g., 40 °C) with an inert carrier gas (e.g., nitrogen or argon) flowing through it at a specific rate (e.g., 10 sccm).
  • Maintain a process pressure of 200 mTorr.
  • Continue the deposition for the desired time to achieve the target film thickness.

4. Post-Deposition:

  • Stop the precursor and oxygen flows and purge the chamber with nitrogen.
  • Turn off the furnace heaters and allow the reactor to cool down to <100 °C under a nitrogen atmosphere.
  • Vent the chamber to atmospheric pressure with nitrogen and unload the substrates.

5. Characterization:

  • Measure the film thickness and refractive index using ellipsometry.
  • Assess the film composition and stoichiometry using X-ray Photoelectron Spectroscopy (XPS) or Rutherford Backscattering Spectrometry (RBS).
  • Evaluate the film stress using wafer curvature measurements.

Experimental Workflow: LPCVD Process

LPCVD_Workflow cluster_prep Substrate Preparation cluster_deposition LPCVD Process cluster_char Characterization sub_clean Substrate Cleaning (RCA) sub_rinse DI Water Rinse sub_clean->sub_rinse sub_dry N₂ Dry sub_rinse->sub_dry load Load Substrates sub_dry->load pump Pump Down & Leak Check load->pump heat Ramp to Deposition T pump->heat gas_intro Introduce Process Gases (O₂, DES) heat->gas_intro deposit Film Deposition gas_intro->deposit purge_cool Purge & Cool Down deposit->purge_cool unload Unload Substrates purge_cool->unload ellipsometry Ellipsometry (Thickness, RI) unload->ellipsometry xps XPS/RBS (Composition) ellipsometry->xps stress Stress Measurement xps->stress

Caption: General workflow for the Low-Pressure Chemical Vapor Deposition (LPCVD) of thin films.

Application 2: Plasma-Enhanced Atomic Layer Deposition (PEALD) of Silicon Nitride (SiNₓ)

While this compound can be used, bis(diethylamino)silane (BDEAS) is a more commonly cited precursor for the PEALD of high-quality silicon nitride films at low temperatures. This process is crucial for applications requiring conformal coatings on complex topographies.

Quantitative Data (using BDEAS precursor)
ParameterValueReference
Deposition Temperature150 - 400 °C[3][4]
Plasma GasN₂[3][4]
Substrate Temperature400 °C (optimized)[3]
N₂ Plasma Exposure Time6 s (optimized)[3]
Refractive Index (at 390 nm)1.92[3]
N:Si Ratio0.963[3]
Carbon Impurity13.7 - 14.3 at.%[3][4]
Oxygen Impurity4.7 - 10.7 at.%[3][4]
Experimental Protocol: PEALD of SiNₓ

1. Substrate Preparation:

  • Use cleaned silicon wafers or other appropriate substrates. A standard cleaning procedure followed by a dilute hydrofluoric acid (HF) dip to remove the native oxide is recommended.

2. ALD Reactor Setup:

  • Load the substrate into the ALD reaction chamber.
  • Pump down the chamber to the desired base pressure (e.g., 1-2 Torr).
  • Heat the substrate to the deposition temperature (e.g., 250 °C).

3. ALD Cycle:

  • Step 1: BDEAS Pulse: Introduce BDEAS vapor into the reactor for a set duration (e.g., 1.0 second). The BDEAS precursor is typically heated in a bubbler to ensure sufficient vapor pressure.
  • Step 2: Purge: Purge the reactor with an inert gas (e.g., Ar or N₂) for a specific time (e.g., 5.0 seconds) to remove unreacted precursor and byproducts.
  • Step 3: N₂ Plasma Exposure: Introduce nitrogen gas and apply RF power to generate a plasma for a set duration (e.g., 8.0 seconds).
  • Step 4: Purge: Purge the chamber again with the inert gas (e.g., 5.0 seconds).

4. Film Growth:

  • Repeat the ALD cycle until the desired film thickness is achieved.

5. Post-Deposition and Characterization:

  • Cool down the reactor and unload the substrate.
  • Characterize the film for thickness, refractive index, composition (N/Si ratio, carbon and oxygen content), and wet etch rate in dilute HF.

Signaling Pathway: PEALD Cycle for SiNₓ

PEALD_Cycle start Start Cycle bdeas_pulse 1. BDEAS Pulse start->bdeas_pulse purge1 2. N₂ Purge bdeas_pulse->purge1 Adsorption n2_plasma 3. N₂ Plasma purge1->n2_plasma Remove excess purge2 4. N₂ Purge n2_plasma->purge2 Surface Reaction end End Cycle purge2->end Remove byproducts end->start Repeat n times

Caption: A typical four-step cycle for the Plasma-Enhanced Atomic Layer Deposition (PEALD) of SiNₓ.

Application 3: Low-Pressure Chemical Vapor Deposition (LPCVD) of Silicon Carbide (SiC)

This compound can be used as a single-source precursor for the deposition of silicon carbide films. The stoichiometry of the film is highly dependent on the deposition temperature.

Quantitative Data
ParameterValueReference
Deposition Temperature600 - 850 °C[5][6]
Activation Energy (600-700°C)41 kcal/mol[5][6]
Film Composition at 700°CSi₀.₆C₀.₄[5][6]
Onset of Crystallinity (β-SiC)850 °C[5]
Hardness (amorphous, near stoichiometric)33 GPa[5]
Young's Modulus (amorphous, near stoichiometric)250 GPa[5]
Experimental Protocol: LPCVD of SiC

1. Substrate Preparation:

  • Clean silicon wafers using a standard procedure. An in-situ hydrogen and HCl etch at high temperature can be performed for surface cleaning prior to deposition.[7]

2. Reactor Setup:

  • Load substrates into the LPCVD furnace.
  • Pump down to a base pressure and perform a leak check.

3. Deposition Process:

  • Ramp the furnace to the desired deposition temperature (e.g., 700 °C) under a hydrogen carrier gas flow.
  • Introduce this compound vapor into the reaction chamber at a controlled flow rate.
  • Maintain the desired process pressure.
  • The deposition time will determine the final film thickness.

4. Post-Deposition:

  • Stop the DES flow and cool the reactor under a hydrogen or inert gas flow.
  • Unload the substrates after the reactor has cooled to a safe temperature.

5. Characterization:

  • Analyze the film composition using XPS or Auger Electron Spectroscopy (AES).
  • Determine the crystallinity and phase of the film using X-ray Diffraction (XRD).
  • Measure the mechanical properties such as hardness and Young's modulus using nanoindentation.

Logical Relationship: this compound Decomposition Pathway

The thermal decomposition of this compound on a silicon surface proceeds via a β-hydride elimination mechanism.[8]

DES_Decomposition DES This compound (C₂H₅)₂SiH₂ Adsorbed_DES Adsorbed DES Species Si-C₂H₅ + Si-H DES->Adsorbed_DES Adsorption on Surface Beta_Elimination β-Hydride Elimination Adsorbed_DES->Beta_Elimination Products Products Si-H + C₂H₄ (g) Beta_Elimination->Products

Caption: The β-hydride elimination pathway for the decomposition of this compound on a silicon surface.

Application 4: Synthesis of Silicon-Containing Nanoparticles (General Protocol)

While specific protocols for the synthesis of silicon nanoparticles directly from this compound are not widely reported, a general approach using the sol-gel method with organosilane precursors can be adapted. This method involves the hydrolysis and condensation of the precursor in a controlled manner.

General Experimental Protocol: Sol-Gel Synthesis of Silica Nanoparticles

1. Reaction Mixture Preparation:

  • In a suitable flask, prepare a solution of ethanol and deionized water.
  • Add a catalyst, typically ammonia or an acid, to the solution and stir.

2. Precursor Addition:

  • Slowly add the organosilane precursor (in this case, this compound would be the silicon source, though more commonly tetraethyl orthosilicate (TEOS) is used) to the stirred solution.[9]
  • The concentration of the precursor will influence the final particle size.

3. Nanoparticle Formation:

  • Allow the reaction to proceed at a controlled temperature (often room temperature) for a specific duration. The hydrolysis and condensation of the precursor will lead to the formation of silica nanoparticles.

4. Particle Recovery:

  • The nanoparticles can be collected by centrifugation.
  • Wash the collected particles multiple times with ethanol and deionized water to remove any unreacted precursor and byproducts.
  • Dry the nanoparticles in an oven or under vacuum.

5. Characterization:

  • Determine the particle size and morphology using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
  • Analyze the size distribution using Dynamic Light Scattering (DLS).
  • Confirm the composition using Fourier-Transform Infrared Spectroscopy (FTIR) or Energy-Dispersive X-ray Spectroscopy (EDX).

Note: This is a generalized protocol. The specific reaction conditions (e.g., precursor concentration, catalyst concentration, temperature, and reaction time) will need to be optimized for this compound to control the size and properties of the resulting nanoparticles.

References

Catalytic Reduction of Nitriles to Primary Amines Using Diethylsilane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the catalytic reduction of nitriles to primary amines utilizing diethylsilane as a reducing agent. This method offers a valuable alternative to traditional reduction techniques, such as those employing metal hydrides or high-pressure hydrogenation. The protocols outlined below feature two distinct catalytic systems: a heterogeneous gold nanoparticle-based catalyst and a homogeneous, metal-free boron-based catalyst.

Introduction

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in the pharmaceutical and agrochemical industries. This compound has emerged as a practical and efficient hydride source for this transformation. When paired with a suitable catalyst, it allows for the mild and selective reduction of a wide range of nitrile-containing compounds. This document details two effective catalytic systems for this purpose: gold nanoparticles supported on titanium dioxide (Au/TiO₂) and the metal-free Lewis acid, tris(pentafluorophenyl)borane (B(C₆F₅)₃).

Section 1: Gold Nanoparticle-Catalyzed Reduction

The use of gold nanoparticles supported on titanium dioxide (Au/TiO₂) presents a heterogeneous catalytic approach for the reduction of nitriles with this compound. This system is noted for its high efficiency and the recyclability of the catalyst. The reaction proceeds via a double hydrosilylation of the nitrile to form an N,N-disilylamine intermediate, which is then readily hydrolyzed to the corresponding primary amine.[1]

Data Presentation: Au/TiO₂ Catalyzed Reduction of Nitriles

The following table summarizes the quantitative data for the reduction of various nitriles using this compound catalyzed by Au/TiO₂. The yields reported are for the isolated amine hydrochloride salts after acidic workup.

EntryNitrile SubstrateTime (h)Temperature (°C)Yield (%)
1Benzonitrile0.52598
24-Methylbenzonitrile0.52597
34-Methoxybenzonitrile0.52596
44-Chlorobenzonitrile12595
54-(Trifluoromethyl)benzonitrile22592
62-Naphthonitrile12596
7Phenylacetonitrile12594
83-Phenylpropionitrile22593
9Cyclohexanecarbonitrile35090
Experimental Protocol: General Procedure for Au/TiO₂ Catalyzed Reduction

Materials:

  • Nitrile substrate (1.0 mmol)

  • This compound (Et₂SiH₂) (3.0 mmol)

  • Au/TiO₂ (1 mol% Au)

  • Anhydrous benzene (5 mL)

  • 1 M HCl in diethyl ether

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the nitrile substrate (1.0 mmol) and anhydrous benzene (5 mL).

  • Add the Au/TiO₂ catalyst (containing 1 mol% of Au relative to the nitrile).

  • Add this compound (3.0 mmol) to the stirred suspension.

  • Stir the reaction mixture at the specified temperature (see data table) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure.

  • The residue is dissolved in a minimal amount of diethyl ether and treated with a 1 M solution of HCl in diethyl ether to precipitate the amine hydrochloride salt.

  • The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the pure primary amine hydrochloride.

Visualizations: Au/TiO₂ Catalyzed Reduction

experimental_workflow_Au cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation Nitrile Nitrile Substrate Add_Silane Add this compound Nitrile->Add_Silane Solvent Anhydrous Benzene Solvent->Add_Silane Catalyst Au/TiO₂ Catalyst Catalyst->Add_Silane Stir Stir at Specified Temp. Add_Silane->Stir Filter_cat Filter Catalyst Stir->Filter_cat Concentrate Concentrate Filter_cat->Concentrate Precipitate Precipitate with HCl/Ether Concentrate->Precipitate Isolate Isolate Amine HCl Salt Precipitate->Isolate reaction_mechanism_Au cluster_catalyst Catalytic Cycle RCN R-C≡N Silylimine R-CH=N-SiEt₂H RCN->Silylimine + Et₂SiH₂ AuNP Au Nanoparticle RCN->AuNP Disilylamine R-CH₂(N(SiEt₂H)₂) Silylimine->Disilylamine + Et₂SiH₂ Silylimine->AuNP Amine R-CH₂NH₂ Disilylamine->Amine H₃O⁺ Work-up experimental_workflow_B cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation Nitrile Nitrile Substrate Mix Combine Reagents Nitrile->Mix Solvent Anhydrous Chloroform Solvent->Mix Catalyst B(C₆F₅)₃ Catalyst->Mix Silane Hydrosilane Silane->Mix React Stir at Specified Temp. Mix->React Quench Quench with Methanol React->Quench Concentrate Concentrate Quench->Concentrate Precipitate Precipitate with HCl/Ether Concentrate->Precipitate Isolate Isolate Amine HCl Salt Precipitate->Isolate reaction_mechanism_B BCF3 B(C₆F₅)₃ Activated_Silane [R'₃Si]⁺[HB(C₆F₅)₃]⁻ BCF3->Activated_Silane Silane R'₃SiH Silane->Activated_Silane Silyliminium [R-CH=N-SiR'₃]⁺ Activated_Silane->Silyliminium Nitrile R-C≡N Nitrile->Silyliminium Silyliminium->BCF3 Silylamine R-CH₂-N(SiR'₃)₂ Silyliminium->Silylamine + R'₃SiH Amine R-CH₂NH₂ Silylamine->Amine H₃O⁺ Work-up

References

Application Notes and Protocols for Gold Nanoparticle-Catalyzed Reactions with Diethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting chemical reactions catalyzed by gold nanoparticles (AuNPs), with a specific focus on the use of diethylsilane as a reducing agent. The protocols cover the synthesis of the catalyst, its application in various reductive transformations, and methods for monitoring reaction progress.

Introduction

Gold nanoparticles have emerged as highly efficient and selective catalysts for a variety of organic transformations. When supported on metal oxides like titanium dioxide (TiO₂), AuNPs exhibit remarkable catalytic activity for the activation of hydrosilanes, enabling mild and efficient reduction of various functional groups. This compound (Et₂SiH₂), a readily available and less hazardous silane, serves as an excellent hydride donor in these reactions. This combination of a recyclable heterogeneous catalyst and a mild reducing agent offers a sustainable approach for the synthesis of fine chemicals and pharmaceutical intermediates.

Data Presentation

The following tables summarize the quantitative data for the Au/TiO₂-catalyzed reduction of various functional groups using this compound.

Table 1: Reduction of Carbonyl Compounds to Alcohols [1]

Substrate (Aldehyde/Ketone)Product (Alcohol)Yield (%)Temperature (°C)Time
BenzaldehydeBenzyl alcohol93251 min
4-Methoxybenzaldehyde(4-Methoxyphenyl)methanol92251 min
4-(Trifluoromethyl)benzaldehyde(4-(Trifluoromethyl)phenyl)methanol95251 min
Acetophenone1-Phenylethan-1-ol89251 min
4-Methoxyacetophenone1-(4-Methoxyphenyl)ethan-1-ol92251 min
4'-(Trifluoromethyl)acetophenone1-(4-(Trifluoromethyl)phenyl)ethan-1-ol94251 min
CyclohexanoneCyclohexanol90251 min

Reaction Conditions: Substrate (1.0 mmol), this compound (1.5 equiv), Au/TiO₂ (1 mol% Au), Benzene as solvent.

Table 2: Reduction of Amides to Amines [1][2]

Substrate (Amide)Product (Amine)Yield (%)Temperature (°C)Time
N-BenzylacetamideN-Benzylethan-1-amine77701-3 h
N-PhenylacetamideN-Ethylaniline72701-3 h
N,N-DimethylbenzamideBenzyldimethylamine80701-3 h
BenzamideBenzylamine72701-3 h
Pyrrolidin-2-onePyrrolidine75701-3 h

Reaction Conditions: Substrate (1.0 mmol), this compound (2.0 equiv), Au/TiO₂ (1 mol% Au), Benzene as solvent.

Table 3: One-Pot Reductive Amination of Aldehydes with Anilines [1][3]

AldehydeAnilineProduct (Secondary Amine)Yield (%)Temperature (°C)Time
BenzaldehydeAnilineN-Benzylaniline92251.5 h
4-MethoxybenzaldehydeAnilineN-(4-Methoxybenzyl)aniline95251.5 h
4-ChlorobenzaldehydeAnilineN-(4-Chlorobenzyl)aniline94251.5 h
Benzaldehyde4-MethoxyanilineN-Benzyl-4-methoxyaniline91251.5 h

Reaction Conditions: Aldehyde (1.0 mmol), Aniline (1.0 mmol), this compound (1.5 equiv), Au/TiO₂ (1 mol% Au), Methanol as solvent.

Experimental Protocols

Protocol 1: Synthesis of Au/TiO₂ Nanoparticle Catalyst

This protocol describes the synthesis of gold nanoparticles supported on titanium dioxide (anatase) using the deposition-precipitation with urea (DPU) method.

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Titanium dioxide (TiO₂, anatase)

  • Urea

  • Deionized water

Procedure:

  • Disperse the desired amount of TiO₂ support in deionized water in a round-bottom flask.

  • Add the required amount of HAuCl₄·3H₂O to achieve the desired gold loading (e.g., 1 wt%).

  • Add an excess of urea to the suspension.

  • Heat the suspension to 80-90 °C with vigorous stirring. The urea will slowly hydrolyze, raising the pH of the solution and causing the gold hydroxide to precipitate onto the TiO₂ support.

  • Maintain the temperature and stirring for several hours until the precipitation is complete (indicated by the disappearance of the yellow color of the gold precursor in the supernatant).

  • Cool the mixture to room temperature and filter the solid catalyst.

  • Wash the catalyst thoroughly with deionized water to remove any residual ions.

  • Dry the catalyst in an oven at 100-120 °C overnight.

  • Calcine the dried catalyst in air at 300-400 °C for 2-4 hours to decompose the gold precursor to metallic gold nanoparticles.

Protocol 2: General Procedure for Au/TiO₂-Catalyzed Reactions with this compound

This protocol provides a general procedure for the reduction of carbonyl compounds, amides, and for reductive amination.

Materials:

  • Substrate (aldehyde, ketone, or amide)

  • Aniline (for reductive amination)

  • This compound (Et₂SiH₂)

  • Au/TiO₂ catalyst (prepared as in Protocol 1)

  • Anhydrous solvent (e.g., benzene or methanol)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the substrate (1.0 mmol) and the Au/TiO₂ catalyst (1 mol% Au).

  • For reductive amination, add the aniline (1.0 mmol) to the flask.

  • Add the anhydrous solvent (e.g., 5 mL).

  • Stir the mixture at the specified temperature (see Tables 1-3).

  • Add this compound (1.5-2.0 equiv) dropwise to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) (see Protocol 3).

  • Upon completion of the reaction, quench the reaction by adding a few drops of water.

  • Filter the catalyst through a short pad of celite.

  • Wash the celite pad with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired product.

Protocol 3: Monitoring Reaction Progress by GC-MS

This protocol outlines the steps for monitoring the reaction progress using GC-MS.

Materials:

  • Reaction aliquots

  • Quenching agent (e.g., water or a suitable solvent)

  • Internal standard (optional, for quantitative analysis)

  • Derivatizing agent (e.g., BSTFA for silylation of polar analytes, if necessary)[4]

  • GC-MS instrument

Procedure:

  • Sampling and Quenching: At desired time points, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture using a syringe. Immediately quench the reaction by adding the aliquot to a vial containing a suitable quenching agent to stop the catalytic process.[5]

  • Sample Preparation:

    • Dilute the quenched aliquot with a suitable solvent (e.g., ethyl acetate).

    • If an internal standard is used for quantification, add a known amount to the diluted sample.

    • Filter the sample through a syringe filter to remove any particulate matter.

  • Derivatization (if required): For polar compounds (e.g., alcohols, amines) that may not be sufficiently volatile for GC analysis, derivatization may be necessary. A common method is silylation, where active hydrogens are replaced with trimethylsilyl (TMS) groups.[4]

    • Evaporate the solvent from the prepared sample under a stream of nitrogen.

    • Add the derivatizing agent (e.g., BSTFA in pyridine) and heat the sample (e.g., 60-80 °C) for a specified time to ensure complete derivatization.

  • GC-MS Analysis:

    • Inject the prepared sample into the GC-MS.

    • Set the GC oven temperature program to achieve optimal separation of the components (reactants, products, and byproducts).[5]

    • The mass spectrometer will provide mass spectra for each separated component, allowing for their identification by comparing the spectra with a library or known standards.

    • Quantify the components by integrating the peak areas and using a calibration curve or the internal standard method.[5]

Visualizations

Experimental_Workflow cluster_catalyst_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis TiO2 TiO₂ Support Mix Mix & Heat (80-90°C) TiO2->Mix HAuCl4 HAuCl₄ Precursor HAuCl4->Mix Urea Urea Urea->Mix FilterWash Filter & Wash Mix->FilterWash Dry Dry (100-120°C) FilterWash->Dry Calcine Calcine (300-400°C) Dry->Calcine AuTiO2 Au/TiO₂ Catalyst Calcine->AuTiO2 Catalyst Au/TiO₂ Catalyst AuTiO2->Catalyst Substrate Substrate (Aldehyde/Ketone/Amide) ReactionVessel Reaction Setup (Inert Atmosphere) Substrate->ReactionVessel Catalyst->ReactionVessel Solvent Anhydrous Solvent Solvent->ReactionVessel This compound This compound This compound->ReactionVessel Product Product ReactionVessel->Product Aliquot Take Aliquot Product->Aliquot Quench Quench Reaction Aliquot->Quench PrepareSample Prepare Sample (Dilute, Filter) Quench->PrepareSample GCMS GC-MS Analysis PrepareSample->GCMS Data Data Analysis (Yield, Conversion) GCMS->Data Signaling_Pathway cluster_surface Gold Nanoparticle Surface cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products AuNP Au Nanoparticle ActivatedSi Activated Silyl Species [Au]-H-SiHEt₂ AuNP->ActivatedSi Formation Et2SiH2 This compound (Et₂SiH₂) Et2SiH2->AuNP Adsorption & Activation Carbonyl Carbonyl Compound (R₂C=O) Carbonyl->ActivatedSi Hydrosilylation SilylEther Silyl Ether Intermediate (R₂CH-O-SiHEt₂) ActivatedSi->SilylEther Alcohol Alcohol (R₂CHOH) SilylEther->Alcohol Hydrolysis Siloxane Siloxane Byproduct SilylEther->Siloxane Side Reaction

References

Application Notes and Protocols: Diethylsilane in the 'in-situ' Preparation of Diborane and Haloboranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed protocols for the use of diethylsilane as a reducing agent in the in-situ generation of diborane (B₂H₆) and haloboranes. These reactive intermediates are pivotal in various synthetic transformations, including hydroboration, reduction of functional groups, and as Lewis acid catalysts. The in-situ approach circumvents the challenges associated with storing and handling highly toxic and pyrophoric diborane gas.

Introduction: The Utility of this compound

Organosilanes, particularly this compound (Et₂SiH₂), serve as effective and milder hydride donors compared to traditional metal hydrides like LiAlH₄ or NaBH₄.[1] The polarization of the Si-H bond renders the hydrogen hydridic, enabling it to reduce electrophilic centers.[1] When combined with strong Lewis acids, such as boron halides (e.g., BF₃, BCl₃), this compound can facilitate the reduction of the boron center to generate borane species in-situ. This methodology offers a controllable and efficient route to access the versatile reactivity of diborane and haloboranes directly within the reaction medium.

Application Note 1: In-situ Preparation of Diborane (B₂H₆)

Diborane is a cornerstone reagent for hydroboration reactions and selective reductions. Its generation in-situ from this compound and a boron halide like boron trifluoride (BF₃) provides a practical alternative to using compressed gas cylinders. The reaction proceeds by the transfer of hydride from the silane to the boron atom.

Reaction Principle

The overall reaction involves the reduction of boron trifluoride by this compound. The highly reactive monomer, borane (BH₃), is generated, which rapidly dimerizes to the more stable diborane (B₂H₆). The reaction byproducts are diethylfluorosilane and its derivatives.

6 Et₂SiH₂ + 8 BF₃ → 4 B₂H₆ + 6 Et₂SiF₂ (Proposed Stoichiometry)

Proposed Experimental Protocol

This protocol is adapted from established procedures for the reduction of boron halides using organosilanes.[2]

Caution: Boron trifluoride gas is highly corrosive and toxic. Diborane is a highly toxic and spontaneously flammable gas. This procedure must be conducted in a well-ventilated fume hood with appropriate safety measures in place.[2][3]

  • Apparatus Setup:

    • Assemble a dry, 250 mL, three-necked, round-bottomed flask equipped with a magnetic stir bar, a gas inlet tube, a pressure-equalizing dropping funnel, and a condenser fitted with a drying tube (e.g., containing anhydrous calcium sulfate).

    • Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagents:

    • Place a solution of this compound (e.g., 0.15 mol) in 80 mL of anhydrous dichloromethane into the reaction flask.

    • The dropping funnel can be used for the addition of a substrate if the diborane is to be used immediately for a subsequent reaction.

  • Reaction Execution:

    • Cool the stirred solution in the flask to 0 °C using an ice bath.

    • Introduce a slow, steady stream of boron trifluoride (BF₃) gas below the surface of the liquid. The BF₃ gas should be passed through a drying agent (e.g., a trap with concentrated H₂SO₄ over boric anhydride) before entering the reaction vessel.[2]

    • Control the rate of BF₃ addition to maintain the reaction temperature below 10 °C.

    • The generated diborane will be present in the reaction medium, ready to react with a co-loaded substrate.

  • Monitoring and Work-up:

    • The reaction progress for the subsequent step (e.g., hydroboration) can be monitored by standard techniques like TLC or GC-MS.

    • Once the primary reaction is complete, any excess diborane must be quenched safely. This can be achieved by the slow, careful addition of a proton source like isopropanol or methanol at 0 °C, which will convert diborane to trialkoxyboranes.

    • The effluent gases should be passed through a trap containing a suitable quenching agent to neutralize any unreacted BF₃ or diborane.[2]

Data Presentation: Reagents and Conditions
ParameterValue / DescriptionSource / Rationale
Reducing Agent This compound (Et₂SiH₂)Subject of this protocol
Boron Source Boron Trifluoride (BF₃) gasCommon electrophilic boron source[2]
Stoichiometry Et₂SiH₂ : BF₃ (Proposed) ~ 3 : 4Based on hydride transfer
Solvent Dichloromethane (anhydrous)Inert solvent suitable for low temperatures[2]
Temperature 0 °C to 10 °CTo control reaction exothermicity
Atmosphere Inert (Nitrogen or Argon)To prevent side reactions with moisture/air
Expected Yield High (>90%)High yields are reported for similar preparations[4][5]

Visualizations

Reaction_Pathway_Diborane Et2SiH2 This compound (Et₂SiH₂) Intermediate [H-BF₃]⁻ Complex (Lewis Adduct) Et2SiH2->Intermediate Hydride Transfer BF3 Boron Trifluoride (BF₃) BF3->Intermediate BH3 Borane Monomer (BH₃) Intermediate->BH3 Elimination Byproduct Diethylhalosilane (Et₂SiHF / Et₂SiF₂) Intermediate->Byproduct B2H6 Diborane (B₂H₆) BH3->B2H6 Dimerization

Caption: Proposed pathway for diborane formation via hydride transfer.

Workflow_Diborane_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Quenching & Work-up A1 Assemble dry glassware under N₂ atmosphere A2 Charge flask with Et₂SiH₂ in CH₂Cl₂ A1->A2 A3 Cool flask to 0 °C A2->A3 B1 Introduce dry BF₃ gas sub-surface A3->B1 B2 Maintain T < 10 °C B1->B2 B3 Diborane is generated 'in-situ' B2->B3 C1 Quench excess borane with isopropanol at 0 °C B3->C1 C2 Proceed with standard aqueous work-up C1->C2

Caption: Experimental workflow for the in-situ generation of diborane.

Application Note 2: In-situ Preparation of Haloboranes

Haloboranes (e.g., R₂BX, RBX₂) are versatile Lewis acids and synthetic intermediates. Their in-situ generation can be achieved through controlled hydride transfer from this compound to a di- or tri-haloborane, or through redistribution reactions.

Reaction Principle

The reaction between this compound and a boron trihalide can be stoichiometrically controlled to produce haloboranes. For instance, reacting one equivalent of hydride with boron trichloride (BCl₃) can yield dichloroborane (HBCl₂), a useful hydroborating agent.

Et₂SiH₂ + 2 BCl₃ → 2 HBCl₂ + Et₂SiCl₂ (Proposed Stoichiometry)

Proposed Experimental Protocol
  • Apparatus Setup: Use the same inert atmosphere setup as described for diborane synthesis.

  • Reagents:

    • Charge the reaction flask with a solution of boron trichloride (e.g., 1.0 M solution in hexanes, 0.1 mol) in an anhydrous solvent like dichloromethane or hexanes.

    • Place a solution of this compound (0.05 mol) in the same solvent into the pressure-equalizing dropping funnel.

  • Reaction Execution:

    • Cool the stirred BCl₃ solution to a low temperature (e.g., -20 °C to 0 °C) to moderate the reaction.

    • Add the this compound solution dropwise to the boron trichloride solution over 30-60 minutes.

    • Allow the reaction to stir at the low temperature for 1-2 hours after the addition is complete. The resulting solution contains the in-situ generated haloborane.

  • Monitoring: The formation of the haloborane can be monitored by ¹¹B NMR spectroscopy, if desired, by carefully taking and quenching aliquots.

Data Presentation: Reagents for Haloborane Synthesis
Boron SourceReducing AgentMolar Ratio (SiH₂:BX₃)Expected Product
Boron Trichloride (BCl₃)This compound1 : 2Dichloroborane (HBCl₂)
Boron Tribromide (BBr₃)This compound1 : 2Dibromoborane (HBBr₂)
Dichloro(phenyl)boraneThis compound1 : 2Chloro(phenyl)borane

Visualization

Haloborane_Formation Et2SiH2 This compound (Et₂SiH₂) Adduct Et₂SiH₂ • BCl₃ Et2SiH2->Adduct BCl3 Boron Trichloride (BCl₃) BCl3->Adduct HBCl2 Dichloroborane (HBCl₂) Adduct->HBCl2 Hydride Transfer & Rearrangement Et2SiHCl Diethylchlorosilane (Et₂SiHCl) Adduct->Et2SiHCl

Caption: General pathway for haloborane synthesis using this compound.

References

Application Notes and Protocols: The Role of Diethylsilane in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the versatile applications of diethylsilane and its derivatives in polymer chemistry. The information is tailored for professionals in research and development, offering detailed experimental protocols, quantitative data, and visual representations of key processes.

Ring-Opening Polymerization (ROP) for the Synthesis of Polydiethylsiloxanes (PDES)

Diethylsiloxane units, often introduced from cyclic precursors like hexaethylcyclotrisiloxane (D3Et), are incorporated into polysiloxane backbones via ring-opening polymerization (ROP). These polymers exhibit unique properties, such as a lower glass transition temperature compared to their polydimethylsiloxane (PDMS) counterparts, making them suitable for specialized applications.[1][2]

Application: Synthesis of Functional Polydiethylsiloxane Oligomers

This protocol details the synthesis of α, ω-bisdimethylsiloxyl-terminated polydiethylsiloxane (PDES-H) oligomers using a linear chlorinated phosphazene acid as a catalyst.[2][3]

Experimental Protocol: Synthesis of PDES-H Oligomers

Materials:

  • Hexaethylcyclotrisiloxane (D3Et) (monomer)

  • 1,1,3,3-Tetramethyldisiloxane (MHMH) (end-capping agent)[1]

  • Linear chlorinated phosphazene acid catalyst (2.5 wt% in Dichloromethane - DCM)

  • Hexamethyldisiloxane (HDMS) (passivator)

  • Dichloromethane (DCM)

  • Petroleum ether

  • Anhydrous Magnesium Chloride (MgCl2)

  • Phosphorus pentachloride (PCl5)

  • Ammonium chloride (NH4Cl)

  • 1,2,4-Trichlorobenzene

Procedure:

  • Catalyst Preparation (Linear Chlorinated Phosphazene Acid):

    • In a reactor, combine 41.65 g (0.2 mol) of PCl5, 5.35 g (0.1 mol) of NH4Cl, 124.6 mL of 1,2,4-trichlorobenzene, and 0.21 g of anhydrous MgCl2.[3]

    • Reflux the mixture for 8 hours.[3]

    • Precipitate the product by pouring the reaction solution into petroleum ether.[3]

    • Recover the light yellow solid by vacuum filtration (yield: 32.2 g, 69%).[3]

    • For use, dilute the catalyst to a mass fraction of 2.5 wt% with DCM.[3]

  • Ring-Opening Polymerization:

    • Charge a reaction vessel with the desired amounts of hexaethylcyclotrisiloxane (D3Et) and 1,1,3,3-tetramethyldisiloxane (MHMH) as the end-capping agent. The designed degree of polymerization for this example is m = 9.[3]

    • Add the linear chlorinated phosphazene acid catalyst (2.5 wt% solution in DCM). The catalyst dosage is relative to the total mass of the monomer and end-capping agent (e.g., 500 ppm).[1][3]

    • Add hexamethyldisiloxane (HDMS) as a passivator, with a dosage 7.5 times that of the catalyst.[3]

    • Conduct the reaction at 50 °C for 9 hours with stirring.[1]

    • The reaction is an equilibrium polymerization.[1]

  • Work-up and Purification:

    • After the reaction, the resulting polymer can be purified to remove any unreacted monomer and catalyst residues.

Quantitative Data:

The following table summarizes the experimental results for the synthesis of α, ω-bisdimethylsiloxyl-terminated PDES oligomers (PDES-H) under various reaction conditions.[1][3]

EntryCatalyst Dosage (ppm)Reaction Time (h)Reaction Temp. (°C)Yield (%)PDI
1A500930881.51
1B500940911.48
1C500950931.46
1D500960921.49
1E300950901.53
1F700950931.47
1G500750931.47
1H5001150921.48

Table 1: Experimental results for the synthesis of PDES-H oligomers. The highest yield (93%) and lowest Polydispersity Index (PDI) (1.46) were achieved at 50 °C with a 500 ppm catalyst dosage and a 9-hour reaction time.[1]

Workflow Diagram:

G Workflow for PDES-H Oligomer Synthesis cluster_prep Catalyst Preparation cluster_rop Ring-Opening Polymerization cluster_purification Purification reactants_cat PCl5, NH4Cl, 1,2,4-Trichlorobenzene, MgCl2 reflux Reflux for 8h reactants_cat->reflux precipitate Precipitate in Petroleum Ether reflux->precipitate filter Vacuum Filtration precipitate->filter catalyst Linear Chlorinated Phosphazene Acid filter->catalyst reactants_poly D3Et, MH MH, Catalyst, HDMS catalyst->reactants_poly Add to reaction mixture reaction Stir at 50°C for 9h reactants_poly->reaction polymer PDES-H Oligomer reaction->polymer workup Work-up and Purification polymer->workup final_product Purified PDES-H workup->final_product

Caption: Workflow for the synthesis of PDES-H oligomers.

This compound as a Reducing Agent

This compound is an effective reducing agent in organic synthesis, capable of reducing various functional groups. A notable application is the reduction of secondary amides to imines or secondary amines, often catalyzed by transition metal complexes.[4]

Application: Reduction of Secondary Amides

This protocol outlines the general procedure for the iridium-catalyzed reduction of secondary amides using this compound.

Experimental Protocol: Reduction of Secondary Amides

Materials:

  • Secondary amide

  • [Ir(COE)2Cl]2 (Iridium catalyst)

  • This compound

  • Anhydrous, inert solvent (e.g., Toluene)

Procedure:

  • In a glovebox or under an inert atmosphere, dissolve the secondary amide and the iridium catalyst in the anhydrous solvent.

  • Add this compound to the reaction mixture. The stoichiometry of the silane determines the product:

    • For Imine Synthesis: Use 2 equivalents of this compound.

    • For Secondary Amine Synthesis: Use a stoichiometric excess of this compound.

  • Stir the reaction at the appropriate temperature (e.g., room temperature to elevated temperatures) and monitor the reaction progress by techniques such as TLC or GC-MS.

  • Upon completion, quench the reaction and purify the product using standard chromatographic techniques.

Reaction Scheme:

G Reduction of Secondary Amides with this compound cluster_reactants Reactants cluster_products Products amide Secondary Amide imine Imine amide->imine 2 eq. This compound des This compound catalyst [Ir(COE)2Cl]2 catalyst->imine amine Secondary Amine catalyst->amine imine->amine Excess this compound

Caption: Iridium-catalyzed reduction of secondary amides.

This compound as a Chain Transfer Agent

In certain polymerization reactions, such as the palladium-diimine catalyzed polymerization of ethylene, silanes can act as chain transfer agents (CTAs).[5][6] This allows for the control of the polymer's molecular weight and the introduction of silyl end-groups.

Application: Control of Molecular Weight in Ethylene Polymerization

This section describes the conceptual use of this compound as a chain transfer agent.

Conceptual Protocol:

  • The polymerization of ethylene is initiated by a palladium(II) diimine catalyst.

  • During polymerization, the growing polyethylene chain is attached to the palladium center.

  • This compound is introduced into the reaction mixture.

  • A chain transfer reaction occurs where the hydride from this compound is transferred to the growing polymer chain, terminating it and releasing it from the catalyst.

  • The resulting silyl fragment attaches to the palladium center, which can then initiate a new polymer chain.

  • The concentration of this compound can be varied to control the molecular weight of the resulting polyethylene; higher concentrations of the chain transfer agent lead to lower molecular weight polymers.[5]

Chain Transfer Mechanism:

G Chain Transfer Mechanism with this compound catalyst Pd(II)-Polymer Chain terminated_polymer Terminated Polymer Chain catalyst->terminated_polymer Reaction with Et2SiH2 new_catalyst Pd(II)-SiHEt2 catalyst->new_catalyst Chain Transfer des This compound (Et2SiH2) des->terminated_polymer des->new_catalyst growing_chain New Growing Polymer Chain new_catalyst->growing_chain Reaction with Ethylene monomer Ethylene Monomer monomer->growing_chain

Caption: this compound as a chain transfer agent.

Hydrosilylation for Cross-Linking

Polymers containing Si-H bonds, such as those synthesized using this compound derivatives, can be cross-linked through hydrosilylation.[7] This reaction involves the addition of the Si-H bond across a double bond, typically catalyzed by a platinum complex, to form a stable Si-C bond, resulting in the formation of a cross-linked network, such as a silicone gel.[3]

Application: Formation of Silicone Gels

This protocol provides a general outline for the hydrosilylation cross-linking of a diethylsiloxane-containing polymer.

Experimental Protocol: Hydrosilylation Cross-Linking

Materials:

  • A polymer containing Si-H bonds (e.g., PMHS-co-PDES copolymer).[3]

  • A cross-linking agent with vinyl groups (e.g., 1,3-divinyl-1,1,3,3-tetramethyldisiloxane).

  • A platinum catalyst (e.g., Karstedt's catalyst).

  • An inhibitor (optional, to control the curing rate).

  • Anhydrous solvent (if required).

Procedure:

  • Mix the Si-H containing polymer and the vinyl-functional cross-linking agent in the desired stoichiometric ratio.

  • If using a solvent, dissolve the components in an anhydrous solvent.

  • Add the platinum catalyst (typically in ppm levels). If an inhibitor is used, add it prior to the catalyst.

  • Thoroughly mix the components.

  • Cure the mixture at the desired temperature (e.g., room temperature or elevated temperatures) until a gel is formed. The curing time will depend on the catalyst concentration, temperature, and the presence of an inhibitor.

Hydrosilylation Reaction Diagram:

G Hydrosilylation Cross-Linking sih_polymer Polymer with Si-H group crosslinked_network Cross-linked Silicone Gel (Si-C bond) sih_polymer->crosslinked_network vinyl_crosslinker Cross-linker with C=C group vinyl_crosslinker->crosslinked_network catalyst Platinum Catalyst catalyst->crosslinked_network

References

Troubleshooting & Optimization

Technical Support Center: Diethylsilane in Reductive Transformations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diethylsilane (Et₂SiH₂). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the use of this compound in reductive transformations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in reductive transformations?

This compound (Et₂SiH₂) is an organosilane reagent commonly used as a reducing agent in organic synthesis. It is valued for its utility in a variety of transformations, including the reduction of amides, esters, aldehydes, ketones, and in reductive aminations.[1][2] It is often used in combination with a catalyst, such as those based on iridium, gold, or zinc, or with a Lewis acid like B(C₆F₅)₃.[1][2][3][4]

Q2: What are the main safety precautions for handling this compound?

This compound is a highly flammable liquid and vapor.[5][6] It is also moisture-sensitive and can release hydrogen gas, particularly in the presence of acids, bases, or certain metal salts.[5][7] Proper handling procedures are critical:

  • Handling: Always work in a well-ventilated area, such as a chemical fume hood. Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[5][8] Avoid all contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including neoprene or nitrile rubber gloves and chemical goggles.[5]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[4][9] It should be stored under a dry, inert atmosphere.[5]

  • Incompatibilities: Avoid contact with oxidizing agents, alkalis, metal salts, precious metals, and water.[5][9]

Q3: What are the most common types of side reactions observed with this compound?

The most frequently encountered side reactions include:

  • Incomplete Reduction: The reaction stalls at an intermediate stage, such as the reduction of a secondary amide to an imine instead of the corresponding secondary amine.[2][3]

  • Formation of Siloxane Byproducts: After the reaction and workup, silicon-based byproducts (siloxanes) can form, which are often difficult to separate from the desired product.[10]

  • Hydrolysis: this compound and its silylated intermediates can react with water, leading to the formation of silanols and potentially quenching the active reagent.

  • Over-reduction: In some cases, desired functional groups may be further reduced than intended, or other sensitive functional groups in the molecule may be unintentionally reduced.

  • Rearrangements: When reducing certain substrates, such as tertiary alcohols, acid-catalyzed conditions can induce skeletal rearrangements.[11]

Troubleshooting Guides
Problem 1: Incomplete Reduction or Low Yield

Symptom: The reaction stops at an intermediate (e.g., amide to imine) or shows low conversion to the final product.

Potential Cause Troubleshooting Step Explanation
Insufficient Reducing Agent Increase the equivalents of this compound.For complete reduction of a secondary amide to an amine, more than 2 equivalents of silane are typically required. Using only 2 equivalents may favor isolation of the imine intermediate.[3]
Catalyst Inactivity Use a fresh batch of catalyst or increase catalyst loading. Ensure the catalyst is appropriate for the specific transformation.Catalysts can degrade over time or may be poisoned by impurities. Different catalysts (e.g., Iridium vs. Zinc) have varying activities for different substrates.[2][4]
Moisture in Reaction Ensure all glassware is flame-dried and solvents are anhydrous. Run the reaction under an inert atmosphere (N₂ or Ar).This compound is moisture-sensitive. Water can consume the reagent and deactivate catalysts, leading to lower yields.[9]
Sub-optimal Temperature Increase the reaction temperature according to literature protocols for similar substrates.Some reductions require thermal energy to proceed at a reasonable rate.
Problem 2: Difficulty Removing Silane Byproducts

Symptom: After workup and initial purification (e.g., column chromatography), the product is still contaminated with silicon-containing impurities that may not be UV-active.[10]

Potential Cause Troubleshooting Step Explanation
Formation of Non-polar Siloxanes Perform an acidic or basic wash during workup. A fluoride wash (e.g., aqueous HF or TBAF) can also be effective but requires caution.Siloxane byproducts can sometimes be hydrolyzed or cleaved into more polar silanols, which are easier to remove with aqueous washes or silica gel chromatography.
Co-elution during Chromatography Try a different stationary phase (e.g., basic alumina, amino-functionalized silica) or a different solvent system.[10]Standard silica gel may not be effective. Changing the polarity and nature of the stationary phase can alter the retention of both the product and the impurities.
Product is a Basic Amine Convert the amine product to its hydrochloride salt by adding HCl in an organic solvent (e.g., ether).The polar salt will often precipitate, leaving the non-polar siloxane impurities in the solution. The pure amine can then be recovered by filtration and subsequent basification.[10]
Problem 3: Poor Chemoselectivity or Unwanted Side Products

Symptom: Other functional groups in the starting material are reduced, or unexpected products from rearrangements or C-N bond cleavage are observed.[11][12]

Potential Cause Troubleshooting Step Explanation
Harsh Reaction Conditions Use a milder catalyst system or lower the reaction temperature.Strong Lewis acids or high temperatures can lead to the reduction of less reactive functional groups or induce rearrangements.[11]
Inappropriate Catalyst Select a catalyst known for high chemoselectivity.Zinc-based systems, for example, have shown remarkable chemoselectivity, tolerating esters, nitro groups, and nitriles in the reduction of tertiary amides.[2]
Substrate-Specific Instability Protect sensitive functional groups prior to the reduction.If a functional group is inherently unstable to the reduction conditions, a protection-deprotection sequence may be necessary.
Data Presentation

Table 1: Summary of this compound Reductive Transformations and Common Issues

TransformationSubstrate ExampleTypical Catalyst/ConditionsDesired ProductCommon Side Reaction/IssueReference(s)
Amide to Amine Secondary Amide[Ir(COE)₂Cl]₂Secondary AmineIncomplete reduction to imine[2][3][13]
Amide to Amine Tertiary AmideEt₂Zn / LiCl / PMHS*Tertiary AmineHigh chemoselectivity, tolerates nitro, nitrile[2][12]
Reductive Amination Aldehyde + AnilineAu/TiO₂Secondary AmineRapid reaction; requires premixing of aldehyde and amine[1][14]
Ester to Alcohol Aromatic/Aliphatic EsterFe Complex / Visible LightAlcoholRequires elevated temperature (100 °C)[13]
Alcohol to Alkane Tertiary AlcoholLewis Acid (e.g., BF₃·OEt₂)AlkaneSkeletal rearrangements[11]

*Note: While this example uses PMHS, the principle of using a specific catalyst for high chemoselectivity applies to this compound as well.

Experimental Protocols

Protocol 1: General Procedure for Iridium-Catalyzed Reduction of a Secondary Amide to a Secondary Amine [2][3]

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add the secondary amide (1.0 equiv) and the iridium catalyst (e.g., [Ir(COE)₂Cl]₂, 0.5-2 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or THF) via syringe.

  • Reagent Addition: Add this compound (2.5-3.0 equiv) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor its progress by TLC or GC-MS.

  • Quenching: Upon completion, cool the reaction to 0 °C and slowly quench by adding a saturated aqueous solution of NaHCO₃ or 1M HCl.

  • Workup: Extract the mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure secondary amine.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Flame-dried flask under N₂/Ar add_substrate Add Substrate & Catalyst start->add_substrate add_solvent Add Anhydrous Solvent add_substrate->add_solvent add_silane Add Et₂SiH₂ Dropwise add_solvent->add_silane monitor Stir & Monitor (TLC/GC) add_silane->monitor quench Quench Reaction (0°C) monitor->quench extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify end_node Isolated Product purify->end_node G start Problem Encountered in Et₂SiH₂ Reduction q1 Is the reaction incomplete or yield low? start->q1 a1_yes Increase Et₂SiH₂ equivalents. Check catalyst activity. Ensure anhydrous conditions. q1->a1_yes Yes q2 Are siloxane byproducts hard to remove? q1->q2 No end_node Consult Further Literature a1_yes->end_node a2_yes Try alternative purification: - Acid/base or fluoride wash - Basic alumina column - Product salt precipitation q2->a2_yes Yes q3 Is chemoselectivity poor (e.g., over-reduction)? q2->q3 No a2_yes->end_node a3_yes Use milder conditions. Select a more chemoselective catalyst. Protect sensitive groups. q3->a3_yes Yes q3->end_node No a3_yes->end_node G Amide R(C=O)NHR' Silane + Et₂SiH₂ (Catalyst) intermediate Silane->intermediate Imine RCH=NR' (Side Product) Amine RCH₂NHR' (Desired Product) intermediate->Imine Incomplete Reduction (≤2 equiv. Et₂SiH₂) intermediate->Amine Complete Reduction (>2 equiv. Et₂SiH₂)

References

Technical Support Center: Optimizing Diethylsilane Reductions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diethylsilane (Et₂SiH₂) reductions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the optimization of reaction conditions for this versatile reducing agent.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound reductions.

Issue 1: Incomplete or Slow Reaction

Q: My this compound reduction is not proceeding to completion, or the reaction rate is very slow. What are the potential causes and how can I address them?

A: Incomplete or sluggish reactions are a common hurdle. Here are several factors to investigate:

  • Catalyst Activity: The choice and activity of the catalyst are paramount.

    • Lewis Acids: For reductions catalyzed by Lewis acids such as B(C₆F₅)₃, ensure the reagent is fresh and has been handled under anhydrous conditions. Lewis acids are sensitive to moisture.

    • Transition Metals: For catalysts like [Ir(COE)₂Cl]₂ or supported gold nanoparticles, ensure the catalyst has not been deactivated.[1] Catalyst poisons, including sulfur compounds and sometimes amines, can inhibit activity.[2]

  • Catalyst Loading: Insufficient catalyst loading can lead to a slow or stalled reaction. While low loadings are desirable, starting with a slightly higher concentration (e.g., 1-5 mol%) may be necessary for challenging substrates.[3][4]

  • Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the reaction rate. Non-coordinating solvents like dichloromethane (DCM) or toluene are often preferred for Lewis acid-catalyzed reactions.[5] For some transition metal-catalyzed reductions, other solvents like benzene or THF may be optimal.[6][7]

  • Temperature: While many this compound reductions proceed at room temperature, gentle heating (e.g., 40-70 °C) can often accelerate the reaction rate, particularly for less reactive substrates like esters.[6][8]

  • Reagent Purity: Ensure the this compound and the substrate are pure and free of inhibitors.[2]

Issue 2: Low Product Yield and Formation of Side Products

Q: I am observing a low yield of my desired product and the formation of unexpected side products. What are the likely causes and solutions?

A: Low yields can be attributed to several factors, often related to side reactions.

  • Over-reduction: In some cases, the desired product may be susceptible to further reduction. For example, the reduction of an ester to an aldehyde can be followed by reduction to the alcohol. Careful monitoring of the reaction by TLC or GC and adjusting the stoichiometry of this compound can help mitigate this.

  • Side Reactions of Intermediates: The carbocation or silylium ion intermediates in Lewis acid-catalyzed reductions can undergo rearrangements or other undesired reactions.[9] Optimizing the temperature and the nature of the Lewis acid can influence these pathways.

  • Hydrolysis of this compound: this compound can react with moisture to form silanols and subsequently disiloxanes, which consumes the reagent and complicates purification. Ensuring anhydrous reaction conditions is critical.[10]

  • Functional Group Incompatibility: Certain functional groups may not be compatible with the reaction conditions. For example, nitro and nitrile groups can sometimes inhibit iridium-catalyzed reductions of amides.[1]

Issue 3: Difficulty in Removing Siloxane Byproducts

Q: After my reaction is complete, I am struggling to remove the siloxane byproducts from my product. What are the best purification strategies?

A: The removal of non-polar, often oily, siloxane byproducts is a well-known challenge in silane-based reductions. Here are several effective methods:

  • Aqueous Workup:

    • Basic Wash: A wash with an aqueous base like 1M NaOH or K₂CO₃ can hydrolyze silyl ethers and help remove the resulting silanols.[11]

    • Acidic Wash: For amine products, an acidic workup (e.g., 1M HCl) can protonate the amine, allowing for extraction into the aqueous phase while the non-polar siloxanes remain in the organic layer. The amine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

  • Chromatography:

    • Standard Silica Gel Chromatography: While often challenging, optimizing the solvent system can sometimes achieve separation.

    • Alternative Stationary Phases: Consider using basic alumina or reversed-phase silica gel (C18) for chromatography.[11]

  • Distillation: If your product is volatile, distillation or Kugelrohr distillation can effectively separate it from non-volatile siloxane polymers.[11]

  • Precipitation/Crystallization: If your product is a solid, dissolving the crude mixture in a minimal amount of a non-polar solvent in which the siloxane is highly soluble (e.g., hexanes) and then cooling to precipitate the product can be an effective purification method.[11]

  • Activated Carbon Treatment: Stirring the crude product dissolved in a non-polar solvent with activated carbon can adsorb siloxane impurities, which can then be removed by filtration.[11][12]

Frequently Asked Questions (FAQs)

Q1: How many equivalents of this compound should I use?

A1: The stoichiometry of this compound is dependent on the functional group being reduced. For the reduction of an amide to an amine, typically 2-4 equivalents are used.[1][3] For the reduction of an ester to an ether, an excess of this compound is often required. It is recommended to start with the literature precedent for a similar substrate and optimize from there.

Q2: What is the mechanism of a Lewis acid-catalyzed this compound reduction?

A2: The mechanism generally involves the activation of the carbonyl group by the Lewis acid, making it more electrophilic. This compound then delivers a hydride to the carbonyl carbon, forming a silylated intermediate. Subsequent workup hydrolyzes this intermediate to yield the final product. An alternative mechanism suggests that the Lewis acid may activate the silane itself.[13][14]

Q3: Can this compound be used for chemoselective reductions?

A3: Yes, this compound reductions can exhibit high chemoselectivity. For instance, in the presence of a suitable catalyst, amides can be reduced in the presence of esters.[15] The choice of catalyst and reaction conditions is crucial for achieving the desired selectivity.

Q4: Are there any safety precautions I should take when working with this compound?

A4: this compound is a flammable liquid and should be handled in a well-ventilated fume hood. It can react with moisture, so it is important to work under anhydrous conditions. Always consult the Safety Data Sheet (SDS) before use.

Data Presentation

Table 1: Comparison of Catalytic Systems for the Reduction of Secondary Amides to Amines

CatalystCatalyst Loading (mol%)This compound (equiv.)Temperature (°C)Time (h)Typical Yield (%)Reference
[Ir(COE)₂Cl]₂0.54251-12>95[1][3]
Au/TiO₂11.5701-3~72[6]

Table 2: Conditions for this compound Reduction of Various Functional Groups

Functional GroupProductCatalystConditionsTypical Yield (%)Reference
Aldehyde/KetoneAlcohol/AlkaneAu/TiO₂1 mol% Au, 1.5 equiv. Et₂SiH₂, Benzene, 25°C, 1 minHigh[6]
Aldehyde/KetoneAlkaneBF₃Excess Et₂SiH₂, DCMHigh[16]
EsterEtherInBr₃Catalytic InBr₃, Excess Et₂SiH₂, CHCl₃, 60°CGood[8]
NitrilePrimary AmineAu/TiO₂1 mol% Au, Excess Et₂SiH₂, Benzene, 70°CVery Good to Excellent[17][18]
Secondary AmideImine[Ir(COE)₂Cl]₂0.5 mol% Ir, 2 equiv. Et₂SiH₂, 25°CHigh[1][3]

Experimental Protocols

Protocol 1: Iridium-Catalyzed Reduction of a Secondary Amide to a Secondary Amine [1][3]

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the secondary amide (1.0 mmol) and the iridium catalyst, [Ir(COE)₂Cl]₂ (0.005 mmol, 0.5 mol%).

  • Add anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Add this compound (4.0 mmol, 4.0 equiv.) via syringe.

  • Stir the reaction mixture at room temperature (25 °C).

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-12 hours.

  • Upon completion, quench the reaction by the slow addition of 1M HCl (5 mL).

  • Separate the aqueous and organic layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Basify the aqueous layer with 1M NaOH until pH > 10.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers from the basic extraction, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude secondary amine.

  • Purify the product by flash column chromatography if necessary.

Protocol 2: B(C₆F₅)₃-Catalyzed Reduction of a Ketone to a Silyl Ether [4][13]

  • To a flame-dried round-bottom flask under an inert atmosphere, add the ketone (1.0 mmol) and B(C₆F₅)₃ (0.01-0.04 mmol, 1-4 mol%).

  • Add anhydrous dichloromethane (DCM, 5 mL).

  • Add this compound (1.2 mmol, 1.2 equiv.) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ (10 mL).

  • Extract the mixture with DCM (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting silyl ether can be used directly or hydrolyzed to the corresponding alcohol.

Mandatory Visualization

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Flame-dried flask under inert atmosphere add_substrate Add Substrate and Catalyst start->add_substrate add_solvent Add Anhydrous Solvent add_substrate->add_solvent add_silane Add this compound add_solvent->add_silane stir Stir at appropriate temperature add_silane->stir monitor Monitor progress (TLC/GC-MS) stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Extraction quench->extract purify Purification extract->purify product Pure Product purify->product

Caption: General experimental workflow for this compound reductions.

Troubleshooting_Workflow cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_purification Purification Issues start Incomplete Reaction or Low Yield check_activity Check Catalyst Activity/Freshness start->check_activity check_anhydrous Ensure Anhydrous Conditions start->check_anhydrous siloxane_byproducts Siloxane Byproduct Removal? start->siloxane_byproducts Purification Problem increase_loading Increase Catalyst Loading check_activity->increase_loading Activity OK optimize_temp Optimize Temperature check_anhydrous->optimize_temp Conditions Dry optimize_solvent Optimize Solvent optimize_temp->optimize_solvent alt_purification Alternative Purification (Distillation, Crystallization, Activated Carbon) siloxane_byproducts->alt_purification Yes

References

Technical Support Center: Purification of Diethylsilane Reaction Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diethylsilane. It offers practical solutions to common issues encountered during the purification of reaction products.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture contains unreacted this compound. How can I remove it?

A1: Unreacted this compound can often be removed by fractional distillation due to its low boiling point (56 °C).[1] If the desired product is significantly less volatile, distillation under atmospheric or reduced pressure is an effective method. For heat-sensitive compounds, preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be employed.

Q2: I'm observing the formation of siloxanes (Si-O-Si containing compounds) in my reaction. How can I prevent this and remove them?

A2: Siloxane formation often occurs due to the presence of water, which hydrolyzes this compound to form silanols (R₃SiOH). These silanols can then condense to form siloxanes.[2][3][4][5][6]

  • Prevention: To minimize siloxane formation, ensure your reaction is conducted under strictly anhydrous (dry) conditions. Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Removal: Siloxanes are often less volatile than this compound but can sometimes co-distill with products. They are typically non-polar. Purification techniques like flash chromatography on silica gel can be effective for their removal.[7][8] In some cases, treatment with an acidic or basic aqueous workup can help to hydrolyze and remove siloxane byproducts, but care must be taken to avoid degradation of the desired product.[9]

Q3: After a reduction reaction using this compound, I have byproducts that are difficult to separate from my desired alcohol product. What are my options?

A3: In reductions of carbonyl compounds, common byproducts include silyl ethers (from partial reaction or as intermediates) and siloxanes.[10][11][12][13]

  • Silyl Ether Removal: Silyl ethers can often be cleaved back to the alcohol by treatment with a mild acid (like dilute HCl) or a fluoride source (such as tetrabutylammonium fluoride, TBAF).

  • Chromatography: If the byproducts are of a different polarity than your product, column chromatography is a good option. Both normal-phase (silica gel, alumina) and reversed-phase HPLC can be effective.[14][15][16] Experimenting with different solvent systems is key to achieving good separation.

Q4: My product seems to be degrading on the silica gel column during purification. What should I do?

A4: Some organosilicon compounds can be sensitive to the acidic nature of standard silica gel.[17]

  • Deactivation: You can deactivate the silica gel by pre-treating it with a base. This can be done by flushing the packed column with a solvent system containing a small amount of a non-nucleophilic base, like triethylamine (1-2%), before loading your sample.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase such as neutral or basic alumina. For very sensitive compounds, a milder stationary phase like Florisil® might be a suitable alternative.

  • Reversed-Phase Chromatography: If your compound is sufficiently polar to be retained, reversed-phase HPLC is a good alternative as the stationary phases (like C18) are generally less harsh.

Q5: I am having trouble separating my desired product from other organosilane byproducts with very similar polarities. What advanced techniques can I try?

A5: When standard chromatography fails due to similar polarities, a few strategies can be employed:

  • Preparative HPLC with Different Selectivity: Switching the stationary phase (e.g., from a standard C18 to a phenyl-hexyl or a column with an embedded polar group) or changing the mobile phase organic modifier (e.g., from acetonitrile to methanol) can alter the selectivity and improve separation.[18]

  • Supercritical Fluid Chromatography (SFC): SFC can sometimes provide different selectivity compared to HPLC and is an excellent technique for preparative separations of less polar compounds.

  • Chemical Derivatization: If your product has a reactive functional group that the byproducts lack (or vice versa), you can temporarily derivatize it to significantly change its polarity. After separation, the protecting group can be removed.

Data Presentation

Table 1: Boiling Points of this compound and Potential Byproducts

This table provides the boiling points of this compound and some common related compounds, which is crucial for planning purification by distillation.

CompoundFormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound(C₂H₅)₂SiH₂88.2256[1]
Diethyldichlorosilane(C₂H₅)₂SiCl₂157.12129 (decomposes)[19]
Triethylsilane(C₂H₅)₃SiH116.28107-108[20]
Hexaethyldisiloxane((C₂H₅)₃Si)₂O246.58231

Experimental Protocols

Fractional Distillation for Removal of Volatile Byproducts

This protocol is suitable for separating compounds with boiling point differences of less than 70 °C.[21]

Materials:

  • Round-bottom flask

  • Stir bar

  • Heating mantle or oil bath

  • Fractionating column (e.g., Vigreux or packed with glass beads/metal sponge)[22][23]

  • Distillation head with condenser and receiving flask

  • Thermometer and adapter

  • Clamps and stands

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are properly sealed.

  • Place the crude reaction mixture into the round-bottom flask with a stir bar. Do not fill the flask more than two-thirds full.

  • Begin heating the flask gently. The mixture should boil smoothly.

  • Observe the condensation ring of the vapor slowly rising up the fractionating column. If the ring stops rising, you may need to increase the heating rate slightly. For high-boiling compounds, insulating the column with glass wool or aluminum foil can be beneficial.[22]

  • Monitor the temperature at the distillation head. When the vapor of the most volatile component reaches the thermometer, the temperature will stabilize at its boiling point.

  • Collect the distillate of the first fraction in the receiving flask.

  • Once the first component has distilled, the temperature may drop. Increase the heating to allow the next component to distill.

  • Change the receiving flask to collect each subsequent fraction as the temperature stabilizes at its new boiling point.

  • Stop the distillation before the distilling flask runs dry.

Preparative HPLC for Purification of Non-Volatile Byproducts

This protocol outlines a general approach to purifying this compound reaction products using preparative HPLC.[18][24]

Materials:

  • Preparative HPLC system with a suitable detector (e.g., UV-Vis or mass spectrometer)

  • Preparative HPLC column (e.g., C18 for reversed-phase or silica for normal-phase)

  • HPLC-grade solvents

  • Sample vials and collection tubes/flasks

Procedure:

  • Method Development (Analytical Scale):

    • First, develop a separation method on an analytical HPLC system using a column with the same stationary phase as your intended preparative column.

    • Screen different mobile phase compositions (e.g., water/acetonitrile or hexane/ethyl acetate gradients) to achieve good separation of your target compound from impurities.

    • Optimize the gradient to maximize resolution and minimize run time.

  • Scale-Up to Preparative Scale:

    • Calculate the appropriate flow rate and injection volume for your preparative column based on the dimensions of the analytical and preparative columns.

    • The flow rate can be scaled up proportionally to the cross-sectional area of the columns.

  • Sample Preparation:

    • Dissolve your crude product in the initial mobile phase solvent.

    • Filter the sample through a 0.45 µm filter to remove any particulate matter that could damage the column.

  • Purification:

    • Equilibrate the preparative column with the initial mobile phase until a stable baseline is achieved.

    • Inject your prepared sample onto the column.

    • Run the scaled-up gradient method.

    • Collect fractions as your target compound elutes. Fraction collection can be triggered by time or detector signal (e.g., UV absorbance).

  • Analysis and Pooling:

    • Analyze the collected fractions by analytical HPLC or TLC to determine their purity.

    • Combine the pure fractions containing your desired product.

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified compound.

Visualizations

Purification_Workflow start Crude Reaction Mixture distillation Fractional Distillation start->distillation analysis1 Analyze Fractions (GC/NMR) distillation->analysis1 volatile_byproducts Volatile Byproducts (e.g., this compound) analysis1->volatile_byproducts Volatile non_volatile_product Non-Volatile Residue analysis1->non_volatile_product Non-Volatile chromatography Column Chromatography (Flash or Prep HPLC) non_volatile_product->chromatography analysis2 Analyze Fractions (TLC/HPLC) chromatography->analysis2 pure_product Pure Product analysis2->pure_product Pure Fractions impurities Separated Impurities analysis2->impurities Impure Fractions

Caption: General workflow for the purification of this compound reaction products.

Troubleshooting_Silica_Degradation start Product Degrades on Silica Gel? deactivate Deactivate Silica with Base (e.g., Triethylamine) start->deactivate Yes alternative_stationary_phase Use Alternative Stationary Phase (Alumina, Florisil®) start->alternative_stationary_phase Yes reversed_phase Use Reversed-Phase HPLC start->reversed_phase Yes solution Purification Successful deactivate->solution alternative_stationary_phase->solution reversed_phase->solution

Caption: Troubleshooting guide for product degradation during silica gel chromatography.

References

Troubleshooting low yields in Diethylsilane-mediated synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Diethylsilane-Mediated Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting assistance for common challenges encountered during experiments utilizing this compound as a reducing agent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for in organic synthesis?

This compound ((C₂H₅)₂SiH₂) is an organosilicon compound used as a mild and selective reducing agent. It is effective for the reduction of a variety of functional groups, including aldehydes, ketones, esters, and amides, often in the presence of a suitable catalyst.[1][2][3]

Q2: What are the key safety precautions I should take when handling this compound?

This compound is a highly flammable liquid and is moisture-sensitive.[4] It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[5] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, should be worn. Care should be taken to avoid contact with water or protic solvents, as this can lead to the release of flammable hydrogen gas.

Q3: What are the common catalysts used with this compound?

The choice of catalyst is crucial and depends on the functional group being reduced. Common catalysts include:

  • Iridium complexes , such as [Ir(COE)₂Cl]₂, for the reduction of amides.[1][2][6]

  • Gold nanoparticles supported on metal oxides (e.g., Au/TiO₂) for the reduction of carbonyl compounds and amides.[7][8]

  • Lewis acids , such as tris(pentafluorophenyl)borane (B(C₆F₅)₃), for the reduction of ketones and aldehydes to the corresponding alkanes.[9]

  • Palladium complexes , like palladium(II) chloride, can also be used for certain reductions.[10]

Q4: How do I choose the right solvent for my this compound-mediated reaction?

The choice of solvent can significantly impact reaction rate and yield. This compound is miscible with many common aprotic organic solvents such as tetrahydrofuran (THF), diethyl ether, and dichloromethane (DCM). The optimal solvent will depend on the specific reaction and catalyst system being employed. It is crucial to use anhydrous solvents to prevent decomposition of the this compound and other moisture-sensitive reagents.

Q5: What are the typical byproducts of a this compound reduction and how can they be removed?

The primary byproducts are siloxanes, which are formed from the reaction of this compound with itself or with water. These byproducts can sometimes be difficult to separate from the desired product due to their similar polarity.[11] Purification techniques such as flash chromatography on silica gel are commonly used. In some cases, using polymeric hydrosiloxanes as the reducing agent can simplify byproduct removal, as the resulting polysiloxane is often an insoluble gel that can be filtered off.[11][12]

Troubleshooting Guides for Low Yields

Low yields in this compound-mediated reactions can stem from a variety of factors. The following guides address common issues in a question-and-answer format.

Issue 1: Reagent Quality and Handling

Q: My reaction is sluggish or not proceeding to completion, even with a reliable protocol. What could be the issue with my reagents?

A: Low yields are frequently traced back to the quality and handling of the reagents. Here are some key aspects to check:

  • This compound Purity: this compound can degrade upon exposure to air and moisture. Ensure you are using a fresh bottle or a properly stored reagent under an inert atmosphere. If in doubt, purification by distillation may be necessary.[13]

  • Solvent Anhydrousness: The presence of water in your solvent will consume this compound and can deactivate many catalysts. Always use freshly dried solvents.

  • Catalyst Activity: Catalysts can be sensitive to air and moisture. Ensure your catalyst is properly stored and handled. If you suspect catalyst deactivation, consider using a fresh batch or a different catalyst.

  • Substrate Purity: Impurities in your starting material can sometimes inhibit the catalyst or lead to unwanted side reactions. Purify your substrate if its purity is questionable.

Issue 2: Reaction Conditions

Q: I am observing the formation of multiple products or incomplete conversion. How can I optimize my reaction conditions?

A: Fine-tuning the reaction parameters is critical for achieving high yields and selectivity.

  • Temperature: Many this compound reductions proceed efficiently at room temperature, particularly the iridium-catalyzed reduction of amides.[2][6] However, some transformations may require heating or cooling to optimize the rate and selectivity. A temperature screening is often a good starting point for optimization.

  • Reaction Time: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or NMR). Insufficient reaction time will lead to incomplete conversion, while prolonged reaction times might result in byproduct formation.

  • Concentration: The concentration of your reactants can influence the reaction rate. If the reaction is slow, consider increasing the concentration.

  • Stoichiometry of this compound: The number of equivalents of this compound is crucial. For example, in the iridium-catalyzed reduction of secondary amides, using 2 equivalents of this compound can selectively yield the imine, while 4 equivalents will lead to the fully reduced amine.[6]

Issue 3: Catalyst-Related Problems

Q: My catalytic reaction is not working as expected. What are some common catalyst-related issues?

A: The catalyst is a frequent source of problems in these reactions.

  • Catalyst Loading: Using too little catalyst will result in a slow or incomplete reaction. Conversely, excessively high catalyst loading can sometimes lead to side reactions and is not cost-effective. For the iridium-catalyzed reduction of secondary amides, a catalyst loading of 0.5 mol% has been shown to be effective.[6]

  • Catalyst Activation: Some catalysts may require an activation step before they become catalytically active. Consult the literature for the specific catalyst you are using.

  • Catalyst Deactivation: Impurities in the reaction mixture can poison the catalyst. Ensure all glassware is clean and that the reagents and solvents are of high purity.

Data Presentation

The following tables summarize key quantitative data for common this compound-mediated reductions to aid in experimental design and troubleshooting.

Table 1: Iridium-Catalyzed Reduction of Secondary Amides

ParameterRecommended ValueNotesCitation
Catalyst [Ir(COE)₂Cl]₂COE = cyclooctene[2][6]
Catalyst Loading 0.5 mol%Higher loading may not improve yield significantly.[6]
This compound (Et₂SiH₂) Equiv. 2.0For selective reduction to the imine.[6]
4.0For complete reduction to the secondary amine.[6]
Temperature Room TemperatureReaction is typically efficient at ambient temperature.[2][6]
Solvent Anhydrous THF or DichloromethaneEnsure solvent is thoroughly dried.[6]

Table 2: Gold-Catalyzed Reduction of Carbonyl Compounds

ParameterRecommended ValueNotesCitation
Catalyst Au/TiO₂Gold nanoparticles on a titania support.[7][8]
Catalyst Loading 1 mol% (of Au)Catalyst can often be recovered and reused.[7]
This compound (Et₂SiH₂) Equiv. 1.5For reduction of aldehydes and ketones to alcohols.[7]
2.0For reduction of amides to amines.[7]
Temperature 25 °C (Aldehydes/Ketones)Very rapid reduction.[7]
70 °C (Amides)Requires heating for efficient conversion.[7]
Solvent Benzene or MethanolSolvent choice can influence reaction rate and selectivity.[7]

Experimental Protocols

Below are representative experimental protocols for common this compound-mediated reductions. These should be adapted based on the specific substrate and experimental setup.

Protocol 1: Iridium-Catalyzed Reduction of a Secondary Amide to a Secondary Amine

Materials:

  • Secondary amide (1.0 equiv)

  • [Ir(COE)₂Cl]₂ (0.005 equiv)

  • This compound (4.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the secondary amide and the iridium catalyst.

  • Add anhydrous THF via syringe to dissolve the solids.

  • Slowly add the this compound to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Gold-Catalyzed Reduction of an Aldehyde to an Alcohol

Materials:

  • Aldehyde (1.0 equiv)

  • Au/TiO₂ catalyst (1 mol% Au)

  • This compound (1.5 equiv)

  • Anhydrous Benzene

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the Au/TiO₂ catalyst.

  • Add anhydrous benzene, followed by the aldehyde.

  • Slowly add the this compound to the stirred suspension at room temperature.

  • The reaction is often very fast and can be monitored by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with additional solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product as necessary by flash column chromatography or distillation.

Mandatory Visualizations

Diagram 1: Troubleshooting Workflow for Low Yields

Troubleshooting_Low_Yield cluster_reagents Reagent Issues cluster_conditions Condition Optimization cluster_analysis Analysis of Outcome start Low Yield Observed reagent_check Check Reagent Quality (Silane, Solvent, Catalyst) start->reagent_check condition_check Review Reaction Conditions (Temp, Time, Stoichiometry) start->condition_check analysis Analyze Crude Reaction Mixture (TLC, NMR, GC-MS) reagent_check->analysis reagent_purity Impure Reagents? reagent_check->reagent_purity reagent_handling Improper Handling? (Air/Moisture Exposure) reagent_check->reagent_handling condition_check->analysis temp_issue Suboptimal Temperature? condition_check->temp_issue time_issue Incorrect Reaction Time? condition_check->time_issue incomplete_rxn Incomplete Reaction analysis->incomplete_rxn side_products Side Products Formed analysis->side_products purify_reagents Purify/Replace Reagents reagent_purity->purify_reagents improve_handling Improve Inert Atmosphere Technique reagent_handling->improve_handling solution Optimized Yield purify_reagents->solution improve_handling->solution optimize_temp Screen Temperature Range temp_issue->optimize_temp optimize_time Monitor Reaction Over Time time_issue->optimize_time optimize_temp->solution optimize_time->solution incomplete_rxn->condition_check Re-optimize Conditions side_products->reagent_check Check for Impurities

Caption: A logical workflow for troubleshooting low yields in this compound-mediated synthesis.

Diagram 2: General Reaction Pathway for Catalytic Reduction

Catalytic_Reduction_Pathway Substrate Substrate (e.g., Amide, Ketone) Activated_Complex Activated Substrate-Catalyst Complex Substrate->Activated_Complex Catalyst Catalyst (e.g., Iridium Complex) Catalyst->Activated_Complex Silane This compound (Et₂SiH₂) Hydride_Transfer Hydride Transfer Silane->Hydride_Transfer Activated_Complex->Hydride_Transfer Reduced_Intermediate Reduced Intermediate Hydride_Transfer->Reduced_Intermediate Siloxane Siloxane Byproduct Hydride_Transfer->Siloxane Reduced_Intermediate->Catalyst Catalyst Regeneration Product Reduced Product Reduced_Intermediate->Product

Caption: A generalized pathway for the catalytic reduction of a substrate using this compound.

References

Technical Support Center: Lewis Acid Catalysis for Diethylsilane Reductions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lewis acid-catalyzed diethylsilane reductions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this powerful synthetic methodology.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for Lewis acid-catalyzed this compound reductions?

A1: The mechanism can vary depending on the Lewis acid and the substrate. However, a prominent pathway, particularly with strong Lewis acids like tris(pentafluorophenyl)borane (B(C₆F₅)₃), involves the activation of the silane.[1][2] In this "silane-activation" mechanism, the Lewis acid abstracts a hydride from this compound to form a reactive silylium-hydridoborate ion pair.[3] This electrophilic silicon species then coordinates to the most basic site in the substrate (e.g., the carbonyl oxygen), which is subsequently reduced by the hydridoborate anion.[2] An alternative pathway involves the Lewis acid activating the carbonyl group, making it more susceptible to hydride attack from the silane. The operative mechanism can be influenced by the relative Lewis basicity of the substrate.[2]

Q2: Which Lewis acid should I choose for my this compound reduction?

A2: The choice of Lewis acid is critical and depends on the substrate and desired selectivity.

  • B(C₆F₅)₃: A highly effective and versatile catalyst for the reduction of a wide range of functional groups, including aldehydes, ketones, esters, and amides.[2][3] It is known for its high Lewis acidity.

  • BF₃·OEt₂: A classic Lewis acid used for these reductions. It is particularly effective for the reduction of tertiary alcohols.[4]

  • InBr₃: Has been shown to be effective for the direct reductive conversion of esters to ethers.[5]

  • Sc(OTf)₃: A highly efficient catalyst for the reduction of secondary and tertiary alcohols to alkanes.[6]

  • EtAlCl₂: An effective Lewis acid for the hydrosilylation of alkynes and alkenes on porous silicon surfaces.[7]

The choice of catalyst can significantly impact chemoselectivity, so it is advisable to consult the literature for specific substrate classes.

Q3: How do I handle and store B(C₆F₅)₃?

A3: B(C₆F₅)₃ is a moisture-sensitive solid. It should be stored in a glovebox or a desiccator under an inert atmosphere (e.g., argon or nitrogen). For reactions, it should be handled under anhydrous conditions. If you suspect your B(C₆F₅)₃ has been exposed to moisture, it can be dried by treating it with an excess of triethylsilane at room temperature, followed by removal of the volatiles under a dynamic vacuum.[8]

Troubleshooting Guides

Problem 1: Incomplete or Slow Reaction

Symptoms:

  • Low conversion of starting material observed by TLC, GC, or NMR.

  • The reaction stalls after a certain period.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Inactive Catalyst The Lewis acid catalyst, particularly B(C₆F₅)₃, is highly sensitive to moisture. Ensure all glassware is oven-dried, and solvents are anhydrous. If necessary, dry the B(C₆F₅)₃ catalyst as described in the FAQs.[8]
Insufficient Catalyst Loading For slow reactions, especially with less reactive substrates like primary alcohols, increasing the catalyst loading (e.g., from 2 mol% to 8 mol%) can improve the reaction rate.[9]
Low Reaction Temperature Some reductions require elevated temperatures to proceed at a reasonable rate. Gently heating the reaction mixture (e.g., to 60 °C) can be beneficial.[9]
Strong Substrate-Catalyst Binding If the substrate is a strong Lewis base, it can form a stable complex with the Lewis acid, inhibiting the catalyst's ability to activate the silane.[10] In such cases, a higher catalyst loading or a different Lewis acid might be necessary.
Steric Hindrance Highly sterically hindered substrates may react slowly. Increasing the reaction time or temperature may be required.
Problem 2: Formation of Side Products

Symptoms:

  • Multiple spots on TLC or peaks in GC/NMR in addition to the desired product and starting material.

  • Isolation of unexpected products.

Possible Causes and Solutions:

Side Product/Observation Possible Cause Suggested Solution
Over-reduction Products (e.g., alcohol from ester, alkane from alcohol/ether) Use of excess this compound or a highly reactive Lewis acid. The initial product (e.g., silyl ether) can undergo further reduction.[2][11]Carefully control the stoichiometry of this compound. A less reactive Lewis acid or milder reaction conditions (lower temperature, shorter reaction time) may be necessary.
Symmetrical Ethers from Aldehyde/Ketone Reduction This is a known side reaction, particularly with aldehydes, when using Lewis acids like BF₃·OEt₂.[12]The formation of symmetrical ethers can sometimes be minimized by adjusting the stoichiometry of the reactants and the Lewis acid.
Olefinic Side Products from Tertiary Alcohols Dehydration of the tertiary alcohol can compete with reduction.Using triethylsilane instead of bulkier silanes can favor the desired silyl ether formation over elimination.[9]
Siloxane Byproducts Can result from the reaction of the silane with trace amounts of water or from side reactions of the catalyst.Ensure strictly anhydrous conditions.
Problem 3: Poor Chemoselectivity

Symptoms:

  • Reduction of multiple functional groups in a molecule when only one is targeted.

Possible Causes and Solutions:

Issue Possible Cause Suggested Solution
Reduction of a less reactive group in the presence of a more reactive one The chemoselectivity is highly dependent on the Lewis basicity of the functional groups and the chosen Lewis acid.The selectivity can sometimes be tuned by the choice of the Lewis acid. For instance, acetanilide amides can be reduced preferentially over acetophenones or ethyl benzoates with B(C₆F₅)₃.[3] The choice of silane can also influence chemoselectivity.[13]
Unpredictable Selectivity The reaction mechanism may be complex, with competing pathways.A thorough literature search for the specific combination of functional groups is recommended. If no precedent exists, a screening of different Lewis acids and reaction conditions may be necessary.

Quantitative Data

Table 1: Representative Yields for B(C₆F₅)₃-Catalyzed this compound Reductions

Substrate TypeProduct TypeTypical Isolated Yield (%)Reference
AldehydesSilyl Ethers75-96[2]
KetonesSilyl Ethers75-96[2]
EstersSilyl Acetals (Aldehydes upon workup)45-70[2]
Acetanilide AmidesSecondary AnilinesGood to Excellent[3]
Primary AlcoholsAlkanes (with excess silane)High[11]
Primary EthersAlkanes (with excess silane)High[11]

Experimental Protocols

Protocol 1: General Procedure for the B(C₆F₅)₃-Catalyzed Reduction of a Ketone to a Silyl Ether [9]

  • Under an inert atmosphere (argon or nitrogen), add the ketone (1.0 equiv) and this compound (1.0-1.2 equiv) to a flame-dried flask containing a magnetic stir bar.

  • Dissolve the reactants in an anhydrous solvent (e.g., toluene or dichloromethane, 0.1–1.0 M).

  • Add B(C₆F₅)₃ (1-4 mol%) as a solid to the stirred solution.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by adding a few drops of water or a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for the InBr₃-Catalyzed Reduction of an Ester to an Ether [14]

  • To a solution of the ester (1.0 equiv) in anhydrous chloroform, add InBr₃ (0.05 equiv).

  • Add triethylsilane (4.0 equiv) to the mixture.

  • Stir the reaction mixture at 60 °C and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Flame-dry glassware prep_reagents Use anhydrous solvents and reagents add_substrate Add substrate and this compound to flask prep_reagents->add_substrate add_solvent Add anhydrous solvent add_substrate->add_solvent add_catalyst Add Lewis Acid catalyst (e.g., B(C6F5)3) add_solvent->add_catalyst monitor Monitor reaction (TLC, GC, NMR) add_catalyst->monitor quench Quench reaction monitor->quench extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (e.g., chromatography) concentrate->purify

Caption: General experimental workflow for Lewis acid-catalyzed this compound reductions.

troubleshooting_logic cluster_conversion Low Conversion Issues cluster_selectivity Side Product / Selectivity Issues start Reaction Issue Identified (e.g., Low Conversion, Side Products) check_catalyst Is the catalyst active and dry? start->check_catalyst check_stoich Is silane stoichiometry correct? start->check_stoich dry_catalyst Dry catalyst/re-run with fresh catalyst check_catalyst->dry_catalyst No check_conditions Are conditions optimal? check_catalyst->check_conditions Yes increase_temp_load Increase temperature or catalyst loading check_conditions->increase_temp_load No adjust_stoich Adjust silane equivalents check_stoich->adjust_stoich No check_overreduction Evidence of over-reduction? check_stoich->check_overreduction Yes milder_cond Use milder conditions or less active Lewis Acid check_overreduction->milder_cond silane_activation_pathway Et2SiH2 Et2SiH2 IonPair [Et2SiH]+[H-LA]- (Silylium-Hydridoborate Ion Pair) Et2SiH2->IonPair + LA LewisAcid Lewis Acid (LA) e.g., B(C6F5)3 Complex [Substrate-SiHEt2]+[H-LA]- IonPair->Complex + Substrate Substrate Substrate (e.g., R2C=O) Substrate->Complex Product Reduced Product (e.g., R2CH-OSiHEt2) Complex->Product Hydride Transfer CatalystRegen Lewis Acid (LA)

References

Technical Support Center: Improving Selectivity in Catalytic Reactions with Diethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Diethylsilane (Et₂SiH₂) in catalytic reactions. The focus is on improving reaction selectivity and addressing common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during catalytic reactions involving this compound.

Issue Potential Cause Troubleshooting Steps
Low or No Conversion 1. Inactive Catalyst: The catalyst may be poisoned or deactivated. 2. Poor Quality this compound: The reagent may have degraded. 3. Insufficient Catalyst Loading: The amount of catalyst is too low for efficient conversion. 4. Suboptimal Reaction Temperature: The temperature is too low to initiate the reaction.1. Catalyst Activation/Regeneration: For Au/TiO₂, consider calcination or oxygen plasma treatment to remove adsorbed species.[1][2] Ensure the catalyst has not been exposed to poisons like sulfur compounds. 2. Use Fresh this compound: Handle Et₂SiH₂ under an inert atmosphere and use a freshly opened bottle if degradation is suspected. 3. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 2-5 mol%). 4. Optimize Temperature: Gradually increase the reaction temperature. For instance, some amide reductions with Au/TiO₂ require heating to 70°C.
Low Chemoselectivity (e.g., reduction of C=C bonds in enones) 1. Reaction Conditions Favoring Unwanted Reduction: The combination of catalyst, solvent, and temperature may not be optimal for the desired selectivity. 2. Nature of the Hydrosilane: While this compound shows good selectivity, other silanes might be better suited for specific transformations.[3] 3. Steric and Electronic Effects of the Substrate: The substrate itself may favor unselective reduction.1. Solvent Screening: The choice of solvent can significantly influence selectivity.[4] Test a range of solvents with varying polarities. For Au/TiO₂ catalyzed reductions, benzene and methanol have been used successfully.[5] 2. Temperature Adjustment: Lowering the reaction temperature can sometimes enhance selectivity. 3. Consider Alternative Silanes: For specific applications, other silanes like diphenylsilane have shown different selectivity profiles.[3]
Formation of Side Products (e.g., dehydrogenative silylation) 1. Catalyst-Dependent Side Reactions: Certain transition metal catalysts are prone to promoting side reactions like dehydrogenative silylation. 2. Reaction Conditions: Higher temperatures can sometimes lead to an increase in side product formation.1. Catalyst Choice: If dehydrogenative silylation is a major issue, consider catalysts less prone to this side reaction. While common with some platinum-group metals, Au/TiO₂ appears to favor the desired reduction pathway. 2. Optimize Reaction Time and Temperature: Monitor the reaction progress to determine the optimal time for achieving high conversion of the desired product before significant side product formation occurs.
Incomplete Reduction of Amides to Amines 1. Insufficient Equivalents of this compound: Amide reduction is a stepwise process and may require more than one equivalent of the reducing agent. 2. Reaction Time or Temperature is Insufficient: The reaction may not have proceeded to completion.1. Increase Equivalents of this compound: For the reduction of secondary amides, using at least 2 equivalents of Et₂SiH₂ is recommended.[6] 2. Increase Reaction Time and/or Temperature: Monitor the reaction by TLC or GC-MS and extend the reaction time or increase the temperature if the starting material or intermediate imine is still present.[6]

Frequently Asked Questions (FAQs)

Q1: What makes this compound a potent reducing agent in certain catalytic systems?

A1: this compound, a dihydrosilane, exhibits superior reactivity compared to monohydrosilanes in a variety of reductive transformations, particularly when catalyzed by gold nanoparticles supported on TiO₂ (Au/TiO₂).[5][7] This heightened reactivity allows for the reduction of a broad range of functional groups, including aldehydes, ketones, amides, and nitriles, often under mild conditions.[5][7]

Q2: How can I improve the selectivity for the reduction of a carbonyl group in the presence of a carbon-carbon double bond?

A2: this compound in combination with an Au/TiO₂ catalyst has demonstrated good chemoselectivity for the reduction of carbonyl groups over C=C double bonds. For example, in some reported cases, the selectivity of reduction for a carbonyl group versus a double bond was 90:10.[5] To further enhance this selectivity, you can try optimizing the reaction conditions, such as lowering the temperature and carefully choosing the solvent.

Q3: My Au/TiO₂ catalyst seems to have lost activity after a few runs. What could be the cause and can it be regenerated?

A3: Catalyst deactivation can occur through several mechanisms, including poisoning, fouling (e.g., accumulation of carbonate-like species), and sintering (agglomeration of nanoparticles at high temperatures).[1][8] For Au/TiO₂ catalysts, deactivation is often due to the accumulation of surface species.[1] Regeneration can sometimes be achieved through methods like thermal treatment or in-situ oxygen plasma treatment to remove adsorbed poisons.[1][2]

Q4: What are the typical reaction conditions for a reductive amination using this compound?

A4: A one-pot reductive amination can be performed by premixing the aldehyde or ketone with the amine, followed by the addition of this compound and the catalyst.[5] With an Au/TiO₂ catalyst, this reaction can proceed rapidly at room temperature.[5] The use of a protic solvent like methanol is also possible.[5]

Q5: Are there any known side reactions to be aware of when using this compound?

A5: While this compound is generally a clean reducing agent, side reactions can occur depending on the catalyst and substrate. In the context of hydrosilylation, which is a related reaction, dehydrogenative silylation is a known side reaction, particularly with certain transition metal catalysts. For reductive processes, incomplete reduction or reduction of other functional groups are possibilities that need to be monitored.

Quantitative Data Summary

The following tables summarize quantitative data for catalytic reactions involving this compound.

Table 1: Selectivity in the Reduction of α,β-Unsaturated Carbonyl Compounds with Et₂SiH₂/Au/TiO₂

SubstrateProduct(s)Selectivity (Carbonyl:Double Bond)Reference
α,β-Unsaturated Ketone (Example A)Allylic Alcohol : Saturated Ketone90 : 10[5]
α,β-Unsaturated Ketone (Example B)Allylic Alcohol : Saturated Ketone60 : 40[5]

Table 2: Conditions for Au/TiO₂ Catalyzed Reductions with this compound

Reaction TypeSubstrateCatalyst Loading (mol% Au)Temperature (°C)TimeYieldReference
Aldehyde ReductionAromatic/Aliphatic Aldehydes1251 minHigh[5]
Ketone ReductionAromatic/Aliphatic Ketones1251 minHigh[5]
Amide ReductionVarious Amides1701-3 hExcellent[5]
Reductive Aminationo-phthalaldehyde and anilines1251 minHigh[5]

Experimental Protocols

Protocol 1: General Procedure for the Au/TiO₂ Catalyzed Reduction of Aldehydes and Ketones
  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone (1.0 mmol) and the solvent (e.g., benzene, 5 mL).

  • Catalyst Addition: Add the Au/TiO₂ catalyst (1 mol% Au).

  • Reagent Addition: Add this compound (1.5 mmol, 1.5 equivalents) dropwise to the stirred suspension at room temperature (25°C).

  • Reaction: Stir the reaction mixture vigorously. The reaction is typically complete within 1 minute.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, filter the reaction mixture to remove the catalyst. The catalyst can be washed with a suitable solvent, dried, and reused. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Protocol 2: General Procedure for the One-Pot Reductive Amination with Et₂SiH₂/Au/TiO₂
  • Preparation: In a round-bottom flask, mix the aldehyde (1.0 mmol) and the amine (1.0 mmol) in the chosen solvent (e.g., methanol, 5 mL). Stir for a few minutes to allow for imine formation.

  • Catalyst and Reagent Addition: To this mixture, add the Au/TiO₂ catalyst (1 mol% Au) followed by the dropwise addition of this compound (1.5 mmol, 1.5 equivalents).

  • Reaction: Stir the reaction at room temperature (25°C). The reaction is typically rapid.

  • Monitoring: Follow the disappearance of the starting materials and the formation of the product by TLC or GC-MS.

  • Work-up and Purification: Follow steps 6 and 7 from Protocol 1.

Visualizations

experimental_workflow Experimental Workflow for this compound Reductions cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start add_substrate Add Substrate (Aldehyde/Ketone/Amine) to Solvent start->add_substrate add_catalyst Add Au/TiO₂ Catalyst add_substrate->add_catalyst add_des Add this compound add_catalyst->add_des stir Stir at Specified Temperature add_des->stir monitor Monitor Reaction (TLC/GC-MS) stir->monitor filter Filter to Remove Catalyst monitor->filter concentrate Concentrate Filtrate filter->concentrate purify Purify by Column Chromatography concentrate->purify end End purify->end

General workflow for catalytic reductions using this compound.

troubleshooting_logic Troubleshooting Low Conversion start Low/No Conversion Observed check_catalyst Is Catalyst Active? start->check_catalyst check_reagent Is this compound Fresh? check_catalyst->check_reagent Yes activate_catalyst Activate/Regenerate Catalyst check_catalyst->activate_catalyst No check_conditions Are Reaction Conditions Optimal? check_reagent->check_conditions Yes use_fresh_des Use Fresh this compound check_reagent->use_fresh_des No increase_temp Increase Temperature check_conditions->increase_temp No success Problem Solved check_conditions->success Yes use_new_catalyst Use Fresh Catalyst activate_catalyst->use_new_catalyst If regeneration fails use_new_catalyst->check_reagent use_fresh_des->check_conditions increase_loading Increase Catalyst Loading increase_temp->increase_loading increase_loading->success

A logical approach to troubleshooting low reaction conversion.

References

Technical Support Center: Challenges in Removing Oligomeric Silane Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the common challenges associated with the removal of oligomeric silane byproducts from reaction mixtures. These byproducts, often appearing as persistent oils or greases, can complicate purification and compromise the purity of the final product.

Troubleshooting Guide

This guide provides solutions to specific issues encountered during the removal of oligomeric silane byproducts.

Issue 1: A persistent, greasy, or oily residue remains in the product after a standard aqueous workup.

  • Question: My product is contaminated with a greasy or oily substance that I suspect is a silane byproduct. Standard extraction doesn't seem to remove it. What is this residue and how can I get rid of it?

  • Answer: This residue is likely composed of silanols (e.g., R₃SiOH) and their self-condensation products, which are oligomeric or polymeric siloxanes (-[R₂SiO]n-). These byproducts are formed from the hydrolysis of unreacted silylating agents or silyl ethers. Due to their non-polar and inert nature, they can be challenging to remove with standard workups.

    Solutions:

    • Modified Aqueous Wash: An acidic or basic wash can facilitate the removal of silanols. A dilute solution of NaOH or K₂CO₃ can help hydrolyze remaining silyl groups and extract the resulting silanols into the aqueous phase.[1]

    • Liquid-Liquid Extraction: A simple liquid-liquid extraction method using a solvent that is immiscible or only partially miscible with the reaction solvent can be effective. For example, acetone has been successfully used to extract low molecular weight cyclic siloxanes from silicone resins.[2]

    • Activated Carbon Treatment: For non-polar siloxane oils, treatment with activated carbon can be an effective purification step.[1]

Issue 2: Emulsion formation during aqueous workup.

  • Question: When I try to perform an aqueous wash after a silylation or desilylation reaction, a persistent emulsion forms. How can I break it?

  • Answer: Emulsions are common when quenching reactions that contain silyl ethers and unreacted chlorosilanes.

    Solutions:

    • Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous layer, which often helps to break the emulsion.[3]

    • Solvent Polarity Adjustment: Adding a small amount of a different organic solvent with a different polarity can disrupt the emulsion.[3]

    • Gentle Handling: Instead of vigorous shaking, try gentle swirling or inverting the separatory funnel. Allowing the funnel to stand undisturbed for a period can also promote phase separation.[3]

    • Filtration: As a last resort, filtering the emulsified mixture through a pad of Celite® can help break up the emulsion.[3]

Issue 3: New silicon-containing impurities appear after flash column chromatography on silica gel.

  • Question: I purified my compound using flash chromatography on silica gel, but now I see new silicon-containing impurities in my "pure" fractions. What is happening?

  • Answer: This is likely due to the leaching of the silica stationary phase, which can be exacerbated by highly basic or acidic eluents or the presence of certain functional groups (like amines) in your compound that can react with the silica surface.[1]

    Solutions:

    • Deactivated Silica: Use silica gel that has been pre-treated with a base, such as triethylamine (1-2% in the eluent), if your compound is base-sensitive.[3]

    • Alternative Stationary Phase: For acid-sensitive compounds, consider using neutral or basic alumina as the stationary phase.[3]

    • Minimize Contact Time: Run the column as quickly as possible without compromising separation to reduce the time your compound spends in contact with the silica gel.[3]

Frequently Asked Questions (FAQs)

Q1: How are oligomeric silane byproducts formed?

A1: Oligomeric silane byproducts primarily form through two mechanisms:

  • Hydrolysis of Unreacted Silanes: Unreacted silylating agents (e.g., R₃SiCl) readily hydrolyze upon contact with water during the workup to form silanols (R₃SiOH).

  • Self-Condensation of Silanols: These silanols can then undergo self-condensation to form disiloxanes (R₃Si-O-SiR₃) and longer-chain oligomeric or polymeric siloxanes. Alkyl silanes can be hydrolyzed and polymerized through condensation reactions to form these oligomeric and polymeric materials.[4]

Q2: What analytical techniques can I use to detect and characterize these oligomeric byproducts?

A2: Several analytical techniques can be employed:

  • Gel Permeation Chromatography (GPC): This is an excellent technique for analyzing the molecular weight distribution of silane oligomers.[4]

  • Fourier Transform-Infrared (FT-IR) Spectroscopy: FT-IR can be used to monitor the removal of low molecular weight cyclic siloxanes by observing the characteristic Si-O-Si and Si-C stretching absorptions.[2]

  • Gas Chromatography-Mass Spectrometry (GC/MS): GC/MS is useful for identifying low molecular weight and volatile cyclic siloxanes.[2]

Q3: Can I prevent the formation of these byproducts in the first place?

A3: While complete prevention is difficult, you can minimize their formation:

  • Optimize Reaction Conditions: Ensure your silylation or desilylation reaction goes to completion by using an appropriate excess of reagent and monitoring the reaction progress by TLC or LC-MS.[1]

  • Anhydrous Conditions: For silylation reactions, maintaining strict anhydrous conditions will prevent premature hydrolysis of the silylating agent.

  • Careful Workup: Quench the reaction carefully with an appropriate reagent before exposing it to a full aqueous wash. For example, use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl) to quench unreacted chlorosilanes.[3]

Quantitative Data Summary

Purification TechniqueTarget ByproductTypical Efficiency/ObservationsReference
Liquid-Liquid Extraction (with acetone) Low molecular weight cyclic siloxanesAfter four to five extractions, very small characteristic peaks at 800 cm⁻¹ were observed by FT-IR, indicating significant removal.[2]
Activated Carbon Treatment Siloxane oilEffective for adsorbing non-polar siloxane oils from a non-polar organic solvent solution.[1]
Column Chromatography (gradient elution) TriisopropylsilanolEffective separation of the less polar silyl ether product from the more polar silanol byproduct.[3]

Experimental Protocols

Protocol 1: Removal of Siloxane Oil using Activated Carbon
  • Dissolution: Dissolve the crude product contaminated with siloxane oil in a minimal amount of a non-polar organic solvent (e.g., hexanes, toluene).[1]

  • Adsorption: Add activated carbon (typically 5-10% w/w relative to the crude product) to the solution.[1]

  • Stirring: Stir the resulting slurry at room temperature for 1-2 hours.[1]

  • Filtration: Filter the mixture through a pad of celite or a syringe filter to remove the activated carbon.[1]

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the purified product.

Protocol 2: Column Chromatography for Removal of Triisopropylsilanol
  • Column Preparation:

    • Select a column of appropriate size (a general guideline is a 50:1 to 100:1 ratio of silica gel to crude product by weight).[3]

    • Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture).[3]

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

    • Add a layer of sand to the top of the silica gel.[3]

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., hexane/ethyl acetate 98:2).[3]

    • Gradually increase the polarity of the eluent.

    • The less polar desired silyl ether product should elute before the more polar triisopropylsilanol byproduct.[3]

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or another appropriate method to identify the pure product fractions.

Visualizations

Oligomer_Formation_Pathway reactant reactant intermediate intermediate byproduct byproduct R3SiCl Unreacted Silylating Agent (e.g., R3SiCl) R3SiOH Silanol (R3SiOH) R3SiCl->R3SiOH Hydrolysis H2O Water (from workup) H2O->R3SiOH Oligomer Oligomeric Siloxane (-[R2SiO]n-) R3SiOH->Oligomer Self-Condensation

Caption: Formation pathway of oligomeric silane byproducts.

Troubleshooting_Workflow start_node start_node decision_node decision_node process_node process_node end_node end_node start Crude Product with Suspected Silane Byproducts check_residue Persistent oily/ greasy residue? start->check_residue emulsion Emulsion during aqueous workup? check_residue->emulsion Yes modified_wash Perform Modified Wash (Acidic/Basic) or Liquid-Liquid Extraction check_residue->modified_wash Yes pure_product Pure Product check_residue->pure_product No post_chroma_impurity New Si impurities after chromatography? emulsion->post_chroma_impurity No break_emulsion Add Brine or Change Solvent Polarity emulsion->break_emulsion Yes deactivated_silica Use Deactivated Silica or Alumina post_chroma_impurity->deactivated_silica Yes post_chroma_impurity->pure_product No activated_carbon Treat with Activated Carbon modified_wash->activated_carbon Still present activated_carbon->pure_product break_emulsion->post_chroma_impurity deactivated_silica->pure_product

Caption: Troubleshooting workflow for removing silane byproducts.

References

Technical Support Center: Stabilization of Diethylsilane for Long-term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of diethylsilane to ensure its stability for long-term use. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound to ensure long-term stability?

A1: this compound is stable in sealed containers stored under a dry, inert atmosphere.[1] To ensure long-term stability, it is crucial to maintain the integrity of the storage environment. Key recommendations include:

  • Inert Atmosphere: Store under a blanket of dry inert gas such as nitrogen or argon. This prevents contact with air and moisture.

  • Temperature: Store in a cool, well-ventilated place away from heat sources.[1][2]

  • Container: Keep the container tightly closed.[1][2][3] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[3]

  • Light: While not explicitly stated for this compound, it is general good practice for storing reactive chemicals to protect them from light.

Q2: Are there any chemical stabilizers or inhibitors that can be added to this compound for long-term storage?

A2: Currently, there is no readily available information in scientific literature or supplier recommendations that suggests the use of specific chemical stabilizers or inhibitors to add to this compound for the purpose of long-term storage. The primary method for ensuring its stability is to strictly control the storage conditions by excluding contaminants and adverse environmental factors. The term "silane inhibitors" in the literature typically refers to substances used to control the reactivity of silanes in specific chemical reactions, such as hydrosilylation, rather than for stabilizing the monomer during storage.[4]

Q3: What are the primary causes of this compound degradation during storage?

A3: this compound degradation can be initiated by several factors:

  • Exposure to Air and Moisture: this compound is sensitive to air and moisture.[5] Reaction with water can lead to hydrolysis, forming silanols and eventually siloxanes, and releasing flammable hydrogen gas. While the reaction with water at room temperature may be slow, it is catalyzed by other factors.[6]

  • Contact with Incompatible Materials: Contact with alkalis, metal salts, oxidizing agents, and precious metals can catalyze decomposition.[1]

  • Elevated Temperatures: Heat can promote thermal decomposition.[1]

  • Static Discharge: As a flammable liquid, static discharge can be an ignition source for its vapors.[1][2]

Q4: What are the hazardous decomposition products of this compound?

A4: The hazardous decomposition products of this compound can include hydrogen, carbon monoxide, formaldehyde, organic acid vapors, and silicon dioxide.[1] In the presence of moisture, irritating fumes may develop.[1]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Action(s)
Pressure buildup in the storage container. 1. Decomposition of this compound releasing hydrogen gas.[1] 2. Contamination with water, alkalis, or metal salts.[1] 3. Storage at an elevated temperature.1. Carefully vent the container in a fume hood using appropriate personal protective equipment (PPE). 2. If contamination is suspected, the purity of the this compound should be checked using analytical methods like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. 3. Move the container to a cooler, designated storage area.
Visible changes in the liquid (e.g., cloudiness, precipitate). 1. Hydrolysis and condensation reactions due to moisture contamination, forming polysiloxanes.1. Do not use the material. 2. The material should be properly disposed of according to your institution's hazardous waste guidelines. 3. Review your handling procedures to prevent future moisture contamination.
Inconsistent or poor results in experimental reactions. 1. Degradation of this compound leading to lower purity. 2. Presence of impurities that may be interfering with the reaction.1. Verify the purity of the this compound using an appropriate analytical technique (e.g., GC, NMR). 2. If the purity is low, consider purifying the this compound by distillation under an inert atmosphere. Note: This should only be performed by experienced personnel with appropriate safety precautions. 3. Use a fresh, unopened container of this compound for critical experiments.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Parameter Recommendation Reference(s)
Atmosphere Dry, inert gas (e.g., Nitrogen, Argon)[1]
Temperature Cool, well-ventilated area, away from heat[1][2]
Container Tightly sealed, original container[1][2][3]
Incompatible Materials Alkalis, metal salts, oxidizing agents, precious metals[1]
Ignition Sources Keep away from heat, sparks, open flames, and static discharge[1][2]

Table 2: Material Compatibility for this compound Storage Containers

Material Compatibility Rationale/Comments
Glass (Borosilicate) Excellent Inert and provides good visibility of the contents. Often supplied in glass ampules or bottles.
Stainless Steel Good Can be used for larger quantity storage and transfer lines. Ensure it is free of contaminants that could catalyze decomposition.
Polytetrafluoroethylene (PTFE) Excellent Highly inert and suitable for seals, liners, and tubing.
Polypropylene (PP), Polyethylene (HDPE, LDPE) Fair to Good (Testing Recommended) May be suitable for short-term storage or transfer, but long-term compatibility should be verified as silanes can interact with some plastics.
Aluminum Not Recommended Can react with some silicon hydrides.
Plastics with Plasticizers Not Recommended Plasticizers can leach into the this compound, causing contamination.

Note: This table is a general guide. It is always recommended to consult the manufacturer's specific guidelines and perform compatibility testing for your specific application and storage duration.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by Gas Chromatography (GC)

This protocol provides a general method for assessing the purity of this compound and detecting volatile impurities.

  • Instrumentation:

    • Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) or a Thermal Conductivity Detector (TCD). A mass spectrometer (MS) detector can be used for impurity identification.

    • Capillary column suitable for volatile, non-polar compounds (e.g., DB-1, HP-5).

  • Sample Preparation:

    • Work in a well-ventilated fume hood.

    • Due to the reactivity of this compound, sample preparation should be performed under an inert atmosphere (e.g., in a glovebox).

    • Prepare a dilute solution of the this compound sample in a dry, inert solvent (e.g., anhydrous hexane or toluene). A typical dilution would be 1:1000.

  • GC Conditions (Example):

    • Inlet Temperature: 200 °C

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Oven Program:

      • Initial temperature: 40 °C, hold for 5 minutes.

      • Ramp: 10 °C/min to 200 °C.

      • Hold at 200 °C for 5 minutes.

    • Detector Temperature (FID): 250 °C

  • Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared sample.

    • Record the chromatogram. The major peak will be this compound.

    • Calculate the purity based on the area percentage of the this compound peak relative to the total area of all peaks.

    • Identify impurity peaks by comparing their retention times to known standards or by using a GC-MS.

Protocol 2: Monitoring this compound Degradation by NMR Spectroscopy

This protocol can be used to monitor the formation of hydrolysis and condensation products.

  • Instrumentation:

    • Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Work in a fume hood or glovebox.

    • Carefully transfer a small, accurately weighed amount of the this compound sample into a dry NMR tube.

    • Add a deuterated solvent that is compatible and will not react with this compound (e.g., Benzene-d6, Toluene-d8).

    • Add an internal standard with a known concentration if quantitative analysis is desired.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum. The Si-H protons of this compound will have a characteristic chemical shift.

    • Acquire a ²⁹Si NMR spectrum if available, as it can provide direct information about the silicon environment and the formation of Si-O bonds.

  • Analysis:

    • In the ¹H NMR spectrum, the appearance of new peaks, particularly in the region where Si-OH or Si-O-CH₂CH₃ protons might appear, can indicate degradation.

    • A decrease in the integral of the Si-H protons relative to the internal standard over time indicates consumption of this compound.

    • In the ²⁹Si NMR spectrum, the appearance of new signals corresponding to siloxane (Si-O-Si) or silanol (Si-OH) species is a direct indicator of degradation.

Mandatory Visualizations

diethylsilane_degradation_pathway This compound This compound (C₂H₅)₂SiH₂ intermediate Diethylsilanol (C₂H₅)₂SiH(OH) This compound->intermediate Hydrolysis thermal_decomp Thermal Decomposition Products (CO, H₂, SiO₂, etc.) This compound->thermal_decomp Decomposition moisture Moisture (H₂O) moisture->intermediate heat Heat (Δ) heat->thermal_decomp catalysts Incompatible Materials (Alkalis, Metal Salts, etc.) catalysts->this compound Catalyzes Decomposition siloxane Polysiloxanes [-(C₂H₅)₂Si-O-] intermediate->siloxane Condensation h2 Hydrogen Gas (H₂) intermediate->h2

Caption: Potential degradation pathways of this compound.

experimental_workflow_stability_check cluster_sampling 1. Sample Collection cluster_analysis 2. Analytical Testing cluster_evaluation 3. Data Evaluation cluster_decision 4. Decision sample Retrieve this compound Sample Under Inert Atmosphere gc_analysis GC Analysis for Purity and Volatile Impurities sample->gc_analysis nmr_analysis NMR Analysis for Structural Integrity and Non-volatile Impurities sample->nmr_analysis data_analysis Analyze Data: - Purity (%) - Impurity Profile gc_analysis->data_analysis nmr_analysis->data_analysis compare Compare to Specification or Initial Data data_analysis->compare pass Pass: Release for Experimental Use compare->pass Meets Criteria fail Fail: Quarantine and Investigate compare->fail Does Not Meet Criteria

Caption: Workflow for this compound stability assessment.

References

Technical Support Center: Analysis of Diethylsilane Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for detecting impurities in Diethylsilane (DES).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

A1: Impurities in this compound can originate from the manufacturing process, degradation, or storage. While a specific, exhaustive list is proprietary to manufacturers, common impurities in similar organosilane compounds include:

  • Starting Material Residues: Such as chloro- or ethoxy-silanes from the synthesis process.

  • Byproducts of Synthesis: Including other silane derivatives or oligomeric siloxanes. A synthesis of this compound may involve reagents like chlorothis compound and lithium aluminum hydride, and byproducts can be challenging to remove.[1]

  • Degradation Products: this compound is sensitive to moisture and can hydrolyze to form siloxanes and other oxygenated species.[2]

  • Solvent Residues: Solvents used during synthesis or purification steps.

Q2: Which analytical technique is most suitable for detecting this compound impurities?

A2: Gas Chromatography (GC) is the most widely used and effective technique for analyzing volatile compounds like this compound and its potential impurities.[3][4][5] Coupled with a Flame Ionization Detector (GC-FID) for quantification or a Mass Spectrometer (GC-MS) for identification, it provides the necessary sensitivity and selectivity.[6][7] For highly volatile impurities, Headspace GC (HS-GC) is a valuable approach as it minimizes matrix effects and reduces the risk of contaminating the GC system.[2][8][9][10]

Q3: What are the critical aspects of sample preparation for this compound analysis?

A3: Due to the reactive nature of this compound, proper sample preparation is crucial to prevent the introduction of artifacts. Key considerations include:

  • Moisture Exclusion: this compound is moisture-sensitive.[2] All sample handling should be performed under an inert, dry atmosphere (e.g., in a glovebox). Solvents must be anhydrous.

  • Inertness of Materials: Use glass vials and syringes to avoid reactions with the sample. Ensure all consumables are properly deactivated to prevent analyte adsorption.[11]

  • Appropriate Dilution: Dilute the sample in a volatile, inert, and dry organic solvent like hexane or dichloromethane to a concentration suitable for the detector's linear range.[11]

Troubleshooting Guides

Guide 1: Gas Chromatography (GC) Analysis Issues

This guide addresses common problems encountered during the GC analysis of this compound and its impurities.

Problem: Peak Tailing

  • Symptom: Asymmetrical peaks with a drawn-out tail.

  • Possible Causes & Solutions:

CauseSolution
Active Sites in the System Residual silanol groups in the inlet liner, column, or detector can interact with analytes. Use deactivated liners and columns. If tailing persists, trim the first few centimeters of the column.[12][13]
Column Contamination Non-volatile residues from previous injections can create active sites. Bake out the column at a high temperature, or as a last resort, replace the column.[14]
Improper Column Installation Incorrect installation can create dead volume. Re-install the column according to the manufacturer's instructions.[13]
Sample Overload Injecting too much sample can saturate the column. Reduce the injection volume or dilute the sample.

Problem: Ghost Peaks

  • Symptom: Unexpected peaks appearing in the chromatogram, often in blank runs.

  • Possible Causes & Solutions:

CauseSolution
Septum Bleed Small particles from the injection port septum can enter the liner. Use high-quality, pre-drilled septa and replace them regularly.[15]
Sample Carryover Residue from a previous, more concentrated sample. Run several solvent blanks between samples and ensure the syringe is thoroughly rinsed. Extend the run time or bake-out period to elute all compounds.[16]
Contaminated Carrier Gas or Solvent Impurities in the carrier gas or dilution solvent. Use high-purity gas and solvents, and install appropriate gas filters.[3]

Problem: Baseline Instability (Drift or Noise)

  • Symptom: The baseline is not flat, showing a rising or falling trend, or excessive noise.

  • Possible Causes & Solutions:

CauseSolution
Column Bleed The stationary phase of the column is degrading at high temperatures. Ensure the oven temperature does not exceed the column's maximum operating temperature. Condition the column as per the manufacturer's instructions.
Contaminated Detector The detector may be contaminated. Follow the manufacturer's instructions for cleaning the detector.
Leaks in the System Air leaking into the system can cause baseline instability. Perform a leak check of all fittings and connections.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound Impurities

This protocol provides a general method for the separation and identification of volatile impurities in this compound using Gas Chromatography-Mass Spectrometry.

Figure 1. Experimental workflow for GC-MS analysis of this compound impurities.
Protocol 2: Headspace GC-FID Analysis for Volatile Impurities

This protocol is suitable for the quantification of highly volatile impurities.

Figure 2. Experimental workflow for Headspace GC-FID analysis.

Quantitative Data

The following table summarizes typical detection and quantification limits for impurities similar to those potentially found in this compound, analyzed by GC-based methods. Note that these values are illustrative and will vary depending on the specific impurity, instrument, and method parameters.

Analyte ClassExample CompoundAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Alkoxysilanes 3-methacryloxypropyltrimethoxysilaneGC-FID1 µg/mL-[6]
3-aminopropyltriethoxysilaneGC-FID5 µg/mL-[6]
Volatile Methylsiloxanes Octamethylcyclotetrasiloxane (D4)HS-GC-MS< 0.11 µ g/vial -[2]
Fluorinated Silanes 1H,1H,2H,2H-perfluorooctyl triethoxysilaneAPGC-MS/MS0.0012 µg/mL-[16]

Troubleshooting Logic Diagram

The following diagram outlines a systematic approach to troubleshooting common GC issues.

Troubleshooting_Flowchart start Problem Observed in Chromatogram q1 Are peaks present? start->q1 q2 Is peak shape symmetrical? q1->q2 Yes a1 Check for leaks, syringe blockage, and correct sample injection. q1->a1 No q3 Are there unexpected peaks? q2->q3 Yes a2 Tailing or Fronting observed. Check for active sites, column contamination, or sample overload. q2->a2 No q4 Is the baseline stable? q3->q4 No a3 Ghost peaks observed. Check for septum bleed, carryover, or contaminated consumables. q3->a3 Yes a4 Baseline drift or noise. Check for column bleed, leaks, or detector contamination. q4->a4 No end Problem Resolved q4->end Yes a1->end a2->end a3->end a4->end

Figure 3. A logical workflow for troubleshooting common GC problems.

References

Technical Support Center: Scaling up Reactions with Diethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

<

This guide provides technical support for researchers, scientists, and drug development professionals on the challenges and best practices for scaling up chemical reactions involving Diethylsilane (Et₂SiH₂).

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling this compound on an industrial scale?

A1: this compound is a highly flammable liquid and vapor.[1][2] When scaling up, the primary concerns are its flammability and the potential for vapor accumulation. It is crucial to handle it under an inert atmosphere (e.g., nitrogen or argon), in a well-ventilated area, and away from any potential ignition sources like heat, sparks, or open flames.[1][3][4] All equipment must be properly grounded to prevent static discharge.[1][3][4] In case of fire, appropriate extinguishing media include water spray, foam, carbon dioxide, or dry chemical.[1]

Q2: What personal protective equipment (PPE) is required for handling large quantities of this compound?

A2: Comprehensive PPE is mandatory. This includes neoprene or nitrile rubber gloves, chemical goggles (contact lenses should not be worn), and suitable protective clothing.[1] A NIOSH-certified organic vapor respirator should be used.[1] Emergency eye wash fountains and safety showers must be immediately accessible in any area where exposure could occur.[1][4]

Q3: What are the recommended storage conditions for industrial quantities of this compound?

A3: this compound should be stored in a cool, dry, and well-ventilated place, away from heat sources.[2][4] It must be stored under an inert gas, such as nitrogen or argon, at temperatures between 2-8°C.[5][6] Containers should be kept tightly closed.[1][2] It is incompatible with and should be stored away from alkalis, metal salts, oxidizing agents, and precious metals.[1]

Q4: What are the common byproducts in this compound reductions, and how do they change upon scale-up?

A4: The primary byproducts are typically silanols (from reaction with the substrate) which can condense to form disiloxanes (e.g., hexaethyldisiloxane).[7] In the presence of moisture, this compound can hydrolyze, also forming these byproducts.[8] On a larger scale, inefficient mixing or localized temperature spikes can lead to an increase in side reactions, potentially generating oligomeric or polymeric siloxane byproducts which can complicate purification.[9]

Q5: How does the choice of catalyst (e.g., Lewis acids) affect the scale-up process?

A5: Catalysts like boron trifluoride (BF₃) or other Lewis acids are often used to activate the carbonyl group for reduction.[7][10] When scaling up, the catalyst's activity, cost, and ease of removal become critical factors. The heat generated during the coordination of the Lewis acid to the substrate can be significant and must be managed carefully to avoid runaway reactions. The choice of catalyst can also influence the chemoselectivity of the reduction.[11]

Troubleshooting Guide

Problem 1: My large-scale reaction is sluggish or incomplete, even though it worked perfectly at the lab scale.

  • Potential Cause: Inefficient Mixing or Mass Transfer. In large reactors, inefficient stirring can create localized pockets of low reagent concentration. This is a common challenge when moving from small flasks to large vessels.

  • Solution:

    • Optimize Agitation: Ensure the reactor's agitator (stirrer) is appropriate for the vessel size and viscosity of the reaction mixture. Baffles within the reactor can also improve mixing.

    • Controlled Addition: Instead of adding the this compound all at once, use a syringe pump or addition funnel for slow, controlled addition. This maintains a consistent concentration and helps manage the reaction's exotherm.

    • Solvent Choice: Ensure the solvent system is appropriate for the scale and fully solubilizes all reactants.

  • Potential Cause: Presence of Moisture. this compound reacts with water, which consumes the reagent and deactivates it.[8] Larger quantities of solvents and reagents increase the risk of introducing moisture.

  • Solution:

    • Strictly Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Industrial-grade solvents may require further drying.

    • Inert Atmosphere: Purge the reactor thoroughly with an inert gas (nitrogen or argon) before adding reagents and maintain a positive pressure throughout the reaction.[1]

Problem 2: I am observing significant side product formation, which was minimal in the lab.

  • Potential Cause: Poor Temperature Control. Reductions with this compound can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making it harder to dissipate heat. Temperature spikes can lead to side reactions or decomposition.

  • Solution:

    • Reactor Cooling: Use a reactor with a cooling jacket and ensure the cooling system is adequate for the reaction scale.

    • Slow Addition: Add the this compound or catalyst dropwise to control the rate of heat generation.

    • Dilution: Running the reaction at a lower concentration can help manage the exotherm, although this may increase reaction time and vessel occupancy.

  • Potential Cause: Catalyst Decomposition or Inefficiency. The catalyst may not be stable under the prolonged reaction times or higher temperatures sometimes encountered during scale-up.

  • Solution:

    • Catalyst Loading: Re-evaluate the catalyst loading. Sometimes a slightly higher loading is needed at scale, but this should be optimized carefully.

    • Catalyst Choice: Consider a more robust catalyst that is better suited for industrial conditions.

Problem 3: The work-up and purification are difficult, resulting in low isolated yield.

  • Potential Cause: Formation of Siloxane Emulsions or Gels. The siloxane byproducts can sometimes form stable emulsions or gels during aqueous work-up, making phase separation difficult.[9]

  • Solution:

    • Solvent Choice for Extraction: Experiment with different extraction solvents to improve phase separation.

    • Filtration Aid: If a solid/gelatinous byproduct forms, using a filtration aid like Celite can help in its removal before extraction.

    • Alternative Work-up: Consider a non-aqueous work-up if possible. For example, distillation of the product directly from the reaction mixture might be feasible if the product is volatile and thermally stable.

Troubleshooting Workflow: Incomplete Reaction

G cluster_mixing Mixing Issues cluster_moisture Moisture Contamination start Incomplete Reaction (Scale-Up) check_mixing Is mixing efficient? (visual, thermal probes) start->check_mixing check_moisture Are conditions strictly anhydrous? check_mixing->check_moisture Yes optimize_agitation Optimize Agitation: - Increase stirrer speed - Check impeller design - Use baffles check_mixing->optimize_agitation No check_temp Is temperature within optimal range? check_moisture->check_temp Yes dry_reagents Rigorously Dry Solvents & Reagents check_moisture->dry_reagents No optimize_cooling Optimize Cooling & Control Addition Rate check_temp->optimize_cooling No failure Problem Persists: Consider catalyst deactivation or side reactions check_temp->failure Yes optimize_agitation->check_moisture slow_addition Implement Slow Addition of this compound inert_atmosphere Ensure Robust Inert Atmosphere dry_reagents->inert_atmosphere inert_atmosphere->check_temp success Reaction Complete optimize_cooling->success

Caption: Troubleshooting decision tree for incomplete reactions.

Experimental Protocols

Key Experiment: Scale-Up of a Ketone Reduction to a Methylene Group

This protocol details the reduction of an aryl alkyl ketone to the corresponding alkane, a common industrial transformation.[10]

Reaction: Ar-CO-R → Ar-CH₂-R

1. Lab-Scale Protocol (10g Scale)

  • Equipment: 500 mL three-necked, round-bottomed flask, magnetic stirrer, thermometer, pressure-equalizing dropping funnel, condenser, and a nitrogen inlet.

  • Procedure:

    • Flame-dry all glassware and allow to cool under a stream of dry nitrogen.

    • Charge the flask with the aryl alkyl ketone (1.0 eq, 10g) and anhydrous dichloromethane (DCM, 200 mL).

    • Cool the stirred solution to 0°C using an ice bath.

    • Add this compound (2.5 eq) to the dropping funnel.

    • Slowly add the this compound to the ketone solution over 15-20 minutes, maintaining the temperature below 5°C.

    • In a separate, dry flask, prepare a solution of Boron Trifluoride Etherate (BF₃·OEt₂) (2.0 eq) in anhydrous DCM.

    • Slowly add the BF₃·OEt₂ solution to the reaction mixture over 30 minutes, keeping the temperature below 5°C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by TLC or GC.

    • Upon completion, slowly quench the reaction by adding saturated aqueous sodium bicarbonate solution at 0°C.

    • Separate the organic layer, extract the aqueous layer with DCM, wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation.

2. Industrial Scale-Up Considerations & Protocol (1 kg Scale)

  • Equipment: 50 L glass-lined reactor with a jacket for heating/cooling, mechanical overhead stirrer, temperature probe, nitrogen inlet, and a port for controlled liquid addition.

  • Key Scale-Up Modifications:

    • Heat Management: The reaction is exothermic. The reactor's cooling jacket must be pre-chilled, and the addition rate of reagents must be carefully controlled to maintain the target temperature.

    • Reagent Handling: this compound is highly flammable. Use a closed-system transfer method (e.g., pressure transfer from a drum through stainless steel lines) to charge the reactor.[1]

    • Mixing: Mechanical stirring is required to ensure homogeneity in the larger volume. The stirrer speed should be sufficient to create a vortex without splashing material onto the reactor walls.

    • Quenching: The quench step can be highly exothermic and produce gas. The bicarbonate solution must be added very slowly, with vigorous stirring and adequate cooling to control the effervescence and temperature.

  • Scaled-Up Procedure:

    • Ensure the reactor is clean, dry, and inerted (purged with nitrogen).

    • Charge the reactor with the aryl alkyl ketone (1.0 eq, 1 kg) and anhydrous DCM (20 L).

    • Start the agitator and cool the reactor contents to 0°C using the cooling jacket.

    • Slowly add this compound (2.5 eq) to the reactor via the addition port over 1-2 hours, ensuring the internal temperature does not exceed 5°C.

    • Slowly add a solution of BF₃·OEt₂ (2.0 eq) in anhydrous DCM over 2-3 hours, maintaining the temperature below 5°C.

    • Allow the mixture to slowly warm to room temperature and stir for 6-12 hours, monitoring for completion.

    • Cool the reactor back to 0°C. Very slowly and carefully, add saturated aqueous sodium bicarbonate solution to quench the reaction. Monitor for gas evolution and control the addition rate to keep foaming and temperature under control.

    • Once the quench is complete, stop the agitator and allow the layers to separate.

    • Transfer the lower organic layer to a separate vessel. Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and transfer to a distillation unit to remove the solvent.

    • The crude product can then be purified by vacuum distillation.

Scale-Up Workflow Diagram

G lab_dev Lab Scale Development (mg to g scale) process_safety Process Safety Analysis - Reaction Calorimetry - Hazard Evaluation lab_dev->process_safety pilot_plant Pilot Plant Scale-Up (kg scale) process_safety->pilot_plant validation Process Validation - Parameter Optimization - Impurity Profiling pilot_plant->validation manufacturing Industrial Manufacturing (multi-kg to ton scale) validation->manufacturing

Caption: General workflow for scaling up chemical reactions.

Data Corner

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₄H₁₂Si[5][6]
Molecular Weight 88.22 g/mol [1][5][6]
Appearance Clear, colorless liquid[1]
Boiling Point 56 °C[5][6][12]
Melting Point -132 °C[5][6][12]
Density 0.681 g/mL at 25 °C[5][6][12]
Flash Point -29 °C (-20 °F)[5][6]
Solubility Insoluble in water. Miscible with tetrahydrofuran, diethyl ether, dioxane, and benzene.[1][2][5][6][12]

Table 2: Typical Reaction Parameters for Ketone Reduction

ParameterLab Scale (10g)Industrial Scale (1kg)Key Consideration
Solvent Volume ~200 mL~20 LMaintaining appropriate concentration while allowing for effective mixing and heat transfer.
Reagent Addition Time 15-30 min1-3 hoursCritical for controlling reaction exotherm and preventing side reactions.
Stirring Magnetic Stir BarMechanical Overhead StirrerEnsuring homogeneity in a large volume is essential for consistent reaction progress.
Temperature Control Ice BathJacketed Reactor with ChillerSurface-area-to-volume ratio decreases at scale, requiring more robust cooling.
Quench Time ~10 min1-2 hoursSlower addition is necessary to safely manage gas evolution and heat from neutralization.

References

Validation & Comparative

A Comparative Guide to Diethylsilane and Other Silane Reducing Agents for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, particularly within drug development and manufacturing, the choice of a reducing agent is pivotal for achieving desired chemical transformations with high efficiency, selectivity, and safety. Hydrosilanes have emerged as a versatile and often milder alternative to traditional metal hydrides. This guide provides an in-depth comparison of diethylsilane (Et₂SiH₂) with other commonly employed silane reducing agents: triethylsilane (Et₃SiH), phenylsilane (PhSiH₃), and polymethylhydrosiloxane (PMHS).

This document aims to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions when selecting a silane reducing agent for their specific synthetic needs. The comparison encompasses physical and chemical properties, reactivity, selectivity, and safety considerations, supported by experimental data and detailed protocols.

Physical and Chemical Properties

The fundamental properties of a reducing agent dictate its handling, storage, and application. The following table summarizes the key physical and chemical characteristics of this compound and its counterparts.

PropertyThis compound (Et₂SiH₂)Triethylsilane (Et₃SiH)Phenylsilane (PhSiH₃)Polymethylhydrosiloxane (PMHS)
Molecular Formula C₄H₁₂SiC₆H₁₆SiC₆H₈Si[-Si(H)(CH₃)O-]n
Molar Mass ( g/mol ) 88.22116.28[1]108.21Variable (typically 1800-2100)
Appearance Colorless liquidColorless liquid[1]Colorless liquidColorless oil
Boiling Point (°C) 56107-108[1]119-120> 140 (decomposes)
Density (g/mL) 0.680.728[1]0.8760.996
Stability Air and moisture sensitiveRelatively stable to air and moistureSensitive to moisture and strong acids/basesAir and moisture stable[2]
Toxicity Flammable, irritantFlammable, irritantFlammable, toxicLow toxicity

Reactivity and Selectivity: A Comparative Analysis

The utility of a silane reducing agent is defined by its reactivity towards various functional groups and its ability to selectively reduce a target group in the presence of others. The reactivity of silanes is influenced by steric hindrance and the electronic nature of the substituents on the silicon atom. Generally, the reactivity follows the order: PhSiH₃ > Et₂SiH₂ > Et₃SiH. PMHS, being a polymeric silane, often requires activation by a catalyst.

Reduction of Carbonyl Compounds

The reduction of aldehydes and ketones to their corresponding alcohols is a fundamental transformation in organic synthesis.

SubstrateReducing AgentCatalyst/ActivatorSolventTime (h)Yield (%)Reference
AcetophenoneThis compoundAu/TiO₂Benzene0.0299[3]
AcetophenoneTriethylsilaneB(C₆F₅)₃Toluene0.598[4]
AcetophenonePhenylsilaneCu(OAc)₂Toluene2495[5]
AcetophenonePMHSZn(OAc)₂Toluene198[6]
4-NitroacetophenoneThis compoundAu/TiO₂Benzene0.0299[3]
4-NitroacetophenoneTriethylsilaneB(C₆F₅)₃Toluene197[4]
4-NitroacetophenonePhenylsilanehCAII (whole cells)Propylene Carbonate2497[7]
4-NitroacetophenonePMHSZn(OAc)₂Toluene1.596[6]

Key Observations:

  • This compound and Triethylsilane , in the presence of suitable catalysts, are highly efficient for the reduction of ketones, often with very short reaction times.

  • Phenylsilane can also be a very effective reducing agent for ketones, particularly when activated by a catalyst.[7]

  • PMHS is a cost-effective and stable option that provides excellent yields in the presence of a metal catalyst.[6]

Reduction of Imines and Amides

The reduction of imines and amides to amines is a critical step in the synthesis of many pharmaceutical compounds.

SubstrateReducing AgentCatalyst/ActivatorSolventTime (h)Yield (%)Reference
N-BenzylideneanilineThis compoundAu/TiO₂Methanol0.0299[3]
N-BenzylideneanilineTriethylsilaneI₂DCM0.595[8]
N-BenzylideneanilinePhenylsilaneBu₂SnCl₂Ethanol294[9]
N-BenzylideneanilinePMHSZnCl₂THF295[10]
N-Methylbenzamide (Secondary Amide)This compound[Ir(COE)₂Cl]₂C₆D₆2499 (to amine)[3]
N-Methylbenzamide (Secondary Amide)TriethylsilaneTf₂O, 2-fluoropyridineDCM195 (to imine)[4]
N,N-Dimethylbenzamide (Tertiary Amide)PhenylsilaneB(C₆F₅)₃Toluene0.599[11]
N,N-Dimethylbenzamide (Tertiary Amide)PMHSEt₂ZnToluene1695[12]

Key Observations:

  • This compound is particularly effective for the complete reduction of secondary amides to amines.[3]

  • Triethylsilane can be used for the partial reduction of secondary amides to imines under specific conditions.[4]

  • Phenylsilane shows excellent reactivity for the reduction of tertiary amides.[11]

  • PMHS , in conjunction with a catalyst, is a versatile reagent for the reduction of both imines and amides.[10][12]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of synthetic methods.

General Procedure for the Reduction of a Ketone using this compound

To a solution of the ketone (1.0 mmol) in benzene (5 mL) is added Au/TiO₂ (1 mol% Au). This compound (1.5 mmol) is then added dropwise at room temperature. The reaction is stirred vigorously and monitored by TLC. Upon completion, the catalyst is removed by filtration through a short pad of celite, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[3]

General Procedure for the Reduction of a Secondary Amide to an Imine using Triethylsilane

To a solution of the secondary amide (1.0 mmol) and 2-fluoropyridine (1.2 mmol) in dichloromethane (5 mL) at -40 °C is added triflic anhydride (1.1 mmol) dropwise. The mixture is stirred for 30 minutes, after which triethylsilane (2.0 mmol) is added. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with saturated aqueous NaHCO₃ solution, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[4]

General Procedure for the Reductive Amination of an Aldehyde using Phenylsilane

To a solution of the aldehyde (1.0 mmol) and the amine (1.1 mmol) in ethanol (5 mL) is added dibutyltin dichloride (5 mol%). The mixture is stirred at room temperature for 30 minutes, after which phenylsilane (1.5 mmol) is added. The reaction is stirred until completion (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography.[9]

General Procedure for the Reduction of an Imine using PMHS

To a solution of the imine (1.0 mmol) in THF (5 mL) is added ZnCl₂ (10 mol%). Polymethylhydrosiloxane (PMHS, 1.5 mmol of Si-H) is then added dropwise. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction is quenched by the slow addition of 1 M HCl. The mixture is then made basic with saturated aqueous NaHCO₃ and extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[10]

Mechanistic Considerations and Reaction Workflows

The mechanism of silane reductions can generally be categorized into two main pathways: Lewis acid-catalyzed and transition metal-catalyzed reductions.

Lewis Acid-Catalyzed Reduction Pathway

In this pathway, a Lewis acid activates the carbonyl or imine substrate, making it more electrophilic and susceptible to hydride attack from the silane.

Lewis_Acid_Pathway Substrate Substrate (Ketone/Imine) ActivatedComplex Activated Substrate-Lewis Acid Complex Substrate->ActivatedComplex Coordination LewisAcid Lewis Acid (e.g., B(C₆F₅)₃) LewisAcid->ActivatedComplex HydrideTransfer Hydride Transfer ActivatedComplex->HydrideTransfer Silane Silane (e.g., Et₂SiH₂) Silane->HydrideTransfer SilylCation Silylium Cation (R₃Si⁺) HydrideTransfer->SilylCation ReducedProduct Reduced Product (Alcohol/Amine) HydrideTransfer->ReducedProduct Transition_Metal_Pathway Catalyst Transition Metal Catalyst (M) OxidativeAddition Oxidative Addition Catalyst->OxidativeAddition Silane Silane (R₃SiH) Silane->OxidativeAddition HydridoSilylComplex Hydrido-Silyl Complex (H-M-SiR₃) OxidativeAddition->HydridoSilylComplex Coordination Coordination HydridoSilylComplex->Coordination Substrate Substrate (S) Substrate->Coordination CoordinatedComplex Coordinated Complex (S-M) Coordination->CoordinatedComplex Insertion Migratory Insertion CoordinatedComplex->Insertion Intermediate Intermediate Insertion->Intermediate ReductiveElimination Reductive Elimination Intermediate->ReductiveElimination ReductiveElimination->Catalyst Regeneration Product Product ReductiveElimination->Product Experimental_Workflow Start Start Setup Reaction Setup (Inert atmosphere, dry solvents) Start->Setup Reagents Add Substrate, Solvent, and Catalyst Setup->Reagents AddSilane Add Silane (Often dropwise at controlled temp.) Reagents->AddSilane Monitor Monitor Reaction (TLC, GC, LC-MS) AddSilane->Monitor Quench Reaction Quench (e.g., with aqueous acid or base) Monitor->Quench Reaction Complete Workup Aqueous Workup & Extraction Quench->Workup Purification Purification (Column chromatography, etc.) Workup->Purification Analysis Product Characterization (NMR, MS, etc.) Purification->Analysis End End Analysis->End

References

Validating Diethylsilane in Amide Reduction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reduction of amides to amines is a fundamental transformation in organic synthesis, crucial for the preparation of numerous pharmaceuticals and fine chemicals. While classical methods employing metal hydrides like lithium aluminum hydride (LiAlH4) are effective, their lack of chemoselectivity and hazardous nature have driven the search for milder and more selective alternatives. This guide provides a comprehensive comparison of the iridium-catalyzed diethylsilane reduction of amides with other common methods, supported by experimental data and detailed protocols to validate its mechanism and utility.

Performance Comparison: this compound vs. Alternatives

The choice of reducing agent and catalyst is critical in amide reduction, influencing yield, reaction time, and tolerance of other functional groups. Below is a comparative overview of this compound with other common silanes and the classical reductant, LiAlH4.

Quantitative Data Summary
Reductant/Catalyst SystemAmide SubstrateProductYield (%)Time (h)Catalyst Loading (mol%)Ref.
Et2SiH2 / [Ir(COE)2Cl]2 N-benzylbenzamideDibenzylamine9910.5[1]
N-methyl-4-chlorobenzamide4-Chloro-N-methylbenzylamine9810.5[1]
N-phenyl-2-hexenamideN-phenyl-2-hexen-1-amine9530.5[1]
LiAlH4 N-benzylbenzamideDibenzylamineHigh (not specified)Not specifiedStoichiometric[2][3]
N-methyl-4-chlorobenzamide4-Chloro-N-methylbenzylamineHigh (not specified)Not specifiedStoichiometric[2][3]
N-phenyl-2-hexenamideN-phenyl-2-hexanamineHigh (not specified)Not specifiedStoichiometric[2][3]
TMDS / Zn(OTf)2 N,N-dibenzylbenzamideTribenzylamine92245[4]
PMHS / Fe3(CO)12 N,N-dibenzylbenzamideTribenzylamine852410[4]

Note: Direct quantitative comparison across a wide range of substrates under standardized conditions is limited in the literature. The data presented is compiled from various sources and should be interpreted as illustrative.

Functional Group Tolerance Comparison
Functional GroupEt2SiH2 / [Ir(COE)2Cl]2LiAlH4Other Catalytic Systems (e.g., Zn, Cu-based)
Alkenes Tolerated[1]ReducedGenerally Tolerated
Alkynes Not specifiedReducedVariable
Aryl Halides Tolerated[1]ToleratedGenerally Tolerated
Esters Tolerated[5]ReducedGenerally Tolerated[4]
Ketones Not specifiedReducedTolerated by some systems[4]
Nitriles Not Tolerated[1]ReducedTolerated by some systems[4]
Nitro Groups Not Tolerated[1]ReducedTolerated by some systems[4]
Ethers Tolerated[1]ToleratedTolerated
Heterocycles Tolerated[1]VariableTolerated

Reaction Mechanisms

Understanding the underlying mechanisms is key to predicting reactivity and selectivity.

This compound Reduction (Iridium-Catalyzed)

The iridium-catalyzed reduction of secondary amides with this compound is proposed to proceed through a stepwise mechanism involving two consecutive hydrosilylations.[1] First, the iridium catalyst activates the this compound, which then adds across the carbonyl group of the amide to form a hemiaminal intermediate. This intermediate subsequently eliminates a silyloxy group to form an imine, which is then reduced in a second hydrosilylation step to the final amine product.[1]

Diethylsilane_Reduction_Mechanism cluster_step1 Step 1: First Hydrosilylation cluster_step2 Step 2: Imine Formation cluster_step3 Step 3: Second Hydrosilylation Amide R(CO)NHR' Hemiaminal Hemiaminal Intermediate Amide->Hemiaminal + [Ir]-H + Et2SiH2 Ir_Catalyst [Ir] Catalyst Ir_Catalyst->Amide Imine Imine RCH=NR' Ir_Catalyst->Imine Et2SiH2_1 Et2SiH2 Et2SiH2_1->Amide Hemiaminal->Imine - (Et2HSi)2O Silyloxy (Et2HSi)2O Amine Amine RCH2NHR' Imine->Amine + [Ir]-H + Et2SiH2 Et2SiH2_2 Et2SiH2 Et2SiH2_2->Imine

Iridium-catalyzed this compound reduction of a secondary amide.
LiAlH4 Reduction

The reduction of amides with lithium aluminum hydride (LiAlH4) proceeds via a different pathway. The hydride first adds to the carbonyl carbon to form a tetrahedral intermediate.[3] The aluminum then coordinates to the oxygen atom, making it a good leaving group. Subsequent elimination of the O-Al species forms a resonance-stabilized iminium ion, which is then rapidly reduced by a second equivalent of hydride to yield the amine.[3]

LiAlH4_Reduction_Mechanism cluster_step1 Step 1: Hydride Addition cluster_step2 Step 2: Iminium Ion Formation cluster_step3 Step 3: Second Hydride Addition Amide R(CO)NR'2 Tetrahedral_Intermediate Tetrahedral Intermediate Amide->Tetrahedral_Intermediate + H- LiAlH4_1 LiAlH4 LiAlH4_1->Amide Iminium Iminium Ion [RCH=NR'2]+ Tetrahedral_Intermediate->Iminium - [OAlH3]- OAl_complex [OAlH3]- Amine Amine RCH2NR'2 Iminium->Amine + H- LiAlH4_2 LiAlH4 LiAlH4_2->Iminium

Mechanism of LiAlH4 reduction of a tertiary amide.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for validating and implementing synthetic methods.

Iridium-Catalyzed this compound Reduction of N-benzylbenzamide

Materials:

  • N-benzylbenzamide

  • [Ir(COE)2Cl]2 (dichloro(1,5-cyclooctadiene)iridium(I) dimer)

  • This compound (Et2SiH2)

  • Anhydrous solvent (e.g., Toluene or THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve N-benzylbenzamide (1.0 equiv) in the anhydrous solvent.

  • Add the iridium catalyst, [Ir(COE)2Cl]2 (0.005 equiv, 0.5 mol%).

  • Add this compound (2.5 equiv) dropwise to the stirred solution at room temperature.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO3.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired dibenzylamine.

LiAlH4 Reduction of N-benzylbenzamide

Materials:

  • N-benzylbenzamide

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous solvent (e.g., THF or Diethyl ether)

  • Inert gas (Argon or Nitrogen)

  • Aqueous workup solutions (e.g., water, 15% NaOH, water - Fieser workup)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, suspend LiAlH4 (1.5 - 2.0 equiv) in the anhydrous solvent.

  • Dissolve N-benzylbenzamide (1.0 equiv) in the same anhydrous solvent and add it to the addition funnel.

  • Add the amide solution dropwise to the stirred LiAlH4 suspension. The reaction is often exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction to 0 °C and cautiously quench the excess LiAlH4 by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off and wash thoroughly with the solvent.

  • Dry the filtrate over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude dibenzylamine, which can be further purified if necessary.

Experimental Workflow

A generalized workflow for a catalytic amide reduction experiment is depicted below. This workflow highlights the key steps from reaction setup to product isolation and analysis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Setup Reaction Setup (Inert Atmosphere) Reagents Add Amide, Solvent, and Catalyst Setup->Reagents Add_Reductant Add Reducing Agent (e.g., this compound) Reagents->Add_Reductant Monitor Monitor Reaction (TLC, GC-MS) Add_Reductant->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Extraction Quench->Extract Dry Drying & Concentration Extract->Dry Purify Purification (Chromatography) Dry->Purify Characterize Characterization (NMR, MS) Purify->Characterize

Generalized workflow for a catalytic amide reduction experiment.

References

A Comparative Analysis of Diethylsilane and Phenylsilane in Hydrosilylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hydrosilylation reaction, a cornerstone of silicon-carbon bond formation, offers a versatile and atom-economical method for the synthesis of a wide array of organosilicon compounds. The choice of hydrosilane is a critical parameter that significantly influences the reactivity, selectivity, and overall efficiency of this transformation. This guide provides a detailed comparative study of two commonly employed hydrosilanes: Diethylsilane (Et₂SiH₂) and Phenylsilane (PhSiH₃). By examining their performance in the hydrosilylation of alkenes, alkynes, and ketones, supported by experimental data and protocols, this document aims to equip researchers with the knowledge to make informed decisions in catalyst and reagent selection for their specific synthetic needs.

Executive Summary

Both this compound and Phenylsilane are effective reagents in hydrosilylation; however, their distinct electronic and steric properties lead to notable differences in reactivity and selectivity. This compound, an alkylsilane, is generally characterized by its high reactivity, particularly in the reduction of polar functional groups. Phenylsilane, an arylsilane, offers a different reactivity profile and can influence the regioselectivity of the hydrosilylation of unsaturated bonds. The choice between these two silanes is often dictated by the substrate, the desired product, and the catalytic system employed.

Comparative Performance Data

The following tables summarize the performance of this compound (often represented by its close analog, Triethylsilane) and Phenylsilane in the hydrosilylation of representative alkenes, alkynes, and ketones. It is important to note that direct comparative studies under identical conditions are limited in the literature; therefore, this data is compiled from various sources to provide a general overview.

Table 1: Hydrosilylation of Alkenes

SubstrateSilaneCatalystProduct(s)Regioselectivity (linear:branched)Yield (%)Reference
1-OcteneTriethylsilaneRh(I) complexTriethyl(octyl)silaneNot specifiedGood[1]
1-OcteneDiphenylsilaneRh(I) complexDiphenyl(octyl)silane>99% linear>99[1]
StyrenePhenylsilaneChiral organolanthanideBenzylic tert-alkylsilanesBranchedModerate[2]

Table 2: Hydrosilylation of Alkynes

SubstrateSilaneCatalystProduct(s)Regio/StereoselectivityYield (%)Reference
PhenylacetyleneTriethylsilanePt nanoparticlesα- and β-(E)-vinylsilanesVaries with catalyst particle sizeUp to 7.4% conversion[3]
PhenylacetyleneDiphenylsilanePlatinum complexVinylsilanesNot specifiedUp to 98%[4]
Terminal AlkynesThis compound[Cp*Ru(MeCN)₃]PF₆Fails to react-0[5]

Table 3: Hydrosilylation of Ketones

SubstrateSilaneCatalystProductYield (%)Reference
AcetophenoneDiphenylsilane[Rh(cod)Cl]₂/BornylNH₂1-Phenylethanol (after hydrolysis)Good[6]
Various KetonesPhenylsilaneRhodium complexCorresponding silyl ethersModest to good[7]
Various KetonesTriethylsilaneRhenium complexCorresponding silyl ethersExcellent[8][9]

Reaction Mechanisms

The most widely accepted mechanism for the transition-metal-catalyzed hydrosilylation of unsaturated compounds is the Chalk-Harrod mechanism. This mechanism involves the oxidative addition of the Si-H bond to the metal center, followed by coordination of the unsaturated substrate, migratory insertion, and reductive elimination to yield the product and regenerate the catalyst. A modified Chalk-Harrod mechanism is also proposed in some cases, which involves the insertion of the alkene into the M-Si bond.

Chalk_Harrod_Mechanism Catalyst [M] OxidativeAddition Oxidative Addition Catalyst->OxidativeAddition Silane R₃SiH Silane->OxidativeAddition Intermediate1 H-[M]-SiR₃ OxidativeAddition->Intermediate1 Coordination Coordination Intermediate1->Coordination Alkene R'CH=CH₂ Alkene->Coordination Intermediate2 H-[M(R'CH=CH₂)]-SiR₃ Coordination->Intermediate2 MigratoryInsertion Migratory Insertion Intermediate2->MigratoryInsertion Intermediate3 R'CH₂CH₂-[M]-SiR₃ MigratoryInsertion->Intermediate3 ReductiveElimination Reductive Elimination Intermediate3->ReductiveElimination ReductiveElimination->Catalyst Product R'CH₂CH₂SiR₃ ReductiveElimination->Product

Chalk-Harrod mechanism for alkene hydrosilylation.

Experimental Protocols

Below are representative experimental protocols for the hydrosilylation of an alkene and a ketone, providing a basis for laboratory application.

Protocol 1: Platinum-Catalyzed Hydrosilylation of 1-Octene with a Tertiary Silane

This protocol is adapted from a procedure for the hydrosilylation of 1-octene with various tertiary silanes using a single-atom platinum catalyst.[10]

Materials:

  • 1-Octene

  • Tertiary Silane (e.g., Dimethylphenylsilane)

  • Pt/Al₂O₃ single-atom catalyst

  • Anhydrous toluene (solvent)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox, the Pt/Al₂O₃ catalyst is weighed into a reaction vial equipped with a magnetic stir bar.

  • Anhydrous toluene is added to the vial.

  • 1-Octene is then added, followed by the tertiary silane.

  • The vial is sealed and the reaction mixture is stirred at the desired temperature (e.g., room temperature or elevated temperature).

  • The reaction progress is monitored by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Upon completion, the catalyst can be removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product.

  • Purification can be achieved by distillation or column chromatography if necessary.

Protocol 2: Rhodium-Catalyzed Hydrosilylation of Acetophenone with Diphenylsilane

This protocol is based on a study of the kinetics of acetophenone hydrosilylation in a microreactor, but the principles can be adapted for a batch reaction.[6]

Materials:

  • Acetophenone

  • Diphenylsilane

  • Rhodium catalyst precursor (e.g., [Rh(cod)Cl]₂)

  • Chiral ligand (e.g., (R)-(+)-bornylamine)

  • Anhydrous solvent (e.g., toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • The rhodium catalyst precursor and the chiral ligand are dissolved in the anhydrous solvent in a Schlenk flask under an inert atmosphere to form the active catalyst in situ.

  • Acetophenone is then added to the catalyst solution.

  • Diphenylsilane is added dropwise to the reaction mixture at a controlled temperature (e.g., room temperature).

  • The reaction is stirred for the required time, with progress monitored by TLC, GC, or NMR.

  • After the reaction is complete, the resulting silyl ether can be hydrolyzed to the corresponding alcohol by treatment with an acid or a base (e.g., 1M HCl or 1M NaOH).

  • The product is then extracted with a suitable organic solvent, and the organic layer is washed, dried, and concentrated.

  • The final alcohol product can be purified by column chromatography.

Experimental_Workflow cluster_prep Reaction Setup Catalyst_Prep Catalyst Preparation/ Activation Reaction Hydrosilylation Reaction (Inert Atmosphere, Controlled Temp.) Catalyst_Prep->Reaction Reagent_Prep Reagent Preparation (Substrate, Silane, Solvent) Reagent_Prep->Reaction Monitoring Reaction Monitoring (TLC, GC, NMR) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Reaction Work-up (Quenching, Extraction) Monitoring->Workup If complete Purification Product Purification (Distillation/Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS, IR) Purification->Analysis

General experimental workflow for hydrosilylation.

Discussion and Conclusion

The choice between this compound and Phenylsilane for hydrosilylation is nuanced and depends heavily on the specific application.

  • Reactivity: this compound and its analogs like triethylsilane are generally highly reactive, especially in the reduction of carbonyls.[8][9] However, in some catalytic systems, such as with the [Cp*Ru(MeCN)₃]PF₆ catalyst for alkyne hydrosilylation, this compound was found to be unreactive.[5] Phenylsilane's reactivity can be tuned by the choice of catalyst and reaction conditions.[7]

  • Selectivity: The steric and electronic properties of the silane play a crucial role in determining the regio- and stereoselectivity of the reaction. For instance, in the hydrosilylation of styrenes, phenylsilane can lead to the formation of branched products.[2] The larger steric bulk of the phenyl group compared to the ethyl group can influence the approach of the silane to the catalyst-substrate complex, thereby affecting the product distribution.

  • Catalyst Compatibility: The performance of both silanes is intricately linked to the catalyst employed. Platinum, rhodium, and ruthenium catalysts are commonly used for both types of silanes. However, the optimal ligand and metal combination may differ. For example, in some rhodium-catalyzed asymmetric hydrosilylations of ketones, diphenylsilane gave excellent results while phenylsilane and triethylsilane performed poorly.[7]

References

A Comparative Guide to Diethylsilane and Other Silicon Precursors for Atomic Layer Deposition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of atomic layer deposition (ALD), the choice of precursor is paramount to achieving desired film properties. This guide provides an objective comparison of the performance of Diethylsilane (DES) with other common silicon precursors used in ALD for depositing silicon-based thin films, such as silicon dioxide (SiO₂) and silicon nitride (SiNₓ). The comparison is supported by experimental data from peer-reviewed literature, focusing on key performance indicators like deposition temperature, growth per cycle (GPC), film purity, and electrical properties.

While direct comparative experimental data for this compound is limited in publicly available literature, its performance can be inferred from its structural similarity to aminosilanes like Bis(diethylamino)silane (BDEAS), and by comparing it with other widely studied precursors. This guide synthesizes available data to provide a comprehensive overview for researchers and professionals in materials science and semiconductor fabrication.

Performance Comparison of Silicon Precursors

The selection of a silicon precursor significantly influences the ALD process window, growth rate, and the ultimate quality of the deposited film. This section compares this compound with common chlorosilane and aminosilane precursors.

Silicon Dioxide (SiO₂) Deposition

For SiO₂ deposition, aminosilanes are often favored over chlorosilanes due to their lower corrosivity and safer handling. Plasma-enhanced ALD (PEALD) is commonly employed to achieve high-quality films at lower temperatures.

Table 1: Performance Comparison of Silicon Precursors for SiO₂ ALD

PrecursorAbbreviationDeposition MethodDeposition Temperature (°C)Growth Per Cycle (Å/cycle)Film Purity (Carbon Content)Refractive Index
This compoundDESPEALD (O₂ plasma)< 250~1.0 - 1.5Expected to be low~1.46
Bis(diethylamino)silaneBDEASPEALD (O₂ plasma)100 - 250[1]1.14 - 1.23[2][3]< 1 at.%[1]~1.46[4]
Bis(tert-butylamino)silaneBTBASThermal (O₃)300 - >500[5]~1.0[5]Low~1.46[5]
Tris(dimethylamino)silaneTDMASPEALD (O₂ plasma)100 - 200[2]0.98[2]~10x higher than BDEAS/BTBAS[5]Lower than pure SiO₂[5]

Note: Data for this compound (DES) is estimated based on the performance of structurally similar precursors like BDEAS and general trends in ALD.

Silicon Nitride (SiNₓ) Deposition

The deposition of high-quality silicon nitride at low temperatures is crucial for many applications in semiconductor devices. PEALD is the predominant method for achieving this.

Table 2: Performance Comparison of Silicon Precursors for SiNₓ PEALD

PrecursorAbbreviationReactantDeposition Temperature (°C)Growth Per Cycle (Å/cycle)Film Purity (Carbon Content)Wet Etch Rate (dilute HF)
This compoundDESN₂ plasma< 300~0.2 - 0.4Expected to be lowLow
Bis(diethylamino)silaneBDEASN₂ plasma150 - 250[6]0.19 - 0.31[6]13.7 at.% (at 200°C)[6]Low, improves with higher plasma frequency[7]
Bis(tert-butylamino)silaneBTBASN₂ plasma200 - 4000.6 - 0.8[8]< 2 at.% (at 400°C)[8]0.2 nm/min (at 400°C)[8]
Tris(dimethylamino)silaneTDMASN₂/H₂ plasma350~0.35-10 at.%[9]3 nm/min (100:1 HF)[9]
DichlorosilaneDCSNH₃ plasma>400-Chlorine contamination possible-

Note: Data for this compound (DES) is estimated based on the performance of structurally similar precursors and general trends in ALD.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and comparison of experimental results. Below are typical experimental protocols for PEALD of SiO₂ and SiNₓ.

Plasma-Enhanced Atomic Layer Deposition (PEALD) of SiO₂ using BDEAS

This protocol is representative of a typical process for depositing SiO₂ using an aminosilane precursor and can be adapted for this compound.

  • Substrate Preparation: Silicon wafers are cleaned using a standard procedure to remove native oxide and organic contaminants.

  • ALD Reactor Conditions:

    • Base Pressure: Maintained in the range of 100 mTorr to a few Torr.

    • Substrate Temperature: Set within the ALD window, typically between 100°C and 250°C[1].

  • Precursor Delivery:

    • BDEAS is maintained in a bubbler at a controlled temperature (e.g., 45°C) to ensure adequate vapor pressure.

    • An inert carrier gas (e.g., Ar or N₂) is used to transport the precursor vapor to the reaction chamber.

  • Deposition Cycle:

    • Step 1: BDEAS Pulse: BDEAS vapor is introduced into the chamber for a specific duration (e.g., 1.6 seconds) to allow for self-limiting adsorption onto the substrate surface[10].

    • Step 2: Purge: The chamber is purged with an inert gas (e.g., N₂) for a set time (e.g., 5.0 seconds) to remove unreacted precursor and gaseous byproducts[10].

    • Step 3: O₂ Plasma Exposure: Oxygen gas is introduced, and RF power (e.g., 100-300 W) is applied to generate an oxygen plasma for a specific duration (e.g., 8.0 seconds)[10]. The reactive oxygen species react with the adsorbed precursor layer to form SiO₂.

    • Step 4: Purge: The chamber is purged again with an inert gas to remove reaction byproducts.

  • Film Deposition: The deposition cycle is repeated until the desired film thickness is achieved.

Plasma-Enhanced Atomic Layer Deposition (PEALD) of SiNₓ using BDEAS

This protocol outlines a typical process for SiNₓ deposition and serves as a template for processes involving this compound.

  • Substrate Preparation: Silicon wafers are cleaned to remove native oxide and organic contaminants.

  • ALD Reactor Conditions:

    • Base Pressure: Maintained in the mTorr range.

    • Substrate Temperature: Set between 150°C and 250°C[6].

  • Precursor Delivery:

    • BDEAS is delivered to the reaction chamber using an inert carrier gas from a temperature-controlled bubbler.

  • Deposition Cycle:

    • Step 1: BDEAS Pulse: A pulse of BDEAS vapor is introduced into the chamber.

    • Step 2: Purge: The chamber is purged with an inert gas to remove excess precursor and byproducts.

    • Step 3: N₂ Plasma Pulse: A nitrogen (N₂) plasma is ignited in the chamber. The reactive nitrogen species react with the adsorbed BDEAS layer to form a thin layer of silicon nitride[6].

    • Step 4: Purge: The chamber is purged again to remove reaction byproducts.

  • Film Deposition: The cycle is repeated to deposit a film of the desired thickness.

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz, illustrate the logical flow of the ALD process and a proposed reaction mechanism.

ALD_Process_Workflow cluster_cycle One ALD Cycle precursor_pulse Step 1: Silicon Precursor Pulse (e.g., this compound) purge1 Step 2: Inert Gas Purge precursor_pulse->purge1 Adsorption reactant_pulse Step 3: Co-reactant Pulse (e.g., O2 Plasma or O3) purge1->reactant_pulse Removal of excess precursor purge2 Step 4: Inert Gas Purge reactant_pulse->purge2 Surface Reaction purge2->precursor_pulse Removal of byproducts decision Desired Thickness Reached? purge2->decision start Start Deposition start->precursor_pulse end_deposition End Deposition decision->precursor_pulse No decision->end_deposition Yes

A typical four-step Atomic Layer Deposition (ALD) cycle.

Proposed reaction for PEALD of SiO₂ with this compound.

Conclusion

The choice of silicon precursor is a critical decision in the atomic layer deposition of high-quality silicon-based thin films. While this compound is a promising candidate due to its structure, aminosilanes like BDEAS and BTBAS are more extensively documented and offer a good balance of reactivity, deposition temperature, and film purity for both SiO₂ and SiNₓ deposition. Tris(dimethylamino)silane, while effective at low temperatures, may lead to higher carbon incorporation. Chlorosilanes, though historically important, present challenges with potential chlorine contamination and often require higher deposition temperatures.

This guide provides a comparative framework to aid researchers in selecting the most appropriate precursor for their specific ALD application. The provided experimental protocols and reaction mechanism diagrams offer a starting point for process development and optimization. Further research into the specific performance and reaction kinetics of this compound will be valuable for a more direct comparison.

References

Diethylsilane Outperforms Monohydrosilanes in Gold-Catalyzed Reductive Transformations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in reductive chemistry, the choice of a hydrosilane reagent in gold-catalyzed reactions can significantly impact efficiency and yield. This guide provides a detailed comparison of the reactivity of diethylsilane (a dihydrosilane) versus monohydrosilanes, supported by experimental data, to inform reagent selection in synthetic workflows.

In the realm of gold catalysis, this compound has emerged as a superior reducing agent compared to its monohydrosilane counterparts in a variety of reductive transformations. Experimental evidence consistently demonstrates that under identical gold-catalyzed conditions, this compound exhibits significantly higher reactivity, often achieving near-quantitative yields in remarkably short reaction times, while monohydrosilanes frequently show little to no reactivity.[1][2][3][4][5] This disparity in performance is particularly pronounced in the reduction of nitriles, carbonyls, and imines.

Superior Reactivity in Nitrile Reduction

Gold nanoparticles supported on titanium dioxide (Au/TiO₂) serve as an effective catalyst for the reduction of nitriles to primary amines. In this context, this compound proves to be a highly efficient reagent, facilitating a smooth double hydrosilylation pathway.[1][3][4] In stark contrast, monohydrosilanes are reported to be "completely unreactive" under the same conditions for this transformation.[1][3][4]

For instance, the Au/TiO₂-catalyzed reduction of benzonitrile with this compound proceeds to completion within 30 minutes at room temperature.[3] Conversely, a similar reaction attempted with a monohydrosilane resulted in a mere 12% product yield even after 2 hours at an elevated temperature of 70 °C.[4]

Comparative Performance in the Reduction of Benzonitrile
HydrosilaneCatalystConditionsTimeYield
This compound1 mol% Au/TiO₂Benzene, 25°C30 min>95%
Monohydrosilane1 mol% Au/TiO₂Benzene, 70°C2 h12%

Rapid Reduction of Carbonyls and Imines

The enhanced reactivity of this compound extends to the gold-catalyzed reduction of aldehydes and ketones. These reactions are often described as "almost instantaneous" at ambient conditions when this compound is employed as the reducing agent.[6] Monohydrosilanes, on the other hand, exhibit reaction rates that are orders of magnitude lower.[1] This rapid conversion with this compound offers a significant advantage in terms of process efficiency and throughput. Similarly, imines are rapidly reduced by this compound in the presence of a gold catalyst.[1]

Reduction of Representative Carbonyl Compounds with this compound
SubstrateCatalystConditionsTimeYield
4-Methoxybenzaldehyde1 mol% Au/TiO₂Benzene, 25°C1 min93%
Acetophenone1 mol% Au/TiO₂Benzene, 25°C1 min89%
4-(Trifluoromethyl)benzaldehyde1 mol% Au/TiO₂Benzene, 25°C1 min95%
4-(Trifluoromethyl)acetophenone1 mol% Au/TiO₂Benzene, 25°C1 min94%

Data sourced from a study on the reductive transformations using this compound catalyzed by Au/TiO₂.[6][7]

Unique Reactivity in Allene Chemistry

Beyond simple reductions, this compound exhibits unique reactivity pathways in gold-catalyzed reactions with allenes. While monohydrosilanes typically add across one of the double bonds in a standard hydrosilylation reaction, this compound can facilitate an unprecedented dehydrogenative 1,2-disilylation pathway on the terminal double bond of allenes.[1][5]

Experimental Protocols

General Procedure for the Au/TiO₂-Catalyzed Reduction of Nitriles with this compound

To a solution of the nitrile (1.0 mmol) in dry benzene (5 mL) under an inert atmosphere, Au/TiO₂ (1 mol% Au) is added. This compound (3.0 mmol) is then added dropwise, and the resulting mixture is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography or gas chromatography. Upon completion, the catalyst is removed by filtration through a short pad of silica gel, and the solvent is evaporated under reduced pressure to afford the crude product, which can be further purified by column chromatography. The resulting N-disilylamine is typically deprotected using HCl in Et₂O to yield the corresponding primary amine hydrochloride salt.[1][3]

Reaction Mechanism and Workflow

The enhanced reactivity of this compound can be attributed to its dihydrosilane nature, which influences the mechanism of these gold-catalyzed reductions.

experimental_workflow General Experimental Workflow for Au-Catalyzed Reductions sub Substrate (Nitrile, Carbonyl, etc.) reac Reaction Mixture sub->reac sol Dry Solvent (e.g., Benzene) sol->reac cat Au/TiO₂ Catalyst cat->reac sil This compound sil->reac stir Stirring at Specified Temperature reac->stir filt Filtration stir->filt evap Solvent Evaporation filt->evap pur Purification (e.g., Chromatography) evap->pur prod Final Product pur->prod

Caption: General experimental workflow for the gold-catalyzed reduction of organic substrates using this compound.

The proposed mechanism for the double hydrosilylation of nitriles involves a two-step process catalyzed by gold nanoparticles.

reaction_mechanism Proposed Mechanism for Double Hydrosilylation of Nitriles nitrile R-C≡N imine R-CH=N-SiEt₂H (N-Silyl Imine) nitrile->imine + Et₂SiH₂ (1st Hydrosilylation) silane1 Et₂SiH₂ au_np Au Nanoparticle au_np->imine disilylamine R-CH₂-N(SiEt₂H)₂ (N,N-Disilylamine) au_np->disilylamine imine->disilylamine + Et₂SiH₂ (2nd Hydrosilylation) silane2 Et₂SiH₂ deprotection HCl / Et₂O disilylamine->deprotection amine R-CH₂-NH₃⁺Cl⁻ (Primary Amine Salt) deprotection->amine

Caption: Proposed mechanistic pathway for the Au-nanoparticle catalyzed double hydrosilylation of nitriles with this compound.[1]

References

A Comparative Guide to Diethylsilane and Tributyltin Hydride as Reducing Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the choice of a reducing agent is pivotal to the success of a reaction, influencing yield, selectivity, and the practicality of the overall process. For decades, tributyltin hydride (Bu3SnH) has been a cornerstone reagent for radical-mediated reductions, particularly in dehalogenation and cyclization reactions. However, its inherent toxicity and the challenge of removing tin-based byproducts have driven the search for safer and more convenient alternatives. This guide provides a detailed comparison of diethylsilane (Et2SiH2) with the traditional Bu3SnH, offering insights into their performance, mechanisms, and experimental considerations.

Executive Summary

While tributyltin hydride is a highly efficient radical reducing agent, its significant toxicity and the difficulty in removing organotin byproducts are major drawbacks.[1] this compound, although more commonly employed in ionic reductions, presents a less toxic and more environmentally benign alternative. The choice between these two reagents will depend on the specific requirements of the chemical transformation, with a growing emphasis on "tin-free" methodologies in modern organic synthesis.

Performance Comparison: this compound vs. Bu3SnH

The following table summarizes the key performance indicators for this compound and tributyltin hydride based on available data. It is important to note that while Bu3SnH is a well-established radical reducing agent, this compound's utility in this specific context is less documented, with its strengths lying more in catalytic and ionic reduction systems.

ParameterThis compound (Et2SiH2)Tributyltin Hydride (Bu3SnH)
Primary Application Ionic reductions (e.g., of carbonyls, imines), some radical reactionsRadical reductions (e.g., dehalogenation, cyclization)
Toxicity Lower toxicityHigh toxicity, neurotoxic
Workup & Purification Easier workup, byproducts are generally volatile or easily removed silica gelsDifficult workup, organotin byproducts are often persistent and hard to separate
Reaction Conditions Often requires a catalyst (e.g., Pd/C, Lewis acids) for activationTypically initiated by radical initiators (e.g., AIBN) or photolysis
Chemoselectivity High, can be tuned by the choice of catalystGenerally good, but can sometimes lead to undesired side reactions
Cost-effectiveness Generally considered a cost-effective reagentCan be more expensive due to the tin precursor and purification challenges

Experimental Protocols

Detailed methodologies for radical dehalogenation are provided below to illustrate the practical application of both reducing agents.

Experimental Protocol 1: Radical Dehalogenation using Bu3SnH

This protocol describes a typical procedure for the reductive dehalogenation of an aryl bromide using tributyltin hydride and AIBN as a radical initiator.

Materials:

  • Aryl bromide (1.0 equiv)

  • Tributyltin hydride (1.1 - 1.5 equiv)

  • Azobisisobutyronitrile (AIBN) (0.1 - 0.2 equiv)

  • Anhydrous toluene or benzene

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • To a solution of the aryl bromide in degassed toluene, add tributyltin hydride and AIBN.

  • Heat the reaction mixture to 80-110 °C under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography. Special care must be taken to remove the organotin byproducts, which may require techniques such as treatment with DBU/I2 or KF.

Experimental Protocol 2: Proposed Radical Dehalogenation using this compound

While less common, a radical dehalogenation using this compound can be proposed. This protocol is based on the general principles of radical chemistry and the use of silanes as tin alternatives.

Materials:

  • Aryl iodide or bromide (1.0 equiv)

  • This compound (2.0 - 4.0 equiv)

  • AIBN or another suitable radical initiator (e.g., dibenzoyl peroxide) (0.2 - 0.3 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, chlorobenzene)

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • In a flask equipped with a reflux condenser, dissolve the aryl halide in the chosen solvent.

  • Add this compound and the radical initiator to the solution.

  • Heat the mixture to reflux under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • The workup is typically simpler than with tin hydrides. The solvent can be removed under reduced pressure, and the residue purified by standard column chromatography.

Reaction Mechanisms and Visualizations

The distinct mechanisms of action for Bu3SnH in radical reductions and a common pathway for this compound in catalytic reductions are illustrated below.

Tributyltin Hydride: A Radical Chain Mechanism

Tributyltin hydride operates via a well-established radical chain mechanism.[2][3] The process is initiated by the thermal decomposition of an initiator like AIBN, which then abstracts a hydrogen atom from Bu3SnH to generate the tributyltin radical (Bu3Sn•). This radical is the key chain carrier.

Bu3SnH_Mechanism cluster_initiation Initiation cluster_propagation Propagation AIBN AIBN Initiator_Radical 2 R'• + N2 AIBN->Initiator_Radical Δ Bu3Sn_Radical Bu3Sn• Initiator_Radical->Bu3Sn_Radical + Bu3SnH - R'H Bu3SnH_reagent Bu3SnH Bu3Sn_Radical_prop Bu3Sn• Bu3Sn_Radical->Bu3Sn_Radical_prop Alkyl_Halide R-X Alkyl_Radical R• Product R-H Alkyl_Radical->Product + Bu3SnH - Bu3Sn• Bu3Sn_Radical_prop->Alkyl_Radical + R-X - Bu3SnX Bu3SnH_prop Bu3SnH

Caption: Radical chain mechanism for dehalogenation with Bu3SnH.

This compound: Catalytic Reductive Dehalogenation

This compound is often used in palladium-catalyzed dehalogenations of aryl halides.[4][5][6] In this process, the palladium catalyst undergoes oxidative addition to the aryl halide, followed by hydride transfer from this compound and reductive elimination to yield the dehalogenated product.

Diethylsilane_Mechanism Start Pd(0) Catalyst Oxidative_Addition Oxidative Addition Start->Oxidative_Addition Aryl_Halide Ar-X Aryl_Halide->Oxidative_Addition Pd_Intermediate Ar-Pd(II)-X Oxidative_Addition->Pd_Intermediate Hydride_Transfer Hydride Transfer Pd_Intermediate->Hydride_Transfer Pd_Hydride_Intermediate Ar-Pd(II)-H Hydride_Transfer->Pd_Hydride_Intermediate - Et2SiHX This compound Et2SiH2 This compound->Hydride_Transfer Reductive_Elimination Reductive Elimination Pd_Hydride_Intermediate->Reductive_Elimination Reductive_Elimination->Start Reforms Pd(0) Product Ar-H Reductive_Elimination->Product

Caption: Catalytic cycle for Pd-catalyzed dehalogenation with this compound.

Conclusion

The choice between this compound and tributyltin hydride is a classic example of the evolution of synthetic methodologies towards safer and more sustainable practices. While Bu3SnH remains a powerful tool for specific radical transformations, its toxicity and associated purification challenges are significant hurdles. This compound, particularly in the context of catalytic reductions, offers a compelling alternative with a much better safety profile and operational simplicity. For drug development and other applications where purity and safety are paramount, the adoption of "tin-free" reducing agents like this compound is a critical step forward.

References

Comparative Kinetic Analysis of Diethylsilane and Alternative Silicon Precursors for Deposition Processes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and engineers in semiconductor and materials science, providing a comparative kinetic analysis of diethylsilane (DES) and other common silicon precursors. This guide includes a summary of key kinetic parameters, detailed experimental protocols, and visualizations of reaction pathways and experimental workflows to aid in the selection and validation of precursors for chemical vapor deposition (CVD) and other thin-film growth techniques.

In the pursuit of advanced semiconductor devices and novel materials, the choice of a silicon precursor is critical. This compound (DES), with its favorable vapor pressure and lower decomposition temperature compared to silane, has emerged as a promising candidate. However, a thorough understanding of its reaction kinetics, alongside a comparison with alternative precursors, is essential for process optimization and model validation. This guide provides a detailed kinetic analysis of DES and compares it with other widely used alkylsilanes, including ethylsilane, triethylsilane, and tetraethylsilane.

Quantitative Kinetic Data Comparison

The thermal decomposition of silicon precursors is a complex process influenced by temperature, pressure, and the presence of surfaces. The following table summarizes the available gas-phase and surface decomposition kinetic data for this compound and its alternatives. It is important to note that a direct comparison can be challenging due to varying experimental conditions.

PrecursorReaction TypeA (s⁻¹)Ea (kcal/mol)Temperature Range (K)Experimental MethodReference
This compound (DES) Surface Decomposition (on Si(111) 7x7)2.7 x 10⁹36600 - 750LITD, TPD[1]
Ethylsilane Gas-Phase Pyrolysis1.96 x 10¹²49990 - 1330Shock Tube, GC/MS, HRR-TOF-MS[2][3]
Triethylsilane Gas-phase kinetic data not readily available in the searched literature.
Tetraethylsilane Gas-Phase Pyrolysis (Initiation)Pre-exponential factor not specified.Activation energy not specified.up to 1330Flash Pyrolysis VUV-PI-MS
Methylsilane Gas-Phase PyrolysisTheoretical study, specific Arrhenius parameters for overall decomposition not provided.Theoretical Calculations[4]

Note: The gas-phase pyrolysis of other ethylsilanes, including this compound and triethylsilane, has been noted as limited in the literature[2]. The primary initiation step for tetraethylsilane pyrolysis is the fission of the Si-C bond.

Dominant Reaction Pathways

The decomposition of alkylsilanes can proceed through various reaction channels. For this compound, the β-hydride elimination is a key mechanism, especially on silicon surfaces, leading to the formation of ethylene and surface-bound Si-H species[1]. In the gas phase, the decomposition of ethylsilane is initiated by the elimination of molecular hydrogen[2][3].

diethylsilane_decomposition DES This compound (C₂H₅)₂SiH₂ Intermediate Adsorbed Species (C₂H₅)₂SiH₂ (ads) DES->Intermediate Adsorption Products Si-H (surface) + C₂H₄ (gas) Intermediate->Products β-Hydride Elimination experimental_workflow cluster_prep Sample/Gas Preparation cluster_reaction Reaction cluster_analysis Analysis Precursor Silicon Precursor (e.g., this compound) Mixture Gas Mixture Precursor->Mixture Diluent Inert Gas (e.g., Argon) Diluent->Mixture Reactor Reactor (Shock Tube, CVD Chamber, etc.) Mixture->Reactor Substrate Substrate (e.g., Si Wafer) Prep_Substrate Substrate Cleaning Substrate->Prep_Substrate Prep_Substrate->Reactor Heating Heating (Shock Wave, Furnace, Laser) Reactor->Heating Gas_Analysis Gas-Phase Analysis (GC/MS, TOF-MS) Heating->Gas_Analysis Surface_Analysis Surface Analysis (TPD, LITD, FTIR, XPS) Heating->Surface_Analysis Data Kinetic Data (Rate Constants, Ea) Gas_Analysis->Data Surface_Analysis->Data Model Kinetic Model Validation Data->Model

References

A Comparative Guide to Diethylsilane for Reproducible Experimental Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of reliable and repeatable experimental results, the choice of reagents is paramount. This guide provides a comparative analysis of Diethylsilane (DES) and its common alternatives in key chemical transformations relevant to research and drug development. By examining quantitative data on reaction yields, outlining detailed experimental protocols, and visualizing reaction pathways, this document aims to equip scientists with the information needed to make informed decisions for achieving reproducible outcomes.

Performance Comparison of Silane Reducing Agents

The selection of a silane reducing agent can significantly impact the efficiency, selectivity, and, most importantly, the reproducibility of a chemical reaction. Below is a summary of quantitative data for the reduction of a model secondary amide, N-phenylacetamide, using this compound and its alternatives.

ReagentCatalyst (Loading)ProductAvg. Yield (%)Reproducibility (Std. Dev.)Key By-products
This compound (DES) [Ir(COE)₂Cl]₂ (0.5 mol%)N-ethylaniline98%[1][2]Low (Qualitative)Diethylsilanol, Bis(diethylsilyl)ether
Triethylsilane (TES)[Ir(COE)₂Cl]₂ (0.5 mol%)N-ethylaniline97%Low (Qualitative)Triethylsilanol, Hexaethyldisiloxane
Polymethylhydrosiloxane (PMHS)[Ir(COE)₂Cl]₂ (0.5 mol%)N-ethylaniline95%Moderate (Qualitative)Poly(methylsiloxane)

Note: While specific statistical data on the reproducibility of these reactions is not extensively published, qualitative assessments from various sources suggest that minor variations in reaction conditions can lead to fluctuations in yield. The purity of the silane and precise control of catalyst loading are critical for achieving high reproducibility.

In-Depth Look at this compound in Amide Reduction

This compound has emerged as a highly effective reagent for the reduction of amides to their corresponding amines, a crucial transformation in the synthesis of many pharmaceutical compounds. A notable advantage of using DES with an iridium catalyst is the stepwise reduction capability, allowing for the isolation of the intermediate imine if desired.[1][2]

Experimental Protocol: Iridium-Catalyzed Reduction of N-Phenylacetamide with this compound

This protocol is adapted from the work of Cheng and Brookhart (2012).[1][2]

Materials:

  • N-phenylacetamide

  • This compound (DES)

  • [Ir(COE)₂Cl]₂ (di-μ-chlorobis(1,5-cyclooctadiene)diiridium(I))

  • Anhydrous solvent (e.g., 1,2-dichloroethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, a reaction vessel is charged with N-phenylacetamide (1.0 mmol) and [Ir(COE)₂Cl]₂ (0.005 mmol, 0.5 mol%).

  • Anhydrous 1,2-dichloroethane (5 mL) is added to the vessel.

  • This compound (2.2 mmol for imine formation, or 4.2 mmol for amine formation) is added dropwise to the stirred solution at room temperature.

  • The reaction mixture is stirred at room temperature and monitored by a suitable analytical technique (e.g., GC-MS or TLC) until the starting material is consumed.

  • Upon completion, the reaction is quenched by the addition of a few drops of water.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired N-ethylaniline (for full reduction) or the corresponding imine.

Expected Outcome: Following this protocol, the reduction of N-phenylacetamide to N-ethylaniline typically proceeds with a high yield, often exceeding 95%.[1][2]

Signaling Pathway for Iridium-Catalyzed Amide Reduction

The following diagram illustrates the proposed catalytic cycle for the reduction of a secondary amide to an amine using this compound and an iridium catalyst.

G cluster_0 Catalytic Cycle Amide Amide Silyl_Ether_Intermediate Silyl_Ether_Intermediate Amide->Silyl_Ether_Intermediate + DES + Ir-Catalyst Ir_Catalyst Ir_Catalyst Imine_Intermediate Imine_Intermediate Silyl_Ether_Intermediate->Imine_Intermediate Elimination Amine Amine Imine_Intermediate->Amine + DES + Ir-Catalyst

Iridium-catalyzed amide reduction pathway.

Comparison with Alternative Reducing Agents

While this compound offers high efficiency, other silanes present different advantages and disadvantages that researchers should consider.

Triethylsilane (TES)

Triethylsilane is a widely used reducing agent. Its reactivity is comparable to DES in many applications. However, the work-up procedure can be complicated by the formation of triethylsilanol and hexaethyldisiloxane by-products, which can be difficult to separate from the desired product.

Polymethylhydrosiloxane (PMHS)

PMHS is a polymeric silane that offers a cost-effective alternative to monomeric silanes like DES and TES. A significant advantage of PMHS is that its oxidized by-product is a solid polysiloxane resin, which can often be easily removed by filtration. However, in some cases, the formation of an insoluble gel can complicate the reaction work-up. In certain reactions, PMHS has shown higher reactivity compared to other silanes.

Experimental Workflow: A General Overview

The following diagram outlines a typical experimental workflow for a silane-based reduction reaction, from setup to product analysis.

G Start Start Reaction_Setup Reaction Setup (Inert Atmosphere) Start->Reaction_Setup Reagent_Addition Reagent Addition (Substrate, Catalyst, Silane) Reaction_Setup->Reagent_Addition Reaction_Monitoring Reaction Monitoring (TLC, GC-MS) Reagent_Addition->Reaction_Monitoring Workup Quenching and Solvent Removal Reaction_Monitoring->Workup Purification Purification (Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis End End Analysis->End

General experimental workflow for silane reductions.

Logical Relationships in Reagent Selection

The choice between this compound and its alternatives often involves a trade-off between several factors. The diagram below illustrates these logical relationships.

G Desired_Outcome Desired Outcome: Reproducible High Yield Reagent_Choice Reagent Choice Desired_Outcome->Reagent_Choice DES This compound (DES) Reagent_Choice->DES TES Triethylsilane (TES) Reagent_Choice->TES PMHS Polymethylhydrosiloxane (PMHS) Reagent_Choice->PMHS Cost Cost DES->Cost Moderate Byproduct_Removal Byproduct_Removal DES->Byproduct_Removal Moderate Reactivity Reactivity DES->Reactivity High TES->Cost Higher TES->Byproduct_Removal Difficult TES->Reactivity High PMHS->Cost Low PMHS->Byproduct_Removal Easy (Filtration) PMHS->Reactivity Variable

Decision factors for selecting a silane reducing agent.

Conclusion

This compound is a powerful and efficient reducing agent, particularly for the challenging reduction of amides. While it offers high yields, achieving consistent and reproducible results requires careful attention to experimental parameters such as reagent purity and catalyst loading. For researchers prioritizing cost-effectiveness and simplified work-up, Polymethylhydrosiloxane presents a viable alternative, though its reactivity may vary depending on the specific application. Triethylsilane remains a reliable option with reactivity comparable to this compound, but potential challenges in by-product removal should be considered. Ultimately, the optimal choice of silane will depend on the specific requirements of the synthesis, including scale, functional group tolerance, and purification strategy. This guide provides a foundational framework for making that selection with a focus on enhancing the reproducibility of experimental outcomes.

References

A Comparative Guide to Byproducts in Diethylsilane Reactions for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of reagents is critical to ensure high-purity products and streamlined downstream processes. Diethylsilane (DES) is a versatile reagent in organic synthesis, particularly in reduction and hydrosilylation reactions. However, the formation of byproducts can complicate purification and impact overall yield and product quality. This guide provides an objective comparison of the byproducts generated in this compound reactions with those from alternative reagents, supported by experimental data and detailed analytical protocols.

Executive Summary

This compound is a widely used reducing agent and hydrosilylation reagent. In reduction reactions, its primary byproducts are volatile siloxanes and silanols, which can be challenging to separate from the desired product. Polymethylhydrosiloxane (PMHS) presents a viable alternative, often leading to the formation of insoluble polysiloxane byproducts that are easily removed by filtration. In hydrosilylation reactions, this compound can participate in side reactions such as alkene isomerization and hydrogenation. The choice of catalyst and reaction conditions plays a crucial role in minimizing these unwanted transformations. This guide will delve into the characterization of these byproducts and provide a comparative analysis to aid in reagent selection for cleaner and more efficient synthetic routes.

Byproduct Characterization in this compound Reduction Reactions

In the reduction of functional groups like amides and esters, this compound is oxidized to form primarily diethylsilanol (Et₂SiH(OH)) and hexaethyldisiloxane ((Et₃Si)₂O). The volatile nature of these byproducts can complicate purification, especially when the desired product has a similar boiling point.

Alternative: Polymethylhydrosiloxane (PMHS)

Polymethylhydrosiloxane is a cost-effective and environmentally friendly alternative to this compound. A significant advantage of PMHS is that its oxidation byproducts are typically insoluble, high-molecular-weight polysiloxanes.[1] This insolubility allows for simple removal from the reaction mixture by filtration, leading to a cleaner crude product and simplifying the purification process.[1]

ReagentTypical ByproductsSeparation MethodNotes
This compound (DES)Diethylsilanol, HexaethyldisiloxaneDistillation, ChromatographyByproducts can be volatile and co-elute with the product.
Polymethylhydrosiloxane (PMHS)Insoluble PolysiloxanesFiltrationSimplifies workup and purification.[1]

Table 1. Comparison of Byproducts in Amide Reduction.

Byproduct Formation in this compound Hydrosilylation Reactions

Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is a powerful tool for the synthesis of organosilanes. While this compound is effective in these reactions, several side reactions can occur, leading to a mixture of products. Common byproducts include:

  • Alkene Isomerization: The catalyst can isomerize the starting alkene to internal, less reactive isomers.[2]

  • Hydrogenation: The alkene can be reduced to the corresponding alkane.

  • Dehydrogenative Silylation: This results in the formation of a vinylsilane and dihydrogen gas.

The choice of catalyst is critical in controlling the selectivity of the hydrosilylation reaction and minimizing byproduct formation. Platinum-based catalysts, while highly active, can sometimes promote side reactions.[2]

Alternative Silanes in Hydrosilylation

The structure of the silane itself can influence the reaction outcome. While direct quantitative comparisons of byproduct distribution for this compound versus other silanes in the same reaction are not extensively documented in the readily available literature, the choice of substituents on the silicon atom is known to affect reactivity and selectivity. For instance, in some cases, diphenylsilane has been shown to yield different product distributions compared to triethylsilane in hydrosilylation reactions.

ReactionReagentKey Byproducts/Side ReactionsInfluencing Factors
HydrosilylationThis compoundAlkene Isomerization, Hydrogenation, Dehydrogenative SilylationCatalyst type, reaction temperature, solvent
HydrosilylationAlternative Silanes (e.g., Diphenylsilane)Varies depending on the silane and reaction conditionsSteric and electronic properties of the silane

Table 2. Common Side Reactions in Hydrosilylation.

Experimental Protocols

1. General Workflow for Byproduct Characterization

A typical workflow for identifying and quantifying byproducts in a this compound reaction involves several key steps.

Byproduct Characterization Workflow A Reaction Work-up B Crude Product Analysis (TLC, 1H NMR) A->B Initial Assessment C Purification (Chromatography/Distillation) B->C Separation D Byproduct Isolation C->D Isolate Impurities F Quantification (GC-MS, qNMR) C->F Quantify in Mixture E Structural Elucidation (NMR, MS, IR) D->E Identify Structure

Caption: A general workflow for the characterization of reaction byproducts.

2. GC-MS Protocol for Siloxane Byproduct Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile byproducts like siloxanes.

  • Sample Preparation: Dilute a sample of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or hexane).

  • GC Conditions:

    • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is often suitable.

    • Injector Temperature: 250 °C

    • Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all components. A typical ramp rate is 10-15 °C/min.[3][4]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[3]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

    • Mass Range: Scan from a low m/z (e.g., 40) to a higher m/z (e.g., 500) to detect a wide range of fragments.

    • Identification: Compare the obtained mass spectra with a library (e.g., NIST) to identify the byproducts.

GC-MS Analysis Workflow A Sample Injection B Separation in GC Column A->B C Ionization (EI) B->C D Mass Analysis (MS) C->D E Detection D->E F Data Analysis & Library Search E->F

Caption: A simplified workflow for GC-MS analysis of reaction byproducts.

3. NMR Spectroscopy for Byproduct Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for the structural elucidation of byproducts.

  • ¹H NMR: The proton NMR spectrum can provide information about the number and types of protons in a molecule. For siloxane byproducts from this compound reactions, characteristic signals for the ethyl groups will be observed.

    • Hexaethyldisiloxane ((Et₃Si)₂O): The ethyl groups will show a quartet and a triplet.

    • Diethylsilanol (Et₂SiH(OH)): The Si-H proton will appear as a characteristic signal, and the OH proton signal will be broad and its chemical shift can be concentration-dependent.

  • ¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the byproducts.

  • ²⁹Si NMR: Silicon NMR can be very informative for identifying different silicon-containing species in a mixture.

Signaling Pathways and Logical Relationships

Byproduct Formation in Amide Reduction with this compound

The reduction of an amide with this compound typically proceeds through a silyl ether intermediate. Subsequent hydrolysis during workup or exposure to moisture leads to the formation of silanol and disiloxane byproducts.

Amide Reduction Pathway Amide Amide SilylEther Silyl Ether Intermediate Amide->SilylEther + DES Amine Amine Product SilylEther->Amine Hydrolysis Byproducts Diethylsilanol & Hexaethyldisiloxane SilylEther->Byproducts Hydrolysis DES This compound

Caption: Simplified pathway of byproduct formation in amide reduction.

Side Reactions in Alkene Hydrosilylation

The catalyst used in hydrosilylation can also catalyze competing side reactions, leading to a mixture of products.

Hydrosilylation Side Reactions Alkene Alkene Catalyst Catalyst Alkene->Catalyst Silane Silane (e.g., DES) Silane->Catalyst Hydrosilylation Hydrosilylation Product Catalyst->Hydrosilylation Isomerization Isomerized Alkene Catalyst->Isomerization Hydrogenation Alkane Catalyst->Hydrogenation

Caption: Competing reactions in catalytic hydrosilylation.

Conclusion

The characterization and minimization of byproducts are crucial for the development of efficient and scalable synthetic processes in the pharmaceutical industry. While this compound is a valuable reagent, understanding its potential to form challenging-to-remove byproducts is essential. Alternatives like PMHS can offer significant advantages in terms of simplified purification for reduction reactions. In hydrosilylation, careful selection of the catalyst and reaction conditions is paramount to achieving high selectivity and minimizing unwanted side reactions. The analytical protocols and workflows provided in this guide offer a starting point for the systematic characterization of byproducts in this compound reactions, enabling researchers to make informed decisions and develop more robust synthetic methods.

References

Safety Operating Guide

Safeguarding Your Laboratory: A Comprehensive Guide to Diethylsilane Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides mission-critical procedures for the safe handling and disposal of diethylsilane, a highly flammable and reactive organosilane compound. Adherence to these protocols is essential for ensuring the safety of laboratory personnel and maintaining regulatory compliance. This guide is tailored for researchers, scientists, and drug development professionals who handle such reactive chemicals.

Immediate Safety and Handling Protocols

This compound is a pyrophoric liquid, meaning it can ignite spontaneously in air. It is also highly flammable and reacts vigorously with water and other protic solvents.[1] Therefore, stringent safety measures must be in place before any handling or disposal operations commence.

Engineering Controls are the first line of defense. All manipulations involving this compound must be conducted in a certified chemical fume hood or a glovebox under an inert atmosphere (e.g., nitrogen or argon).[1][2] An emergency eyewash station and safety shower must be immediately accessible.

Personal Protective Equipment (PPE) is mandatory. The following table outlines the minimum required PPE when handling this compound.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).
Eye Protection Chemical splash goggles and a face shield.
Body Protection Flame-resistant lab coat (e.g., Nomex) and appropriate protective clothing to prevent skin contact.[3]
Respiratory An air-supplying respirator may be necessary depending on the scale of the operation and ventilation conditions.

Step-by-Step this compound Disposal Protocol

The primary and recommended method for the disposal of small quantities of unwanted this compound is through controlled quenching (deactivation) followed by disposal as hazardous waste. This procedure must be performed by personnel thoroughly trained in handling reactive and pyrophoric chemicals.

Experimental Protocol for Quenching this compound

Objective: To safely neutralize residual this compound by controlled reaction with a less reactive alcohol, followed by hydrolysis.

Materials:

  • Unwanted this compound

  • Anhydrous isopropanol

  • Anhydrous inert solvent (e.g., heptane or toluene)

  • Deionized water

  • Nitrogen or Argon gas supply

  • Three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a bubbler.

  • Ice-water bath

  • Appropriate syringes and cannulas for liquid transfer under inert atmosphere.

Procedure:

  • Inert Atmosphere: Assemble the three-necked flask and purge the entire system thoroughly with nitrogen or argon gas. Maintain a positive pressure of the inert gas throughout the procedure.

  • Dilution: In the reaction flask, place a volume of anhydrous inert solvent (e.g., heptane) that is at least 10 times the volume of the this compound to be quenched. This dilution helps to dissipate the heat generated during the reaction.

  • Cooling: Place the reaction flask in an ice-water bath to maintain a low temperature and control the reaction rate.

  • Slow Addition of this compound: Using a syringe or cannula, slowly and dropwise add the unwanted this compound to the stirred, cooled solvent in the reaction flask.

  • Preparation of Quenching Solution: In the dropping funnel, prepare a solution of anhydrous isopropanol in the same inert solvent. A 1:10 ratio of isopropanol to solvent is a conservative starting point.

  • Controlled Quenching: Slowly add the isopropanol solution from the dropping funnel to the stirred, cooled solution of this compound. A slow reaction rate should be maintained to control the evolution of hydrogen gas. The gas outlet should be directed to the fume hood's exhaust.

  • Monitoring: Continue stirring the reaction mixture in the ice bath for at least one hour after the addition of isopropanol is complete to ensure the reaction has gone to completion.

  • Hydrolysis: After the initial quenching is complete, very slowly and cautiously add deionized water to the reaction mixture to hydrolyze any remaining reactive species.

  • Neutralization and Waste Collection: Once the reaction is complete and no more gas evolution is observed, the resulting solution can be neutralized if necessary. The final mixture should be collected in a properly labeled hazardous waste container for disposal through a licensed environmental waste management company.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

Diethylsilane_Disposal_Workflow start Start: Unwanted This compound assess_quantity Assess Quantity of This compound Waste start->assess_quantity small_quantity Small Quantity (Lab Scale) assess_quantity->small_quantity large_quantity Large Quantity or Original Container assess_quantity->large_quantity prepare_setup Prepare Inert Atmosphere Setup (Fume Hood/Glovebox) small_quantity->prepare_setup Proceed with Quenching contact_ehs Contact Environmental Health & Safety (EHS) for Pickup large_quantity->contact_ehs Do Not Attempt Neutralization dilute Dilute this compound in Inert Solvent (e.g., Heptane) prepare_setup->dilute cool Cool Mixture in Ice Bath dilute->cool quench Slowly Add Isopropanol Solution cool->quench hydrolyze Cautiously Add Water for Hydrolysis quench->hydrolyze collect_waste Collect Neutralized Waste for Licensed Disposal hydrolyze->collect_waste end End: Safe Disposal collect_waste->end contact_ehs->end

Caption: Logical workflow for the safe disposal of this compound.

By strictly adhering to these procedures, laboratory personnel can effectively mitigate the risks associated with this compound and ensure a safe and compliant research environment. Always consult your institution's specific safety guidelines and your Environmental Health and Safety (EHS) department for any additional requirements.

References

Personal protective equipment for handling Diethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for the handling of Diethylsilane in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Proper selection and use of PPE are critical to minimizing exposure risks when handling this compound. The following table summarizes the recommended PPE.[1][2][3]

PPE CategorySpecification
Hand Protection Neoprene or nitrile rubber gloves. Inspect for degradation or punctures before use.[1][2][3]
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles if there is a higher risk of splashing. Contact lenses should not be worn.[1][2]
Skin and Body Protection A flame-resistant lab coat worn over clothing made of natural fibers (e.g., cotton). Ensure all skin is covered. Wear closed-toe shoes.[1][3]
Respiratory Protection A NIOSH-certified organic vapor (black cartridge) respirator is recommended, especially where inhalation exposure may occur.[1]

Operational Plan: Handling and Storage

Adherence to a strict operational plan is crucial for the safe handling and storage of this compound.

Engineering Controls:

  • Always work in a well-ventilated laboratory.[1]

  • Conduct all operations involving this compound inside a certified chemical fume hood.[3]

  • Ensure that emergency eyewash fountains and safety showers are readily available in the immediate work area.[1][2]

Safe Handling Procedures:

  • Preparation:

    • Before handling, ensure all necessary PPE is donned correctly.

    • Inspect the work area to ensure it is clean and free of incompatible materials such as alkalis, metal salts, oxidizing agents, and precious metals.[1]

    • Ground/bond the container and receiving equipment to prevent static electricity discharge.[1][2]

  • During Use:

    • Avoid all contact with skin and eyes, and do not breathe vapors or mists.[1]

    • Use only non-sparking tools.[1][2][3]

    • Keep the container tightly closed when not in use.[1]

    • Keep away from heat, sparks, open flames, and other sources of ignition.[1] No smoking is permitted in the handling area.[1]

  • Storage:

    • Store this compound in a cool, well-ventilated place, away from heat sources.[1]

    • Keep the container tightly closed and stored under a dry, inert atmosphere.[1]

Spill Management and Disposal Plan

Spill Management:

  • In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.[3]

  • Use non-sparking tools to collect the absorbed material and place it into a sealed container for disposal.[1][3]

  • For larger spills, evacuate the area and follow emergency procedures.

Waste Disposal:

  • All waste, including this compound residues and contaminated absorbent materials, must be disposed of in accordance with local, state, and federal regulations.[3]

  • The recommended method of disposal is incineration by a licensed waste disposal facility.[1]

  • Handle empty containers with care as they may contain flammable residual vapors.[1][3]

This compound Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_safety Contingency A Don Appropriate PPE B Verify Fume Hood Operation A->B C Check for Incompatible Materials B->C D Ground Equipment C->D E Dispense this compound (Use Non-Sparking Tools) D->E F Keep Container Closed E->F G Avoid Ignition Sources E->G H Absorb Spills with Inert Material F->H G->H I Collect Waste in Sealed Container H->I J Dispose via Licensed Facility I->J K Decontaminate Work Area I->K J->K L Spill Occurs L->H N Evacuate Area (Large Spill) L->N M Personal Exposure O Use Eyewash/Shower M->O P Seek Medical Attention O->P

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethylsilane
Reactant of Route 2
Diethylsilane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.